molecular formula C5H3BrN2O4 B080512 5-Bromoorotic acid CAS No. 15018-62-9

5-Bromoorotic acid

Katalognummer: B080512
CAS-Nummer: 15018-62-9
Molekulargewicht: 234.99 g/mol
InChI-Schlüssel: YQYHIPBLZSIHDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromoorotic acid is a strategically brominated pyrimidine derivative that serves as a versatile key intermediate in organic synthesis and medicinal chemistry research. This compound is particularly valuable for nucleophilic aromatic substitution reactions, where the bromine atom at the 5-position can be readily displaced by various nucleophiles, including aromatic amines, to produce a diverse array of 5-substituted orotic acid derivatives . This reactivity provides researchers with a powerful tool for constructing complex molecular architectures for structure-activity relationship studies. In synthetic chemistry, this compound is a recognized intermediate in the multi-step synthesis of orotic acid and other complex pyrimidines . It can be synthesized from maleic acid ureide (maleuride) via a bromination reaction . Its utility extends to the preparation of 5,6-disubstituted pyrimidines, which are structures of significant interest due to their extensive biological activities . The bromine atom facilitates further functionalization, making this compound a crucial building block for developing novel compounds in biochemical and pharmaceutical research. The compound's stability and reactivity are influenced by its molecular conformation. Studies on 5-substituted orotic acids, including spectroscopic analysis and linear free energy relationships, suggest that such derivatives generally exist in a planar conformation, with the syn conformation of the carboxylic acid group being the most stable, which can impact its reactivity and physical properties . This compound is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYHIPBLZSIHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164487
Record name Orotic acid, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15018-62-9
Record name 5-Bromo-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15018-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orotic acid, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromoorotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromoorotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orotic acid, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromoorotic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromoorotic Acid: Chemical Properties, Structure, and Applications for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated derivative of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines. Its structural similarity to orotate has positioned it as a molecule of significant interest in biochemical and pharmaceutical research, primarily as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme for cell proliferation. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Introduction

Overview and Significance

This compound (5-BrOA) is a synthetic pyrimidine analog. The introduction of a bromine atom at the C5 position of the orotic acid scaffold significantly alters its electronic properties and steric profile, leading to distinct biological activities. Orotic acid itself is the metabolic product of the enzyme dihydroorotate dehydrogenase (DHODH). Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on the de novo pyrimidine synthesis pathway, DHODH has emerged as a key therapeutic target for anticancer and immunosuppressive agents[1][2]. This compound, as a product analog, is a logical candidate for DHODH inhibition, and structural biology studies have confirmed its interaction with this enzyme[3]. This guide synthesizes the current knowledge on 5-BrOA to support its application in research and drug development.

Chemical Identifiers

To ensure accurate identification and sourcing, the primary chemical identifiers for this compound are provided below.

IdentifierValue
CAS Number 15018-62-9[4]
Molecular Formula C₅H₃BrN₂O₄[4]
IUPAC Name 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid[4]
Synonyms 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, 5-bromo-orotate, NSC 34493[4]
PubChem CID 95774[4]
PDB Ligand Code RRO[4]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, formulation, and mechanism of action.

General Properties

The key physicochemical parameters of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 234.99 g/mol [4]
Appearance Pale-yellow needles (dihydrate form)[5]
Melting Point 285 °C (with decomposition)[6]
Density (Predicted) 2.187 ± 0.06 g/cm³[6]
XLogP3 (Predicted) -0.3[4]
Solubility

Quantitative solubility data for this compound in common solvents is not widely published. However, based on its structure, the following qualitative solubility profile can be inferred:

  • Water : Sparingly soluble. The presence of a carboxylic acid and two amide protons allows for hydrogen bonding with water, but the overall molecule is relatively large and contains a hydrophobic bromine atom. It can be recrystallized from water, indicating some solubility, particularly at elevated temperatures[5].

  • Polar Aprotic Solvents (e.g., DMSO, DMF) : Expected to be soluble. Solvents like Dimethyl Sulfoxide (DMSO) are excellent for dissolving polar organic molecules, including carboxylic acids and heterocyclic compounds[7].

  • Alcohols (e.g., Ethanol, Methanol) : Likely to have moderate to low solubility.

  • Nonpolar Solvents (e.g., Hexane, Chloroform) : Expected to be insoluble.

For experimental purposes, DMSO is recommended as the initial solvent for preparing stock solutions[8].

Acidity and pKa

Potentiometric titration has shown this compound to be a dibasic acid. The electron-withdrawing effect of the bromine atom at the C5 position increases the acidity of both the carboxylic acid proton and the N1 imide proton compared to the parent orotic acid.

Ionizing GrouppKa' Value (this compound)pKa Value (Orotic Acid)
Carboxylic Acid (-COOH)2.212.40
Imide (N1-H)7.599.45

Source:[5]

This increased acidity is a critical factor in its interaction with biological targets, as the ionization state of the molecule at physiological pH (approx. 7.4) will be predominantly anionic at the carboxylate group, while the imide group will be largely protonated.

Spectral Properties

Detailed spectroscopic data is essential for the quality control and structural confirmation of this compound.

  • UV-Vis Spectroscopy : In deionized water at pH 5.6, this compound exhibits a maximum absorbance (λmax) at 279.5 nm (molar absorptivity ε = 8.75 x 10³) and a minimum absorbance (λmin) at 243 nm (ε = 1.02 x 10³)[5].

  • ¹H and ¹³C NMR Spectroscopy : While dedicated, publicly available spectra for this compound are scarce, the expected chemical shifts can be predicted based on its structure. The pyrimidine ring protons and carbons would show characteristic shifts, with the bromine atom inducing a downfield shift on adjacent carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretches for the carboxyl and amide groups (~1650-1750 cm⁻¹), N-H stretching (~3200 cm⁻¹), and C-Br stretching in the fingerprint region[9][10].

Molecular and Crystal Structure

Molecular Structure

The molecular structure of this compound consists of a pyrimidine-2,4(1H,3H)-dione core, substituted with a bromine atom at position 5 and a carboxylic acid group at position 6.

Caption: 2D structure of this compound.

Crystal Structure and Tautomerism

The crystal structure of this compound has been resolved in complex with Trypanosoma cruzi dihydroorotate dehydrogenase (PDB ID: 3W1M) at a resolution of 1.90 Å[3]. This structure confirms that the molecule binds in the active site of the enzyme, acting as a competitive inhibitor by mimicking the substrate, dihydroorotate, and the product, orotate.

Like other uracil derivatives, this compound can exist in different tautomeric forms (keto-enol and lactam-lactim). However, computational and experimental evidence for related compounds suggests that the diketo tautomer, as depicted above, is the most stable and predominant form under physiological conditions[10]. The stability of the C-Br bond is high, and the compound is recovered unchanged after being boiled with aqueous sodium hydroxide solution, confirming the bromine is not easily displaced[5].

Synthesis and Reactivity

Synthetic Pathway

The most direct synthesis of this compound involves the electrophilic bromination of orotic acid. Direct bromination with elemental bromine in an inert solvent like carbon tetrachloride is ineffective. A successful method utilizes an oxidizing agent in the presence of a bromide source to generate the electrophilic bromine species in situ[5].

Synthesis_Workflow OroticAcid Orotic Acid Reaction Electrophilic Bromination (73% Yield) OroticAcid->Reaction Reagents H₂O₂ + HBr (aq) Reagents->Reaction Product This compound Reaction->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from the literature, which reports a 73% yield of the crude product[5].

Materials:

  • Orotic acid monohydrate

  • 30% Hydrogen peroxide (H₂O₂) solution

  • 48% Hydrobromic acid (HBr) solution

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of orotic acid in aqueous hydrobromic acid.

  • Reaction Initiation: While stirring the solution at room temperature, slowly add hydrogen peroxide dropwise. The reaction is exothermic and may require cooling to maintain control.

  • Reaction Completion: After the addition is complete, continue stirring the mixture. The reaction progress can be monitored by TLC. The original literature suggests a reaction involving heating, but precise conditions should be optimized.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallization: Recrystallize the crude solid from hot deionized water to obtain pale-yellow needles of this compound dihydrate.

  • Drying: The dihydrate can be converted to the anhydrous form by heating at 80°C in vacuo over a desiccant like phosphorus pentoxide[5].

Key Chemical Reactions

Decarboxylation: A notable reaction of this compound is its smooth decarboxylation upon heating above its melting point (~300 °C). This reaction proceeds in a nearly quantitative yield to produce 5-bromouracil, a valuable intermediate for the synthesis of various nucleoside analogs[5]. This contrasts with the parent orotic acid, which requires much harsher conditions for decarboxylation and gives low yields of uracil.

Applications in Research and Drug Development

The primary utility of this compound stems from its role as an inhibitor of pyrimidine biosynthesis and as a synthetic precursor.

Role as a Metabolic Inhibitor

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate[2]. This pathway is essential for the synthesis of DNA and RNA precursors.

  • Mechanism of Inhibition: As a structural analog of the product, orotate, this compound acts as a competitive inhibitor of DHODH. The crystal structure of T. cruzi DHODH in complex with 5-bromoorotate (PDB: 3W1M) provides direct evidence of its binding in the enzyme's active site[3].

  • Therapeutic Potential: The inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, which preferentially affects rapidly dividing cells. This makes DHODH a validated target for:

    • Cancer Therapy: Many types of cancer cells rely on de novo synthesis for pyrimidines and are sensitive to DHODH inhibitors[1][2].

    • Immunosuppression: Proliferating T- and B-lymphocytes require pyrimidines for clonal expansion. DHODH inhibitors like leflunomide and teriflunomide are approved for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis[11].

    • Antiparasitic and Antiviral Agents: Various pathogens that depend on host pyrimidine synthesis can be targeted by DHODH inhibitors.

While several potent DHODH inhibitors have been developed, this compound serves as a valuable research tool and a scaffold for the design of new, more potent inhibitors[12][13].

Intermediate in Pharmaceutical Synthesis

This compound is a key precursor for other biologically active molecules:

  • 5-Bromouracil: As mentioned, decarboxylation provides a high-yield route to 5-bromouracil, which is widely used in the synthesis of antiviral and anticancer nucleoside analogs[5].

  • Orotic Acid Derivatives: The bromine atom can be replaced through various cross-coupling reactions to introduce other functional groups at the 5-position, allowing for the creation of a library of orotic acid derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[4]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Recommended Handling Procedures

Standard laboratory safety precautions should be followed when handling this compound:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Spill and Disposal: In case of a spill, avoid generating dust. Collect the material and dispose of it as hazardous chemical waste in accordance with local regulations.

References

  • RCSB Protein Data Bank. (2013). 3W1M: Crystal structure of Trypanosoma cruzi dihydroorotate dehydrogenase in complex with 5-bromoorotate. [Link]

  • McComsey, D. F., & Gershon, H. (1958). Notes. This compound. The Journal of Organic Chemistry, 23(11), 1771–1772.
  • PubChem. Compound Summary for CID 95774, this compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C5H3BrN2O4). [Link]

  • Google Patents. (2021). CN111499582B - Synthesis method of orotic acid.
  • Zhang, L., et al. (2023). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Miyazaki, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry.
  • Zav'yalov, S. I., Mikhailopulo, I. A., & Gunar, V. I. (1965). Synthesis of orotic acid from maleuric acid. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya.
  • Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. (2024).
  • Knecht, W., et al. (1998).
  • NIST. 5-Bromofuroic acid. NIST Chemistry WebBook. [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021).
  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2019). International Journal of Trend in Scientific Research and Development.
  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2024). Molecules.
  • Krishnamurthy, R., et al. (2011). Synthesis of Orotidine by Intramolecular Nucleosidation.
  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2018). Polymers.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? (2016). [Link]

  • FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. (2014).
  • Synthesis of the dibromo precursor as a key compound of the modular... (2019).
  • FT-IR and FT-Raman spectra of 5-fluoroorotic acid with solid state simulation by DFT methods. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • RCSB Protein Data Bank. (2002). 1Z5M: Crystal Structure Of N1-[3-[[5-bromo-2-[[3-[(1-pyrrolidinylcarbonyl)amino]phenyl]amino]. [Link]

  • Effective breast cancer therapy based on palmitic acid-loaded PLGA nanoparticles. (2021). Journal of Nanobiotechnology.
  • Molecular therapy with derivatives of amino benzoic acid inhibits tumor growth and metastasis in murine models of bladder cancer through inhibition of TNFα/NFΚB and iNOS/NO p
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). PLoS ONE.
  • FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol... (2023).
  • CNA. (2020). NTU scientists develop drug-free approach to kill cancer cells. YouTube.
  • ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? (2019). [Link]

  • gChem Global. DMSO. [Link]

  • Prebiotic synthesis of α-amino acids and orotate from α-ketoacids potentiates transition to extant metabolic pathways. (2022). Nature Chemistry.).

Sources

Synthesis pathways for 5-Bromoorotic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromoorotic Acid

Abstract

This compound is a key halogenated pyrimidine derivative that serves as a vital intermediate in the synthesis of various bioactive compounds and complex molecular probes. Its strategic importance in medicinal chemistry and drug development stems from its utility as a scaffold for creating 5-substituted uracil analogs, which are integral to antiviral, anticancer, and nucleic acid-based therapeutic research. This guide provides a detailed examination of the predominant synthesis pathway for this compound, focusing on the direct electrophilic bromination of orotic acid. It offers a comprehensive, field-proven protocol, explains the underlying chemical principles, and discusses the critical parameters for achieving high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important chemical building block.

Introduction: Significance and Chemical Profile of this compound

Orotic acid (2,4-dioxo-1H-pyrimidine-6-carboxylic acid), historically known as vitamin B13, is a central precursor in the biosynthesis of pyrimidine nucleotides.[1][2] Its derivatives, particularly those halogenated at the 5-position, are of significant interest in the pharmaceutical industry. The introduction of a bromine atom at the C5 position of the uracil ring creates this compound (5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid), a versatile intermediate for further chemical modification.[3]

The carbon-bromine bond at the 5-position is relatively stable, yet it provides a reactive handle for introducing a wide range of functional groups through cross-coupling reactions or nucleophilic substitution, enabling the synthesis of diverse compound libraries. These derivatives are often explored for their potential as enzyme inhibitors or as components in modified nucleic acids, such as Peptide Nucleic Acids (PNAs), where they can enhance binding affinity and specificity to target RNA sequences.[4] The successful and efficient synthesis of this compound is therefore a critical first step in the development of numerous potential therapeutic agents.

Key Chemical and Physical Properties

A summary of the essential properties of this compound is provided below for reference.

PropertyValueSource
IUPAC Name5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid[3]
Molecular FormulaC₅H₃BrN₂O₄[3]
Molar Mass234.99 g/mol [3]
Melting Point288 °C (dec.) (dihydrate); ~300 °C (anhydrous)[5][6]
AppearancePale-yellow needles (dihydrate from water)[5]
pKa₁'2.21[5]
pKa₂'7.59[5]

Core Synthesis Pathway: Direct Bromination of Orotic Acid

The most efficient and widely cited method for preparing this compound is the direct bromination of its parent compound, orotic acid. While direct halogenation of uracil and its derivatives is a common strategy, the specific conditions are crucial for success. Early attempts to brominate orotic acid using molecular bromine in organic solvents like carbon tetrachloride proved ineffective, resulting only in the recovery of the starting material.[5] This highlights the deactivating effect of the carboxylic acid group on the pyrimidine ring towards certain electrophiles.

A robust and high-yielding method was developed that utilizes an aqueous mixture of hydrobromic acid and hydrogen peroxide.[5] This system generates bromine (in situ) under conditions suitable for the electrophilic substitution at the electron-rich C5 position of the orotic acid ring.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. Hydrogen peroxide oxidizes the bromide ions from hydrobromic acid to generate elemental bromine (Br₂). The bromine then acts as the electrophile, attacking the C5 position of the uracil ring, which is the most nucleophilic site. The stability of the resulting C-Br bond is notable; it remains intact even when boiled with an aqueous sodium hydroxide solution, confirming its attachment at the 5-position rather than at other potentially reactive sites.[5]

Synthesis_Workflow Experimental Workflow for this compound Synthesis A 1. Reagent Combination Mix Orotic Acid, HBr, and H₂O₂ in a flask. B 2. Reaction Heat the mixture to reflux for several hours. A->B Heat C 3. Isolation Cool the mixture. Filter the precipitated crude product. B->C Cool D 4. Washing Wash the solid with cold deionized water. C->D Transfer E 5. Purification Recrystallize the crude product from hot deionized water. D->E Dissolve & Precipitate F 6. Drying Dry the purified crystals under vacuum at 80°C. E->F Isolate G 7. Characterization Confirm identity and purity via MP, NMR, etc. F->G Analyze

Fig 2. Step-by-step experimental workflow diagram.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine orotic acid, 48% hydrobromic acid, and deionized water.

  • Initiation: Begin stirring and gently heat the mixture. Once a consistent temperature is reached, slowly add 30% hydrogen peroxide to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable mobile phase is developed.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath. The crude product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid.

Purification and Characterization

The crude product can be effectively purified by recrystallization.

  • Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot deionized water to dissolve it completely. If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified pale-yellow needles of this compound dihydrate by vacuum filtration.

  • Drying: The dihydrate can be converted to the anhydrous compound by drying in a vacuum oven at 80°C over phosphorus pentoxide. [5]4. Characterization: The final product's identity and purity should be confirmed using standard analytical techniques. The reported melting point for the dihydrate is 288°C (with decomposition). [5]Potentiometric titration can be used to confirm its dibasic nature, and UV-Vis spectroscopy can provide characteristic absorption maxima.

Applications and Further Reactions

This compound is not typically an end-product but rather a crucial starting point for more complex molecules.

  • Precursor to 5-Bromouracil: Upon heating above its melting point (~300°C), this compound undergoes smooth decarboxylation to yield 5-bromouracil in almost quantitative amounts. [5]This is a significant transformation, as 5-bromouracil is a well-known mutagen and a building block for synthesizing antiviral and anticancer drugs.

  • Drug Development Scaffold: The bromine atom serves as a versatile handle for introducing new functionalities. It is a key precursor in the synthesis of 5-fluoroorotic acid, a compound investigated for its effects on tumor growth. [5]Furthermore, it can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures.

  • Nucleic Acid Research: 5-halouracils, derived from this compound, are incorporated into synthetic oligonucleotides and PNAs to enhance their therapeutic or diagnostic properties. [4]

Safety and Handling

According to its GHS classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via direct bromination of orotic acid with an H₂O₂/HBr system is a reliable, efficient, and well-documented method. This pathway provides good yields and a product of high purity after a straightforward recrystallization procedure. The resulting compound is a highly valuable and versatile intermediate, providing a gateway to a wide array of 5-substituted pyrimidines that are fundamental to ongoing research in medicinal chemistry, drug discovery, and molecular biology.

References

  • Nishizuka, Y., et al. (2025). Synthesis of orotic acid from maleuric acid. ResearchGate. Available at: [Link]

  • McCollum, E. V., et al. (1958). Notes. This compound. Journal of the American Chemical Society. Available at: [Link]

  • El-Dean, A. M. K., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

  • CN111499582B. Synthesis method of orotic acid. Google Patents.
  • Rossi, R. A., & Bardagí, V. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. Available at: [Link]

  • Fokin, A. V., et al. (2025). and 5-fluoro-5-nitro-substituted uracil derivatives. Synthesis and structure. ResearchGate. Available at: [Link]

  • Prakash, T. P., et al. (2018). Incorporating uracil and 5-halouracils into short peptide nucleic acids for enhanced recognition of A-U pairs in dsRNAs. PubMed. Available at: [Link]

  • Niculaua, M., et al. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available at: [Link]

  • Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95774, this compound. Available at: [Link]

  • CN113773194A. Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
  • Tomma, J. H., et al. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Wikipedia. Orotic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 967, Orotic acid. Available at: [Link]

Sources

5-Bromoorotic Acid (CAS 15018-62-9): A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

Foreword

5-Bromoorotic acid, a halogenated analog of the pivotal metabolic intermediate orotic acid, represents a molecule of significant interest to the research and drug development communities. The introduction of a bromine atom at the 5-position of the pyrimidine ring confers distinct chemical properties that translate into potent biological activity. This guide is intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, consolidating critical information on its properties, synthesis, biological role, and practical applications.

Part 1: Core Chemical and Physical Characteristics

A foundational understanding of this compound's physicochemical properties is essential for its effective use in experimental design, formulation, and synthesis. This compound is typically supplied as a white to off-white crystalline powder.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 15018-62-9[2]
Molecular Formula C5H3BrN2O4[3]
Molecular Weight 234.99 g/mol [3]
Melting Point 285 °C (decomposes)[4]
IUPAC Name 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid[3]
Solubility Sparingly soluble in water, soluble in aqueous base.
pKa (Predicted) 1.70 ± 0.20[4]

Part 2: Synthesis and Purification Strategies

Synthetic Approach

The most common laboratory-scale synthesis of this compound involves the direct bromination of orotic acid. This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring. While various brominating agents can be employed, a combination of aqueous hydrogen peroxide and hydrobromic acid has been reported to provide good yields.[5]

Diagram 1: Synthesis of this compound

Caption: General synthetic route for this compound.

Generalized Laboratory Synthesis Protocol

This protocol is illustrative. Researchers must consult primary literature and perform appropriate risk assessments before implementation.

  • Reaction Setup: In a well-ventilated fume hood, suspend orotic acid in an aqueous solution.

  • Reagent Addition: Introduce the brominating agent (e.g., a mixture of H₂O₂ and HBr) to the reaction mixture, controlling the temperature as the reaction may be exothermic.[5]

  • Reaction Monitoring: Track the consumption of the starting material using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Upon completion, the this compound product may precipitate from the solution. The solid is collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from water to yield the dihydrate, which can be converted to the anhydrous form by heating under vacuum.[5]

  • Characterization: The final product's identity and purity should be confirmed using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis.

Part 3: Mechanism of Action and Biological Relevance

The biological significance of this compound is intrinsically linked to its role as an inhibitor of dihydroorotate dehydrogenase (DHODH) .[6][7] DHODH is a critical flavin mononucleotide (FMN)-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[7][8][9]

Diagram 2: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway

G cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl Phosphate + Aspartate->Dihydroorotate DHODH Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP / CTP UTP / CTP UMP->UTP / CTP Inhibitor This compound Inhibitor->Orotate Competitive Inhibition

Caption: this compound inhibits DHODH, blocking orotate production.

By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which are essential precursors for the synthesis of DNA and RNA.[6][10] This disruption of nucleotide metabolism has profound effects on cellular proliferation and growth, making DHODH a compelling target for therapeutic intervention in various diseases.[11]

Part 4: Applications in Research and Drug Discovery

The potent inhibitory effect of this compound on pyrimidine synthesis underpins its utility in both fundamental research and therapeutic development.

Research Applications
  • Metabolic Studies: As a selective inhibitor, it serves as a valuable chemical tool to investigate the intricacies of nucleotide metabolism and its role in cellular processes.

  • Cell Cycle Analysis: By inducing pyrimidine starvation, researchers can synchronize cell populations or study checkpoints that govern cell cycle progression.

  • Antiviral Research: Given that many viruses rely on the host's nucleotide synthesis machinery for replication, DHODH inhibitors are explored as broad-spectrum antiviral agents.[11][12]

Drug Development

DHODH is a validated therapeutic target for a range of conditions characterized by rapid cell proliferation.[9]

  • Oncology: Cancer cells, with their high demand for DNA and RNA synthesis, are particularly vulnerable to the depletion of pyrimidine pools.[9][11]

  • Immunology and Autoimmune Disorders: The proliferation of activated lymphocytes is a hallmark of autoimmune diseases. DHODH inhibitors can suppress this immune response.[7][11] Leflunomide, a known DHODH inhibitor, is approved for the treatment of rheumatoid arthritis.[11][12]

  • Scaffold for Novel Inhibitors: this compound can serve as a foundational chemical structure or a reference compound for the design and synthesis of new, more potent, and selective DHODH inhibitors.[7]

Illustrative Experimental Protocol: In Vitro DHODH Inhibition Assay
  • Reagent Preparation: Prepare a buffered solution containing recombinant human DHODH, the substrate L-dihydroorotic acid, and an electron acceptor (e.g., decylubiquinone).

  • Inhibitor Preparation: Create a dilution series of this compound in a suitable solvent (e.g., DMSO).

  • Assay Execution: In a microplate format, combine the enzyme, substrate, and varying concentrations of the inhibitor.

  • Reaction Monitoring: Measure the rate of the enzymatic reaction. This can be done by spectrophotometrically monitoring the reduction of a secondary electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.

  • Data Analysis: Plot the reaction rate as a function of inhibitor concentration. Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit DHODH activity by 50%.

Part 5: Safety, Handling, and Storage

As with any active chemical compound, proper safety protocols must be strictly followed when handling this compound.

Table 2: GHS Hazard Statements

CodeStatement
H302Harmful if swallowed[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[13]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[13]

Conclusion

This compound is a potent biochemical tool and a valuable lead compound in medicinal chemistry. Its well-defined mechanism of action as a DHODH inhibitor provides a rational basis for its application in studying fundamental cellular processes and for the development of therapeutics targeting diseases driven by aberrant cell proliferation. A comprehensive understanding of its chemical properties, synthesis, and biological activity, combined with rigorous safety practices, will enable researchers and drug development professionals to fully leverage the potential of this important molecule.

References

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University. (n.d.).
  • Pyrimidine Biosynthesis | PPTX - Slideshare. (n.d.).
  • Pyrimidine metabolism - Wikipedia. (n.d.).
  • DHODH Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - NIH. (n.d.).
  • Pyrimidine Biosynthesis - CD Biosynsis. (n.d.).
  • What are DHODH inhibitors and how do you quickly get the latest development progress? (2023-11-23).
  • Dihydroorotate Dehydrogenase | Inhibitors | MedChemExpress. (n.d.).
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024-09-18).
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology - ACS Publications. (2021-11-03).
  • This compound | C5H3BrN2O4 | CID 95774 - PubChem. (n.d.).
  • Notes. This compound. (n.d.).
  • 15018-62-9|5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid - BLDpharm. (n.d.).
  • 5-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid - BLDpharm. (n.d.).
  • This compound (C5H3BrN2O4) - PubChemLite. (n.d.).
  • This compound | 15018-62-9 - ChemicalBook. (n.d.).
  • 5-Carbethoxyuracil | 28485-17-8 | FC07975 | Biosynth. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • 5 - SAFETY DATA SHEET. (n.d.).
  • 5-Bromohexanoic acid | C6H11BrO2 | CID 15100129 - PubChem. (n.d.).
  • PE ATR-FTIR Biopharms Library | PDF | Ethylene | Ether - Scribd. (n.d.).
  • Uracil-4-acetic acid | 4628-39-1 | FU08315 | Biosynth. (n.d.).
  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010-10-08).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07).
  • SAFETY DATA SHEET - Fisher Scientific. (2014-07-07).
  • 5-Bromofuroic acid - the NIST WebBook. (n.d.).
  • This compound | 15018-62-9 - ChemicalBook. (n.d.).
  • 5-Bromovaleric acid: Synthesis and Applications - ChemicalBook. (2019-10-16).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).
  • Synthesis of α-bromocarboxylic acids and derivatives - Organic Chemistry Portal. (n.d.).
  • Design and discovery of boronic acid drugs - PubMed. (2020-06-01).
  • What is the mechanism of Benzbromarone? - Patsnap Synapse. (2024-07-17).
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. (n.d.).
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017-04-21).
  • Synthesis, Structure and Impact of 5-Aminoorotic Acid and Its Complexes with Lanthanum(III) and Gallium(III) on the Activity of Xanthine Oxidase - MDPI. (n.d.).
  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed. (n.d.).
  • BOL-148 - Wikipedia. (n.d.).

Sources

The Biological Activity of 5-Substituted Orotic Acids: From Mechanism to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: Orotic Acid and the Rationale for 5-Substitution

Orotic acid (OA), or vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. The core structure of OA presents several sites for chemical modification, but the C5 position has proven to be particularly fruitful for modulating biological activity.

The rationale for targeting the 5-position stems from its spatial orientation within the active sites of key enzymes. Substitution at this position can introduce novel steric and electronic interactions, transforming the parent molecule from a simple metabolite into a potent enzyme inhibitor or modulator of biological pathways. Early research recognized that introducing small halogen atoms at the 5-position could significantly alter the compound's properties, a strategy that has since expanded to include a wide variety of functional groups.

The primary and most well-characterized target of 5-substituted orotic acids is dihydroorotate dehydrogenase (DHODH) , the fourth enzyme in the de novo pyrimidine biosynthesis pathway.

The Central Role of DHODH

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate. This is a rate-limiting step in pyrimidine synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore exquisitely sensitive to the inhibition of this pathway. This sensitivity makes DHODH a highly attractive target for the development of anticancer and immunomodulatory drugs.

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the critical position of DHODH.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHO Dihydroorotate DHODH DHODH (Target Enzyme) DHO->DHODH Substrate OA Orotate OMP Orotidine 5'-monophosphate (OMP) OA->OMP OPRT DHODH->OA Product UQH2 Ubihydroquinone (UQH2) DHODH->UQH2 e- transfer UQ Ubiquinone (UQ) UQ->DHODH CP Carbamoyl Phosphate + Aspartate CAA Carbamoyl Aspartate CP->CAA ATCase DHO_cyto Dihydroorotate CAA->DHO_cyto DHOase DHO_cyto->DHO Transport UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC Pyrimidines (UTP, CTP)\nDNA, RNA Synthesis Pyrimidines (UTP, CTP) DNA, RNA Synthesis UMP->Pyrimidines (UTP, CTP)\nDNA, RNA Synthesis

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the mitochondrial localization of DHODH.

Biological Activities and Therapeutic Applications

The inhibition of DHODH by 5-substituted orotic acids leads to a depletion of the pyrimidine pool, which in turn causes cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism underpins their primary therapeutic applications.

Anticancer Activity

Cancer cells rely heavily on the de novo pathway for pyrimidines to sustain their rapid proliferation and DNA replication. By inhibiting DHODH, 5-substituted orotic acid derivatives effectively starve cancer cells of these essential building blocks. For instance, 5-fluoroorotic acid (5-FOA) is a well-known compound used in yeast genetics as a selective agent, but its derivatives have been explored for their anticancer properties. More advanced analogs have been designed to improve potency and pharmacokinetic profiles.

Immunosuppressive and Anti-inflammatory Activity

The proliferation of T-cells and B-cells during an immune response is a highly energy- and resource-intensive process, requiring significant pyrimidine synthesis. DHODH inhibitors can arrest this clonal expansion of lymphocytes, making them effective immunosuppressive agents. This mechanism is leveraged in the treatment of autoimmune diseases like rheumatoid arthritis. While not a direct orotic acid derivative, the active metabolite of Leflunomide, A77 1726, is a potent DHODH inhibitor that validates this therapeutic strategy.

Antiviral Activity

Many viruses rely on the host cell's machinery for replication, including the supply of nucleotides. By depleting the intracellular pyrimidine pool, DHODH inhibitors can exert broad-spectrum antiviral activity. This has been demonstrated against a range of DNA and RNA viruses, making 5-substituted orotic acids and other DHODH inhibitors promising candidates for antiviral drug development.

Synthesis and Medicinal Chemistry

The synthesis of 5-substituted orotic acids typically begins with orotic acid itself or a suitable pyrimidine precursor. A common strategy involves the direct halogenation of the C5 position, which can then serve as a handle for further functionalization through cross-coupling reactions.

General Synthetic Scheme: 5-Bromo-orotic Acid

A foundational intermediate is 5-bromo-orotic acid. Its synthesis is a straightforward and essential first step for creating a library of analogs.

Protocol: Synthesis of 5-Bromo-orotic Acid

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend orotic acid monohydrate (1 equivalent) in glacial acetic acid.

  • Bromination: While stirring, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the precipitated product is collected by vacuum filtration.

  • Purification: The crude product is washed thoroughly with cold water and then diethyl ether to remove unreacted bromine and acetic acid. The resulting white solid is dried under a vacuum to yield 5-bromo-orotic acid.

This 5-bromo intermediate is a versatile building block for introducing further diversity via reactions like Suzuki or Sonogashira cross-coupling, allowing for the attachment of various aryl, alkyl, or other functional groups.

Experimental Evaluation: Protocols and Methodologies

Evaluating the biological activity of newly synthesized 5-substituted orotic acids requires a systematic approach, starting from enzymatic assays and progressing to cell-based and potentially in vivo models.

Primary Screening: In Vitro DHODH Inhibition Assay

The primary evaluation is a direct measurement of the compound's ability to inhibit DHODH activity. A common method is a spectrophotometric assay that measures the reduction of a dye coupled to the enzyme's activity.

Protocol: Spectrophotometric DHODH Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100.

    • Substrates: Prepare stock solutions of L-dihydroorotate and Decylubiquinone in an appropriate solvent (e.g., DMSO).

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP).

    • Enzyme: Purified recombinant human DHODH.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 1 µL of the test compound (5-substituted orotic acid derivative) at various concentrations.

    • Add 20 µL of DHODH enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • To initiate the reaction, add 30 µL of a substrate mixture containing L-dihydroorotate, Decylubiquinone, and DCIP.

  • Data Acquisition: Immediately measure the decrease in absorbance at 600 nm (the wavelength at which DCIP reduction is monitored) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change). Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary Screening: Cell-Based Proliferation Assay

Once a compound shows potent enzyme inhibition, the next step is to determine its effect on cell proliferation.

Protocol: XTT Cell Proliferation Assay

  • Cell Seeding: Seed rapidly proliferating cells (e.g., HeLa, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 5-substituted orotic acid derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • XTT Reagent Addition: Add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well and incubate for 4 hours at 37°C in a CO2 incubator.

  • Measurement: Measure the absorbance of the formazan product at 450-500 nm using a multi-well plate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

The following diagram outlines a typical screening workflow.

Screening_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Evaluation cluster_Validation Mechanism of Action Synthesis Synthesis of 5-Substituted Orotic Acids Assay Primary Screen: DHODH Enzyme Assay Synthesis->Assay Test Compounds CellAssay Secondary Screen: Cell Proliferation Assay Assay->CellAssay Identify Hits (Low IC50) Rescue Rescue Experiment: Uridine Supplementation CellAssay->Rescue Confirm On-Target Effect Cycle Cell Cycle Analysis Rescue->Cycle Result Lead Compound Identification Cycle->Result

Caption: A standard workflow for the discovery and validation of 5-substituted orotic acid inhibitors.

Data Summary: Representative Compounds

The potency of 5-substituted orotic acids can vary significantly based on the nature of the substituent. Below is a table summarizing representative data for hypothetical or literature-inspired compounds.

Compound ID5-SubstituentDHODH IC50 (nM)Cell Growth GI50 (µM)
OA-01 -H (Orotic Acid)> 100,000> 100
OA-02 -F15,00050
OA-03 -Br5,20012.5
OA-04 -CF38502.1
OA-05 -Phenyl450.15

Data is illustrative and intended for comparison purposes.

As shown, increasing the size and modulating the electronic properties of the 5-substituent can lead to a dramatic increase in inhibitory potency against both the isolated enzyme and in cell-based models.

Conclusion and Future Directions

5-substituted orotic acids represent a versatile and powerful class of compounds with significant therapeutic promise. Their well-defined mechanism of action, centered on the inhibition of the crucial enzyme DHODH, provides a solid foundation for rational drug design. The synthetic accessibility of the 5-position allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on:

  • Developing novel 5-substituents to explore new binding interactions within the DHODH active site.

  • Investigating synergistic combinations with other anticancer or antiviral agents.

  • Exploring their potential in other therapeutic areas where inhibition of cell proliferation is beneficial.

This guide has provided the fundamental knowledge and experimental framework necessary for researchers to engage in the discovery and development of novel 5-substituted orotic acid-based therapeutics.

References

  • Title: Dihydroorotate dehydrogenase as a therapeutic target in cancer. Source: Cancers (Basel) URL: [Link]

  • Title: Dihydroorotate Dehydrogenase (DHODH) as a Target for Curative Therapy in Acute Myeloid Leukemia (AML). Source: Cancers (Basel) URL: [Link]

  • Title: Leflunomide: a novel immunomodulating and anti-inflammatory agent. Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: Dihydroorotate dehydrogenase inhibitors as a new class of broad-spectrum antiviral agents. Source: Current Opinion in Virology URL: [Link]

A Senior Application Scientist's Guide to the Cellular Mechanism of 5-Bromoorotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoorotic acid (5-BrOA) is a synthetic derivative of orotic acid, a key intermediate in pyrimidine metabolism. Its primary mechanism of action is the targeted inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. By arresting this pathway, 5-BrOA effectively depletes the cellular pool of pyrimidines, which are essential building blocks for DNA and RNA. This pyrimidine starvation leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and potent anti-proliferative activity. This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and experimental methodologies essential for studying 5-BrOA, offering critical insights for its application in oncology and immunology research.

Introduction: Targeting the Pyrimidine Engine of Proliferation

Rapidly proliferating cells, a hallmark of cancer and certain autoimmune diseases, have an insatiable demand for nucleotides to fuel DNA replication and RNA synthesis. Nature has provided two pathways for nucleotide production: the de novo pathway, which builds nucleotides from simple precursors like glutamine and aspartate, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[1] Many aggressive cancers become heavily reliant on the de novo pathway, making it an attractive therapeutic target.

At a critical juncture of this pathway lies Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[2][3] This flavin-dependent reaction is the only redox step in the pathway and is essential for the synthesis of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides (cytidine, thymidine).[3] The strategic location and critical function of DHODH make it a prime target for therapeutic intervention. This compound emerges as a specific inhibitor of this enzyme, offering a precise tool to disrupt the pyrimidine supply chain of pathological cells.

Part 1: The Primary Mechanism of Action: DHODH Inhibition

The core activity of 5-BrOA is its direct and potent inhibition of DHODH. Understanding this interaction requires a closer look at the de novo pyrimidine biosynthesis pathway.

The De Novo Pyrimidine Biosynthesis Pathway

The synthesis of UMP is a multi-step enzymatic process. DHODH performs the crucial fourth step, linking the initial cytoplasmic reactions with the final steps of UMP synthesis.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol2 Cytosol Glutamine Glutamine CAD_Enzyme CAD (CPS2, ATCase, DHOase) Glutamine->CAD_Enzyme + Aspartate + ATP Dihydroorotate Dihydroorotate CAD_Enzyme->Dihydroorotate 3 steps DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate + CoQ -> CoQH2 UMPS_Enzyme UMPS Orotate->UMPS_Enzyme UMP UMP UMPS_Enzyme->UMP UTP_CTP UTP, CTP UMP->UTP_CTP Further Synthesis DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Incorporation BrOA This compound BrOA->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway, highlighting DHODH inhibition by 5-BrOA.

Molecular Interaction and Inhibition Kinetics

5-BrOA acts as a competitive or mixed-type inhibitor of DHODH.[4] It structurally mimics the natural substrate, dihydroorotate, allowing it to bind to the enzyme's active site. However, the presence of the bulky bromine atom at the 5th position is thought to interfere with the catalytic process, preventing the conversion to orotate. Structural studies of DHODH in complex with inhibitors have revealed that the inhibitor binding site is a hydrophobic tunnel located between two alpha-helices, which is also the proposed binding site for the natural co-substrate, ubiquinone (a respiratory quinone).[5] While specific kinetic values for 5-BrOA are not as widely published as for clinical inhibitors like Brequinar, its mechanism is understood to involve binding to a site that is either at or allosterically coupled to the dihydroorotate and ubiquinone binding sites.[4][5]

Part 2: Cellular Consequences of DHODH Inhibition

The blockade of DHODH by 5-BrOA triggers a cascade of events that profoundly impact cellular function, particularly in rapidly dividing cells.

Pyrimidine Depletion and Its Ramifications

The most immediate consequence of DHODH inhibition is the sharp decrease in the intracellular pool of pyrimidine nucleotides (UTP and CTP).[1] This "pyrimidine starvation" has several downstream effects:

  • Inhibition of DNA and RNA Synthesis: Without an adequate supply of pyrimidine triphosphates, DNA replication and RNA transcription are severely hampered.[6] This is the primary basis for the anti-proliferative effect.

  • Cell Cycle Arrest: Cells sense the nucleotide depletion and arrest the cell cycle, predominantly in the S-phase, the phase of DNA synthesis.[7] This prevents cells with damaged or incomplete DNA from progressing toward mitosis. Treatment of cancer cells with DHODH inhibitors leads to a significant accumulation of cells in the S-phase.[7]

  • Induction of Apoptosis: Prolonged pyrimidine starvation and replication stress can trigger programmed cell death, or apoptosis.[6] The accumulation of DNA damage markers, such as γ-H2AX, is often observed following DHODH inhibition, which can activate apoptotic pathways.[8]

  • Modulation of Immune Response: Recent studies have shown that pyrimidine depletion can induce an interferon-like response and increase the expression of genes involved in antigen presentation (MHC-I) on cancer cells.[9] This suggests a role for DHODH inhibitors in enhancing the efficacy of immunotherapies.[2][9]

Cellular EffectKey Molecular ConsequenceReference
Anti-Proliferation Depletion of UTP and CTP pools[1]
Cell Cycle Arrest S-phase accumulation due to replication stress[7]
Apoptosis Induction of DNA damage response (e.g., γ-H2AX)[8]
Immunomodulation Upregulation of MHC-I and antigen presentation[9]

Part 3: Experimental Validation and Methodologies

Protocol: In Vitro DHODH Inhibition Assay

This assay directly measures the ability of 5-BrOA to inhibit the enzymatic activity of recombinant human DHODH. The protocol is based on monitoring the reduction of a dye, 2,6-dichloroindophenol (DCPIP), which acts as an electron acceptor.

DHODH_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Substrates (Dihydroorotate, CoQ), and rhDHODH Enzyme start->prep_reagents prep_compound Prepare Serial Dilutions of this compound prep_reagents->prep_compound plate_setup Add Buffer, rhDHODH, and 5-BrOA to 96-well plate prep_compound->plate_setup initiate_reaction Initiate Reaction by Adding Substrate Mixture (DHO, CoQ, DCPIP) plate_setup->initiate_reaction measure_abs Measure Absorbance at 600 nm Kinetically for 10-15 min initiate_reaction->measure_abs analyze Calculate Percent Inhibition and Determine IC50 Value measure_abs->analyze end End analyze->end

Caption: Workflow for an in vitro DHODH enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris, 150 mM KCl, 0.1% Triton X-100, pH 8.0.

    • Enzyme: Recombinant human DHODH (rhDHODH) diluted in assay buffer to a final concentration of ~0.02 µg per well.

    • Substrate Mixture: 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM DCPIP in assay buffer.[10]

    • Test Compound: Prepare a 10 mM stock of 5-BrOA in DMSO and perform serial dilutions.

  • Assay Procedure (96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 1 µL of diluted 5-BrOA or DMSO (vehicle control) to appropriate wells.

    • Add 25 µL of diluted rhDHODH enzyme solution.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the substrate mixture to all wells.[10]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of 5-BrOA concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol validates the predicted S-phase arrest in cells treated with 5-BrOA.

Cell_Cycle_Workflow start Start seed_cells Seed Cells (e.g., HL-60, HCT116) in 6-well plates start->seed_cells treat_cells Treat with Vehicle (DMSO) or Varying Concentrations of 5-BrOA for 24-72h seed_cells->treat_cells harvest_cells Harvest Cells by Trypsinization and Centrifugation treat_cells->harvest_cells fix_cells Fix Cells in Cold 70% Ethanol Overnight at -20°C harvest_cells->fix_cells stain_cells Wash and Resuspend Cells in Staining Buffer (PI/RNase A) fix_cells->stain_cells acquire_data Acquire Data on a Flow Cytometer (Linear FL2-A vs. FL2-W) stain_cells->acquire_data analyze_data Analyze DNA Content Histograms Using Cell Cycle Modeling Software acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis via Propidium Iodide staining and flow cytometry.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line (e.g., HCT116, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

    • Treat cells with desired concentrations of 5-BrOA (e.g., 10-100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[7]

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently.

    • Fix overnight or for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use a linear scale for the PI signal (FL2-Area) and gate out doublets using FL2-Area vs. FL2-Width.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G1, S, and G2/M phases from the DNA content histogram. Compare the percentage of cells in each phase between treated and control samples.[7]

Part 4: Off-Target Effects and Resistance Mechanisms

A comprehensive evaluation of any targeted agent must include an analysis of potential liabilities, including off-target effects and the development of resistance.

Potential Off-Target Effects

While 5-BrOA is primarily known as a DHODH inhibitor, all small molecules have the potential for off-target interactions. Given its structural similarity to endogenous pyrimidines, it is plausible that 5-BrOA could interact with other nucleotide-binding proteins, although this is not well-documented in the literature. It is distinct from compounds like Bronidox (5-bromo-5-nitro-1,3-dioxane), which acts through oxidation of protein thiols.[11] Rigorous off-target profiling, for instance, using proteomic approaches, would be necessary to fully de-risk 5-BrOA for clinical development.[12]

Mechanisms of Resistance

Cells can develop resistance to DHODH inhibitors through several adaptive strategies:

  • Upregulation of the Pyrimidine Salvage Pathway: This is a primary escape mechanism. By increasing the expression of enzymes like uridine-cytidine kinase 2 (UCK2) and nucleoside transporters (e.g., SLC29A1), cells can bypass the de novo block by importing and utilizing extracellular uridine and cytidine.[1][13][14] The anti-proliferative effects of DHODH inhibitors can often be reversed by supplementing cell culture media with uridine, a key diagnostic test for on-target activity.[9][14]

  • Target Amplification or Mutation: Cells may amplify the DHODH gene, leading to overexpression of the target protein, which requires higher concentrations of the inhibitor to achieve the same effect.[13][14] Mutations in the DHODH drug-binding site can also reduce inhibitor efficacy.

  • Upregulation of Upstream Enzymes: Unexpectedly, increased activity of the CAD enzyme, which functions upstream of DHODH, has been identified as a potential resistance mechanism, though the exact biology is still under investigation.[13]

Conclusion and Future Directions

This compound serves as a powerful research tool and a foundational structure for understanding the therapeutic potential of DHODH inhibition. Its mechanism is centered on the targeted disruption of de novo pyrimidine synthesis, leading to pyrimidine starvation, cell cycle arrest, and apoptosis in rapidly proliferating cells. For drug development professionals, the key challenges lie in overcoming resistance, primarily mediated by the pyrimidine salvage pathway, and ensuring a clean off-target profile. Future research should focus on combination therapies, such as co-administering DHODH inhibitors with salvage pathway inhibitors, and further exploring the immunomodulatory effects of pyrimidine depletion to enhance next-generation cancer therapies.

References

  • ASH Publications. (2022, November 15). Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer.
  • Benchchem. (n.d.). Technical Support Center: Overcoming DHODH Inhibitor Resistance.
  • Benchchem. (n.d.). Application Notes and Protocols for DHODH Inhibitor Treatment in In Vivo Animal Models.
  • Luchman, H. A., et al. (n.d.). Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. PMC - NIH.
  • Uyttewaal, M., et al. (2023, April 5). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. NIH.
  • ResearchGate. (n.d.). DHODH inhibition induces cell cycle arrest in p53-deficient cells.
  • Ahmad, A., et al. (2022, January 31). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. PubMed Central.
  • Shepherd, J. A., et al. (n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).
  • Ladds, M. J. G., et al. (2020, March 26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications.
  • Naka, S., et al. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central.
  • SciSpace. (n.d.). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium.
  • NIH. (2025, October 27). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.
  • NIH. (n.d.). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode.
  • Heikkilä, T., et al. (n.d.). Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. PMC - PubMed Central.
  • Mader, R. M., et al. (n.d.). Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery. PMC - PubMed Central.

Sources

An In-depth Technical Guide on the Discovery and Historical Context of Orotic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Orotic acid, a key intermediate in the de novo synthesis of pyrimidines, has a rich history that intertwines with fundamental discoveries in biochemistry and the development of modern pharmacology. Initially identified as a minor component of milk, its pivotal role in nucleotide metabolism was later uncovered, paving the way for the rational design of orotic acid analogs as therapeutic agents. This guide provides a comprehensive exploration of the discovery, historical context, and biochemical significance of orotic acid and its analogs, tailored for researchers, scientists, and drug development professionals.

The Discovery and Early History of Orotic Acid

The journey of orotic acid began in the early 20th century. In 1905, Biscaro and Belloni first isolated this compound from whey, the watery part of milk that remains after the formation of curds.[1] They named it "orotic acid" from the Greek word "oros," meaning whey.[1] For a considerable time, its biological importance remained elusive. It was even once misidentified as vitamin B13, a notion that has since been debunked as it is synthesized by the body.[1][2][3] The true significance of orotic acid as a crucial precursor in the biosynthesis of pyrimidine nucleotides was not fully appreciated until the 1950s.[1] This discovery was a watershed moment, shifting the perception of orotic acid from a mere dietary component to a central player in cellular metabolism.

The Biochemical Role of Orotic Acid in Pyrimidine Synthesis

Orotic acid is a critical intermediate in the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA, RNA, and other vital biomolecules.[4][5]

The synthesis of orotic acid itself begins with the formation of carbamoyl phosphate.[4] Dihydroorotate is then converted to orotic acid by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][6] Subsequently, orotic acid is combined with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP).[2] This reaction is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT). Finally, OMP is converted to uridine monophosphate (UMP) by OMP decarboxylase.[7] UMP then serves as the precursor for all other pyrimidine nucleotides.

A deficiency in the enzyme UMP synthase, which catalyzes the final two steps of this pathway, leads to a rare genetic disorder called orotic aciduria.[7][8] This condition is characterized by the excessive excretion of orotic acid in the urine, megaloblastic anemia, and developmental delays.[3][8]

pyrimidine_biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Aspartate Aspartate Aspartate->Dihydroorotate Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid DHODH OMP Orotidine 5'- monophosphate (OMP) Orotic_Acid->OMP UMPS (OPRT activity) PRPP PRPP PRPP->OMP UMP Uridine 5'- monophosphate (UMP) OMP->UMP UMPS (ODC activity) UTP_CTP UTP, CTP, TTP UMP->UTP_CTP enzyme_inhibition_workflow Start Start: Synthesized Analog Enzyme_Assay In Vitro Enzyme Inhibition Assay Start->Enzyme_Assay Cell_Culture Cell-Based Proliferation Assays Enzyme_Assay->Cell_Culture Determine IC50 Metabolomics Metabolite Analysis (LC-MS) Cell_Culture->Metabolomics Assess Cytotoxicity Animal_Models In Vivo Efficacy and Toxicity Studies Metabolomics->Animal_Models Confirm Mechanism Clinical_Trials Clinical Trials Animal_Models->Clinical_Trials Evaluate in vivo

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 5-Bromoorotic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 5-Bromoorotic Acid

Abstract: This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound (C₅H₃BrN₂O₄), a key heterocyclic compound in biochemical research and synthetic chemistry. In the absence of readily available, complete experimental spectra, this document synthesizes data from its parent compound, orotic acid, predictive methodologies, and fundamental spectroscopic principles to offer a robust characterization. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural verification and quality control.

Introduction and Molecular Structure

This compound is a brominated derivative of orotic acid (uracil-6-carboxylic acid), a vital intermediate in the biosynthesis of pyrimidine nucleotides. The introduction of a bromine atom at the C5 position significantly alters its electronic properties and potential as a synthetic building block. Accurate structural elucidation is paramount for its application, and spectroscopic methods provide the definitive means for this characterization.

Molecular Structure:

  • IUPAC Name: 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid[1]

  • Molecular Formula: C₅H₃BrN₂O₄

  • Molecular Weight: 234.99 g/mol [1]

this compound structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, analysis of both ¹H and ¹³C spectra provides a complete map of the carbon-hydrogen framework. Due to poor solubility in common NMR solvents like chloroform, a polar aprotic solvent such as DMSO-d₆ is the preferred choice, as it capably dissolves the analyte and allows for the observation of exchangeable N-H and O-H protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, defined by the absence of the C5-H proton found in its parent compound, orotic acid, and the presence of exchangeable protons from the amide and carboxylic acid groups. The spectrum of orotic acid in DMSO-d₆ typically shows signals for the C5-H proton (~6.04 ppm) and exchangeable protons for N-H (~10.84 and ~11.32 ppm).[2]

Predicted ¹H NMR Data (in DMSO-d₆): Based on the structure, the following signals are predicted for this compound. The key feature is the disappearance of the signal around 6 ppm that is characteristic of the C5-H in orotic acid.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~12.0 - 13.5Broad Singlet-COOHCarboxylic acid protons are highly deshielded and exhibit broad signals due to hydrogen bonding and exchange.[3]
~11.5Broad SingletNH (Position 3)Amide protons in a heterocyclic ring are significantly deshielded and often appear as broad singlets.[2]
~11.0Broad SingletNH (Position 1)Similar to the N3-H, this amide proton is deshielded by the adjacent carbonyl groups.[2]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature. A standard pulse program is sufficient. Typically, 16-64 scans are adequate to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Broadband proton-decoupled ¹³C NMR spectroscopy is essential for confirming the carbon skeleton of the molecule. This compound possesses five chemically distinct carbon atoms, and therefore, five signals are expected in its ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆): The chemical shifts are predicted based on typical values for pyrimidine rings, carboxylic acids, and the known influence of a bromine substituent (the "heavy atom effect").[4][5]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C OOHThe carboxylic acid carbon is highly deshielded, appearing in the typical range for this functional group (160-185 ppm).[4]
~162C 4This carbonyl carbon (C4) is part of the lactam structure and is significantly deshielded.
~150C 2The C2 carbonyl carbon is also deshielded, appearing in a region typical for ureide-like structures.
~145C 6This quaternary carbon is attached to the electronegative carboxylic acid group and is part of a C=C double bond, shifting it downfield.
~95-105C 5This carbon is directly attached to bromine. The heavy bromine atom induces significant shielding, shifting this peak upfield.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Acquisition: Employ a standard broadband proton-decoupled pulse sequence. A longer acquisition time with a greater number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the carboxylic acid and the cyclic diamide (lactam) moieties.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity/Description
3300 - 2500O-H StretchCarboxylic AcidVery broad and strong, characteristic of a hydrogen-bonded carboxylic acid dimer.[6] This band often overlaps with N-H and C-H stretches.
~3200, ~3100N-H StretchAmide / LactamTwo medium-intensity bands, often appearing as shoulders on the broad O-H absorption.[7]
~1720C=O StretchCarboxylic Acid DimerStrong and sharp absorption.[8]
~1680C=O StretchAmide I Band (Lactam)Very strong absorption, characteristic of the carbonyl groups within the pyrimidine ring.
~1640C=C StretchAlkeneMedium intensity absorption for the double bond within the ring.
1300 - 1200C-O StretchCarboxylic AcidStrong absorption, coupled with O-H bending.
700 - 600C-Br StretchBromoalkeneWeak to medium absorption in the fingerprint region.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform a background scan of the clean ATR crystal first. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the most critical feature is the isotopic signature of the bromine atom.

Analysis of Mass Spectrum:

  • Molecular Ion (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity:

    • [M]⁺ peak for C₅H₃⁷⁹BrN₂O₄ at m/z ≈ 233.9

    • [M+2]⁺ peak for C₅H₃⁸¹BrN₂O₄ at m/z ≈ 235.9 This characteristic 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule.[9]

  • Fragmentation: In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is expected at m/z 232.9 and 234.9. Common fragmentation pathways for orotic acid derivatives include the loss of CO₂ (44 Da) from the carboxylic acid group.

    • Decarboxylation Fragment: A prominent fragment resulting from the loss of COOH (45 Da) would lead to ions at m/z 189 and 191.

    • Other Fragments: The reported peaks at m/z 147 and 149 likely correspond to further fragmentation of the pyrimidine ring after an initial loss.[1]

Predicted Mass Spectrometry Data:

m/z (approx.)Ion SpeciesInterpretation
234 / 236[C₅H₃BrN₂O₄]⁺Molecular ion peak doublet ([M]⁺ and [M+2]⁺) confirming the presence of one Br.
233 / 235[C₅H₂BrN₂O₄]⁻Deprotonated molecular ion ([M-H]⁻) in negative ion mode.
189 / 191[C₄H₂BrN₂O₂]⁻Loss of the carboxyl group (-COOH, 45 Da) from the [M-H]⁻ ion.
147 / 149[C₃H₂BrN₂]⁺ or related fragment.Likely results from loss of CO₂ and other neutral fragments.[1]

Experimental Protocol: Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution mass accuracy.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Analysis: Analyze the resulting spectrum, paying close attention to the high-resolution mass of the parent ions to confirm the elemental composition and the characteristic isotopic pattern for bromine.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on a logical workflow that integrates these techniques to build a self-validating dataset.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_MS Dissolve in MeOH/H2O Sample->Prep_MS Prep_IR Use Neat Solid Sample->Prep_IR NMR_Acq ¹H & ¹³C NMR Prep_NMR->NMR_Acq MS_Acq ESI-TOF MS Prep_MS->MS_Acq IR_Acq FTIR-ATR Prep_IR->IR_Acq NMR_Interp Identify Protons Confirm Carbon Skeleton NMR_Acq->NMR_Interp MS_Interp Confirm MW & Formula (Br Isotope Pattern) MS_Acq->MS_Interp IR_Interp Identify Functional Groups (-COOH, C=O, N-H) IR_Acq->IR_Interp Final_Structure Verified Structure NMR_Interp->Final_Structure MS_Interp->Final_Structure IR_Interp->Final_Structure

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and Mass Spectrometry. Key identifying features include the absence of a C5-H proton signal in the ¹H NMR spectrum, the characteristic M/M+2 molecular ion doublet in the mass spectrum confirming the presence of bromine, and strong carbonyl and hydroxyl absorptions in the IR spectrum. This guide provides the foundational data and interpretive logic necessary for researchers to confidently verify this important chemical entity.

References

  • Gómez-Zavaglia, A., & Fausto, R. (2000). Vibrational analysis and spectra of orotic acid. Biopolymers, 57(3), 187-98. [Link]

  • PubChem. (n.d.). Orotic acid. PubChem Compound Summary for CID 967. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, DMSO-d6, experimental) (HMDB0000226). HMDB. Retrieved from [Link]

  • Hernández-Paredes, J., et al. (2011). Synthesis, structural characterization, and theoretical study of new polychelates of Ni(II), Cu(II), and Zn(II) with orotic acid. Journal of the Mexican Chemical Society, 55(1), 2-7. [Link]

  • SpectraBase. (n.d.). Orotic acid - Optional[ATR-IR] - Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • SpectraBase. (n.d.). Orotic acid. Wiley Science Solutions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 95774. Retrieved from [Link]

  • Pearson. (n.d.). Describe the ¹H NMR spectrum you would expect for each of the following compounds. Pearson Education. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Advanced Chemistry Development. Retrieved from [Link]

  • Clark, J. (2015). Mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 5-Bromofuroic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000528). HMDB. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H3BrN2O4). Université du Luxembourg. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). LibreTexts. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.9 ¹H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons. Stack Exchange. Retrieved from [Link]

  • YouTube. (2017). How to predict the ¹³C NMR spectrum of a compound. Allery Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. LibreTexts. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of IR Absorptions. Department of Chemistry. Retrieved from [Link]

Sources

Foreword: From Biological Scaffolds to Thermochemical Insight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of Halogenated Pyrimidines

Halogenated pyrimidines represent a cornerstone in medicinal chemistry and materials science. As fundamental components of nucleic acids, the pyrimidine framework is a privileged scaffold for biological interaction.[1] The introduction of halogen atoms onto this ring dramatically alters its physicochemical properties, including electron distribution, polarizability, and bond strengths, which in turn governs molecular recognition, reactivity, and metabolic stability.[1] Understanding the thermochemical properties of these molecules is not merely an academic exercise; it is critical for predicting their stability, designing synthetic pathways, and rationalizing their behavior in complex biological systems, such as the mechanism of action for drugs like 5-fluorouracil.[2][3]

This guide provides a comprehensive exploration of the experimental and computational methodologies used to determine the core thermochemical properties of halogenated pyrimidines. We will delve into the causality behind experimental design, the logic of computational approaches, and the crucial interplay between theory and measurement that underpins modern chemical research.

Part 1: The Experimental Foundation: Quantifying Molecular Energetics

The cornerstone of thermochemistry is precise experimental measurement. For halogenated organic compounds, specialized techniques are required to handle the reactive products of combustion and the subtle phase transitions.

Standard Enthalpy of Formation (ΔfH°): Combustion Calorimetry

The standard enthalpy of formation is the energy change when one mole of a compound is formed from its constituent elements in their standard states.[4] For halogenated pyrimidines, this is most reliably determined via combustion calorimetry.

Causality Behind the Experimental Choice: Why is this the gold standard? Because the combustion reaction can be initiated and driven to completion under controlled conditions, allowing for the precise measurement of the heat released (enthalpy of combustion, ΔcH°). This value is then used in a Hess's Law cycle to calculate the enthalpy of formation.[4] For halogen-containing compounds, this process requires a critical modification: the use of a rotating-bomb calorimeter . This is necessary because the combustion products include corrosive acids (e.g., HCl, HBr) and potentially gaseous halogens. The rotation of the bomb, which contains a reducing solution (like arsenious oxide), ensures that all halogen products are quantitatively converted to a single, soluble halide ion (e.g., Br⁻), which is essential for an accurate thermochemical cycle.[5]

This protocol is based on the methodology used for the determination of the standard molar enthalpies of formation of various chloropyrimidines.[6]

  • Sample Preparation:

    • A pellet of the crystalline chloropyrimidine sample (mass precisely determined to ±0.01 mg) is placed in a silica crucible.

    • A small, known mass of mineral oil is added as a combustion promoter.

    • A cotton thread fuse, with a known mass and energy of combustion, is positioned to ensure ignition.

  • Bomb Assembly:

    • The crucible is placed in the platinum decomposition vessel of the calorimeter.

    • A defined volume of a reducing solution (e.g., As₂O₃ solution) is added to the bottom of the bomb to quantitatively reduce all chlorine products to HCl(aq).[5]

    • The bomb is sealed and flushed with oxygen before being charged with high-purity oxygen to a pressure of ~3.0 MPa.[7]

  • Calorimetric Measurement:

    • The sealed bomb is submerged in a known mass of water in the calorimeter's isothermal jacket.

    • The system is allowed to reach thermal equilibrium. The temperature is monitored with a high-precision thermistor (resolution of 10⁻⁴ K).

    • The sample is ignited. The temperature change of the surrounding water is meticulously recorded over time until thermal equilibrium is re-established.

  • Data Analysis & Corrections:

    • The raw temperature-time data is used to calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

    • The energy equivalent of the calorimeter (ε_calor) is determined separately using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

    • The total energy released in the experiment (ΔU_total) is calculated: ΔU_total = ε_calor × ΔT_corr.

    • Standard "Washburn corrections" are applied to correct the energy from the actual bomb conditions to standard state conditions.

    • The energy of combustion of the sample (ΔU_c) is found by subtracting the contributions from the fuse, mineral oil, and nitric acid formation (from trace N₂ in the oxygen).

    • The standard enthalpy of combustion (ΔcH°) is calculated from the standard energy of combustion (ΔUc°).

    • Finally, the standard enthalpy of formation in the crystalline state, ΔfH°(cr), is derived using Hess's Law.

Diagram: Experimental Workflow for Rotating-Bomb Calorimetry

G cluster_prep 1. Preparation cluster_bomb 2. Bomb Assembly cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis P1 Weigh Sample & Promoter P2 Position Fuse P1->P2 B1 Add Reducing Solution (e.g., As₂O₃) P2->B1 B2 Seal & Purge B1->B2 B3 Pressurize with O₂ (~3.0 MPa) B2->B3 M1 Submerge Bomb in Calorimeter B3->M1 M2 Achieve Thermal Equilibrium M1->M2 M3 Ignite Sample M2->M3 M4 Record ΔT M3->M4 A1 Calculate Corrected Temperature Rise (ΔT_corr) M4->A1 A2 Apply Calorimeter Calibration (ε_calor) A1->A2 A3 Apply Washburn & Other Corrections A2->A3 A4 Calculate ΔcH° A3->A4 A5 Derive ΔfH°(cr) (Hess's Law) A4->A5

Caption: Workflow for determining enthalpy of formation via rotating-bomb calorimetry.

Enthalpy of Phase Change (ΔH_sub/vap): From Solid to Gas

To relate the solid-state enthalpy of formation to the gaseous state—the form most relevant for computational modeling and understanding intrinsic molecular properties—the enthalpy of sublimation (ΔH°_sub) or vaporization (ΔH°_vap) is required.[6]

  • Enthalpy of Sublimation (ΔH°_sub): The energy required to transform one mole of a substance from solid to gas.[8]

  • Enthalpy of Vaporization (ΔH°_vap): The energy required to transform one mole of a substance from liquid to gas.[9]

Causality Behind the Experimental Choice: For compounds that are solid at room temperature, sublimation is the direct path to the gas phase. Techniques like Calvet microcalorimetry or the Knudsen effusion method are highly sensitive for these measurements.[6][10] Calvet microcalorimetry directly measures the heat absorbed during the phase transition, while the Knudsen effusion method relates the rate of mass loss through a small orifice to the vapor pressure, from which the sublimation enthalpy can be derived using the Clausius-Clapeyron equation.[10]

  • Instrument Setup: A Calvet-type microcalorimeter is used, which contains twin cells (a sample cell and a reference cell) to operate in differential mode, minimizing baseline drift.

  • Sample Preparation: A small, precisely weighed amount of the crystalline halogenated pyrimidine is placed in the sample cell. The reference cell is left empty or contains an inert reference material.

  • Measurement: The sample is heated at a very slow, constant rate. The differential heat flow between the sample and reference cells is recorded as a function of temperature.

  • Data Analysis: The sublimation process appears as an endothermic peak on the thermogram. The area under this peak is directly proportional to the total heat absorbed.

  • Calculation: The molar enthalpy of sublimation is calculated by dividing the total heat absorbed by the number of moles of the sample that sublimated.

Part 2: The Computational Lens: Predicting and Rationalizing Properties

While experiments provide benchmark data, computational chemistry offers a powerful means to predict thermochemical properties for a wide range of molecules and to dissect the electronic effects that govern them.

Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry, balancing reasonable accuracy with manageable computational cost.[11][12] It is particularly useful for studying trends across a series of related compounds, such as different halogen substitutions on the pyrimidine ring.[12][13]

  • Functional Choice: The choice of the exchange-correlation functional is critical. For nitrogen-containing heterocycles, some studies have found that functionals like the Local Spin Density Approximation (LSDA) can provide reasonable estimates, though hybrid functionals like B3LYP are more commonly used.[6][14] However, for high accuracy, it is often necessary to benchmark DFT results against experimental data or higher-level calculations.[6]

High-Accuracy Composite Methods: G3 and G4 Theory

For achieving "chemical accuracy" (typically defined as within ~1 kcal/mol of experimental values), more rigorous composite methods are required. Gaussian-n (Gn) theories, such as G3 and G4, are multi-step ab initio methods designed to approximate a very high-level calculation by combining results from several lower-level calculations.[15]

Causality Behind the Method: G4 theory, for instance, improves upon G3 by incorporating several refinements: an extrapolation to the Hartree-Fock limit, the use of the more accurate CCSD(T) method for the highest level of electron correlation, and improved geometries from DFT.[15][16] These methods systematically account for electron correlation, basis set effects, and zero-point vibrational energy to yield highly accurate thermochemical data.[16] Economical versions like G4(MP2) reduce computational cost by using second-order perturbation theory for some steps, while still providing excellent accuracy.[17][18]

Diagram: Conceptual Workflow for G4 Composite Method

G cluster_geom 1. Geometry & Frequencies cluster_energy 2. Single-Point Energies cluster_final 3. Final Energy Calculation G1 B3LYP/6-31G(2df,p) Geometry Optimization G2 Harmonic Frequency Calculation (for ZPE) G1->G2 E2 CCSD(T)/6-31G(d) (High-level correlation) G1->E2 Use Optimized Geometry E3 MP2/G3largeXP (Basis set effects) G1->E3 E4 Other Corrections G1->E4 E1 HF Limit Extrapolation G2->E1 F1 Combine Energies: E(HF) + ΔE(CCSD(T)) + ... E1->F1 E2->F1 E3->F1 E4->F1 F2 Add Zero-Point Energy (ZPE) F1->F2 F3 Add Higher-Level Correction (HLC) F2->F3 F4 E₀(G4) Total Energy F3->F4

Caption: Key steps in the G4 composite method for high-accuracy energy calculation.

Part 3: Data Synthesis and Structure-Property Relationships

The true power of thermochemical data lies in its ability to reveal trends and provide insight into molecular stability. By combining experimental and computational results, we can understand how halogen substitution impacts the pyrimidine scaffold.

Tabulated Thermochemical Data

The following table summarizes experimental data for select chloropyrimidines, showcasing the kind of quantitative information derived from the methods described above.[6]

CompoundStateΔcH° (kJ/mol)ΔH°(sub/vap) (kJ/mol)ΔfH°(cr/l) (kJ/mol)ΔfH°(g) (kJ/mol)
2-Chloropyrimidinecr-2011.5 ± 0.866.7 ± 0.6-1.0 ± 1.265.7 ± 1.3
2,4-Dichloropyrimidinecr-1887.6 ± 0.872.8 ± 0.5-32.0 ± 1.340.8 ± 1.4
4,6-Dichloropyrimidinecr-1882.2 ± 0.971.0 ± 0.4-37.4 ± 1.433.6 ± 1.5
2,4,6-Trichloropyrimidinel-1753.5 ± 0.866.8 ± 0.4-70.3 ± 1.5-3.5 ± 1.6
2,4,5,6-Tetrachloropyrimidinecr-1620.3 ± 1.083.9 ± 0.5-97.7 ± 1.8-13.8 ± 1.9

Data sourced from Ribeiro da Silva et al., J. Phys. Chem. B 2007, 111, 25, 7247–7253.[6]

Analysis of Halogenation Effects

The substitution of hydrogen with a halogen atom introduces competing electronic effects—inductive withdrawal and resonance donation—that alter the stability of the pyrimidine ring.[11][12]

  • Inductive Effect: Halogens are highly electronegative and withdraw electron density from the ring through the sigma bond, which is generally a destabilizing effect.

  • Resonance Effect: The lone pairs on the halogen atom can be donated into the π-system of the ring, which is a stabilizing effect.

The balance of these effects depends on the halogen (F > Cl > Br > I in electronegativity) and its position on the ring.[13][19] Theoretical studies combining XPS and DFT have shown that these effects can be used to rationalize the shifts in core-electron binding energies and overall molecular stability.[11][12][13]

Bond Dissociation Energies (BDEs)

The C-X (where X is a halogen) bond dissociation energy is a direct measure of the bond's strength and is crucial for understanding reactivity and fragmentation pathways.[20] Generally, C-X bond enthalpies decrease down the group: C-F > C-Cl > C-Br > C-I.[19] This trend has significant implications for drug design; the high strength of the C-F bond is a key reason for the stability and mechanism of action of fluorinated drugs like 5-fluorouracil.[2]

Diagram: Factors Influencing Thermochemical Stability

G cluster_halogen Halogen Identity cluster_position Substitution Position cluster_effects Electronic Effects center Thermochemical Stability (e.g., ΔfH°) H1 Electronegativity (F > Cl > Br) E1 Inductive Effect (σ-withdrawal) H1->E1 H2 Polarizability (Br > Cl > F) H3 Bond Strength (C-F > C-Cl > C-Br) H3->center P1 Proximity to Ring Nitrogens P1->E1 P2 Symmetry of Substitution E1->center Destabilizing E2 Resonance Effect (π-donation) E2->center Stabilizing

Caption: Interplay of factors governing the stability of halogenated pyrimidines.

Part 4: Applications in Drug Development and Beyond

The thermochemical properties of halogenated pyrimidines are directly relevant to their application, particularly in pharmacology.

  • Drug Stability and Metabolism: The enthalpy of formation is a fundamental measure of a molecule's thermodynamic stability. A more stable molecule (more negative ΔfH°) is less likely to undergo spontaneous degradation. The strength of the C-X bond influences the metabolic fate of a drug; the robust C-F bond makes fluorinated compounds resistant to metabolic cleavage.[2]

  • Radiosensitization: Halogenated pyrimidines, when incorporated into the DNA of tumor cells, can enhance their sensitivity to radiation therapy.[21] The mechanisms are complex, but the altered electronic structure of the DNA base can lead to increased radical formation upon irradiation, a process intrinsically linked to bond dissociation energies and electron affinities.

  • Rational Drug Design: Computational models, calibrated with accurate thermochemical data, can predict the stability and electronic properties of novel drug candidates before they are synthesized. This allows researchers to fine-tune molecular structures to optimize for stability, receptor binding, and metabolic resistance, accelerating the drug discovery pipeline.[14]

Conclusion

The study of the thermochemical properties of halogenated pyrimidines is a prime example of the synergy between rigorous experimentation and advanced computational chemistry. Techniques like rotating-bomb calorimetry provide benchmark data that is essential for validating and calibrating theoretical models. In turn, high-accuracy methods like G4 theory allow us to explore chemical space and understand the subtle electronic effects that halogenation imparts. This knowledge is not merely foundational—it is actionable, guiding the development of more stable, effective, and safer therapeutic agents and advanced materials.

References

  • Bolognesi, P., Mattioli, G., O'Keeffe, P., Feyer, V., Plekan, O., Ovcharenko, Y., Prince, K. C., Coreno, M., Amore Bonapasta, A., & Avaldi, L. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(48), 13593–13600. [Link]

  • Ferreira, V. F., de Souza, M. V. N., & de Almeida, M. V. (2024). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Bolognesi, P., Mattioli, G., O'Keeffe, P., Feyer, V., Plekan, O., Ovcharenko, Y., Prince, K. C., Coreno, M., Amore Bonapasta, A., & Avaldi, L. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. [Link]

  • Bolognesi, P., O'Keeffe, P., Ovcharenko, Y., Mattioli, G., Feyer, V., Plekan, O., Ciavardini, A., Prince, K. C., Coreno, M., Amore Bonapasta, A., & Avaldi, L. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034302. [Link]

  • Ribeiro da Silva, M. A., Santos, L. M., & Ferreira, A. I. (2007). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. The Journal of Physical Chemistry B, 111(25), 7247–7253. [Link]

  • Koch, E. (2002). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics. [Link]

  • Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]

  • Cartoni, A., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • Zipse, H. G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. [Link]

  • Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]

  • Ferreira, V. F., de Souza, M. V. N., & de Almeida, M. V. (2024). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Emel'yanenko, V. N., & Verevkin, S. P. (2022). Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Derivatives. Chemical Thermodynamics and Thermal Analysis, 8, 100087. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

  • Kadda, A., et al. (2020). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. [Link]

  • Verevkin, S. P., et al. (2010). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. The Journal of Physical Chemistry A. [Link]

  • Brown, D. Experimental methods for determining enthalpy changes. Doc Brown's Chemistry. [Link]

  • Paulechka, Y. U., & Kazakov, A. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data. [Link]

  • Zipse, H. G4(MP2) theory - saving some time over G4. Group of Prof. Hendrik Zipse. [Link]

  • Active Thermochemical Tables. (2023). Bromide Enthalpy of Formation. atct.anl.gov. [Link]

  • Wikipedia contributors. (2023). Quantum chemistry composite methods. Wikipedia. [Link]

  • Active Thermochemical Tables. (2023). Bromine Atom Enthalpy of Formation. atct.anl.gov. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • O'Keeffe, P., et al. (2009). An experimental and computational study of the valence photoelectron spectra of halogenated pyrimidines. Semantic Scholar. [Link]

  • Chickos, J. S., & Acree Jr, W. E. (2011). An examination of the vaporization enthalpies and vapor pressures of pyrazine, pyrimidine, pyridazine, and 1,3,5-triazine. Journal of Chemical & Engineering Data. [Link]

  • Lee, J. K., & Grabowski, J. J. (2001). Gas-phase thermochemical properties of pyrimidine nucleobases. Journal of the American Society for Mass Spectrometry, 12(7), 834–843. [Link]

  • Tian, Z., & Zhu, L. (2005). C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics. [Link]

  • Antonchick, A. P., & Smetanin, A. G. (2015). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. European Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2024). Enthalpy of vaporization. Wikipedia. [Link]

  • Active Thermochemical Tables. (2023). Fluorine Atom Enthalpy of Formation. atct.anl.gov. [Link]

  • Tursumbekova, B. G., et al. (2021). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Molecules. [Link]

  • Singh, V., & Gange, D. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • Santos, C. I., & da Silva, J. B. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences. [Link]

  • Chong, D. P. (2003). DFT calculation of core-electron binding energies of pyrimidine and purine bases. UBC Chemistry. [Link]

  • Wikipedia contributors. (2023). Enthalpy of sublimation. Wikipedia. [Link]

  • Chickos, J. S., & Acree Jr, W. E. (2011). An examination of the vaporization enthalpies and vapor pressures of pyrazine, pyrimidine, pyridazine, and 1, 3, 5-triazine. ResearchGate. [Link]

  • Ribeiro da Silva, M. A., Santos, L. M., & Ferreira, A. I. (2007). Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines. Amanote Research. [Link]

  • Chickos, J. S., & Hanshaw, W. (2011). The Vaporization Enthalpies of 2- and 4-(N,N-Dimethylamino)pyridine. University of Missouri-St. Louis. [Link]

  • National Testing Agency. (2025). Syllabus for Chemistry (SCQP08). [Link]

  • van der Kogel, A. J., & Sminia, P. (2003). Hyperthermia and incorporation of halogenated pyrimidines: radiosensitization in cultured rodent and human tumor cells. International Journal of Radiation Biology, 79(1), 41–49. [Link]

  • Hartmann, K. U., & Heidelberger, C. (1961). Studies on Fluorinated Pyrimidines. Journal of Biological Chemistry. [Link]

  • Dorofeeva, O. V., & Ryabinkin, I. G. (2020). Enthalpy formation of fluorene: a challenging problem for theory or experiment? Structural Chemistry. [Link]

Sources

In Silico Modeling of 5-Bromoorotic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide to the computational modeling of 5-Bromoorotic acid, a halogenated pyrimidine analog. The narrative is designed for researchers, computational chemists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the workflow. We will explore the process from initial target identification to the dynamic simulation of molecular interactions, establishing a robust, self-validating framework for generating credible, actionable insights into the compound's mechanism of action.

Introduction: The Rationale for a Computational Approach

This compound (5-BrOA) is a derivative of orotic acid, a key intermediate in pyrimidine biosynthesis. Its structure, featuring a bromine atom on the pyrimidine ring, presents unique opportunities for targeted molecular interactions, including the potential for halogen bonding. Understanding how this small molecule interacts with biological macromolecules is paramount to elucidating its potential therapeutic effects or toxicological profile.

In silico modeling provides a powerful lens through which to examine these interactions at an atomic level.[1][2] By simulating the physical forces that govern molecular binding and dynamics, we can predict binding modes, estimate affinities, and analyze the stability of ligand-receptor complexes—all before committing significant resources to wet-lab synthesis and testing. This guide details a validated workflow, grounded in established biophysical principles, to model the interactions of 5-BrOA with a known biological target.

Part 1: Foundational Workflow - Target Identification and System Preparation

The credibility of any in silico study rests on the quality of the initial setup. This phase involves identifying a high-confidence biological target and meticulously preparing both the receptor and the ligand structures to be as representative of a physiological environment as possible.

Target Identification: From Database to Hypothesis

A critical first step is identifying a relevant protein target. Public databases are invaluable resources for this task. The PubChem database indicates that this compound (under the ligand code RRO) has been co-crystallized with a protein and its structure deposited in the Protein Data Bank (PDB) under the accession code 3W1M .[3] This entry corresponds to the enzyme Orotidine 5'-monophosphate (OMP) decarboxylase from Plasmodium falciparum, the parasite responsible for malaria. The existence of a co-crystallized structure provides an exceptional starting point, as it offers direct experimental evidence of a binding interaction and defines the precise location of the binding pocket. This makes OMP decarboxylase an ideal primary target for our modeling study.

Experimental Protocol: Receptor Structure Preparation

The raw PDB structure is not immediately ready for simulation. It must be "cleaned" and optimized to correct for crystallographic artifacts and to add information not resolved in the experiment.

Objective: To prepare the 3W1M protein structure for docking and simulation by ensuring it is chemically correct and free of steric clashes.

Methodology:

  • Structure Acquisition: Download the PDB file for 3W1M from the RCSB Protein Data Bank.

  • Initial Cleaning: Load the structure into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro). Remove all non-essential components, including water molecules, co-solvents, and any co-factors not directly involved in the interaction of interest. For this workflow, we will also remove the co-crystallized 5-BrOA ligand (RRO) to prepare for re-docking, which serves as a crucial validation step.

  • Structural Refinement:

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is critical for defining hydrogen bond networks.

    • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4.

    • Repair Missing Residues/Atoms: Use built-in tools to model any missing side chains or loops in the protein structure.

  • Energy Minimization: Perform a constrained energy minimization on the prepared structure.[4] This step relieves any steric clashes introduced during preparation while keeping the heavy atoms close to their crystallographically determined positions. A common approach is to use a modern force field like AMBER or OPLS.

Trustworthiness Check: After preparation, the protein's geometric quality must be validated. This is achieved by generating a Ramachandran plot . A high-quality model will have over 90% of its residues in the "most favored" regions of the plot, confirming that the protein's backbone dihedral angles are stereochemically sound.[5]

Experimental Protocol: Ligand Preparation

The ligand, this compound, must also be converted into a simulation-ready, three-dimensional structure with accurate chemical properties.

Objective: To generate a low-energy, 3D conformation of 5-BrOA with correctly assigned partial charges.

Methodology:

  • Structure Generation: Obtain the 2D structure of 5-BrOA. The canonical SMILES representation is C1(=C(NC(=O)NC1=O)C(=O)O)Br.[3] Use a chemical drawing tool (e.g., ChemDraw, Avogadro) to convert this 2D representation into a 3D structure.

  • Protonation State: Determine the likely protonation state of the carboxylic acid group at pH 7.4. Given its acidic nature, it will predominantly exist in its deprotonated, carboxylate form.

  • Conformational Search & Energy Minimization: Generate multiple possible conformers of the ligand and perform a thorough energy minimization using a quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) or a high-quality molecular mechanics force field (e.g., GAFF). This ensures the simulation begins with a physically realistic, low-energy ligand structure.

  • Partial Charge Calculation: Assign partial atomic charges. Accurate charge distribution is fundamental for calculating electrostatic interactions. Methods like AM1-BCC or RESP/ESP charge fitting are standard protocols that provide higher quality charges than empirical methods.

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand within a target protein's active site. It functions as a powerful screening and hypothesis-generation tool.

The Docking Workflow: A Search and Score Paradigm

The process involves two main components: a search algorithm that explores different possible ligand poses within the binding site, and a scoring function that estimates the binding affinity for each pose.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Cleaned Protein (3W1M) Grid Define Binding Site (Grid Generation) PDB->Grid Ligand Optimized Ligand (5-BrOA) Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Defines search space Score Score & Rank Poses Dock->Score Analyze Analyze Top Pose(s) Score->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize cluster_setup System Setup cluster_run Simulation cluster_analysis Analysis Start Start with Best Docked Pose Forcefield 1. Assign Force Field (e.g., AMBER19) Start->Forcefield Solvate 2. Solvate in Water Box (e.g., TIP3P) Forcefield->Solvate Ions 3. Add Counter-Ions Solvate->Ions Minimize 4. Energy Minimization Ions->Minimize Equilibrate 5. Equilibration (NVT & NPT) Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Trajectory Analyze Trajectory Production->Trajectory Metrics Calculate RMSD, RMSF, H-Bonds Trajectory->Metrics

Caption: The workflow for setting up and running an MD simulation.

Experimental Protocol: Simulating the 5-BrOA-OMP Decarboxylase Complex

Objective: To evaluate the stability of the docked 5-BrOA pose and characterize its dynamic interactions within the OMP decarboxylase active site over a 100-nanosecond simulation.

Methodology:

  • System Preparation:

    • Input: Use the top-ranked docked pose of the 5-BrOA-protein complex.

    • Force Field Selection: Choose a suitable force field. For proteins, AMBER or CHARMM force fields are standard. [6]For the 5-BrOA ligand, pre-computed parameters may not be available. Parameters must be generated using tools like Antechamber (for AMBER) or CGenFF (for CHARMM). The presence of bromine requires careful parameterization to accurately model its properties, including potential halogen bonding. * Solvation: Place the complex in a periodic box of water (e.g., TIP3P model) such that there is at least a 10 Å buffer between the protein and the box edge.

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

  • Minimization and Equilibration:

    • First, perform a robust energy minimization of the entire solvated system to remove any steric clashes.

    • Next, perform a two-stage equilibration. [7]First, gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT or canonical ensemble). Then, equilibrate the pressure to 1 atm while maintaining the target temperature (NPT or isothermal-isobaric ensemble). This ensures the system reaches the correct temperature and density before data collection.

  • Production Run: After equilibration, run the production simulation for 100 ns or longer, saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Data Presentation: Analysis of MD Trajectories

Analysis of the trajectory provides quantitative measures of stability and interaction dynamics.

MD Simulation Parameters
Software GROMACS / AMBER
Force Field AMBERff19SB (protein), GAFF2 (ligand)
Solvent Model TIP3P Water
Ensemble NPT (300 K, 1 atm)
Simulation Time 100 ns

Key Analyses:

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, converging RMSD plot for both indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This highlights flexible regions of the protein and can show if ligand binding reduces the flexibility of active site residues.

  • Interaction Analysis: Monitor the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between 5-BrOA and the protein throughout the simulation. A stable interaction is one that persists for a high percentage of the simulation time.

Conclusion and Future Outlook

This guide has outlined a rigorous, multi-stage in silico workflow for investigating the molecular interactions of this compound with its biological target, OMP decarboxylase. By integrating target identification, meticulous system preparation, predictive molecular docking, and dynamic MD simulations, we can construct a detailed and credible model of binding.

The hypothetical results from this workflow—a stable binding pose characterized by specific hydrogen bonds and hydrophobic interactions—provide a strong foundation for further investigation. These computational predictions are not an end in themselves but rather a powerful hypothesis-generation tool. The logical next steps would involve synthesizing the compound and performing in vitro enzymatic assays to experimentally measure its inhibitory activity against OMP decarboxylase, thereby validating the in silico model and advancing our understanding of this compound's biological function.

References

  • PubChem Compound Summary for CID 95774, this compound. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity. [Link]

  • This compound (C5H3BrN2O4). PubChemLite. [Link]

  • PubChem Compound Summary for CID 15100129, 5-Bromohexanoic acid. National Center for Biotechnology Information. [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. SpringerLink. [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

  • 5-Bromofuroic acid. NIST WebBook. [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology. [Link]

  • Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. MDPI. [Link]

  • Molecular Dynamics Simulation of Complex Reactivity with the Rapid Approach for Proton Transport and Other Reactions (RAPTOR) Software Package. PubMed Central. [Link]

  • Development of AMBER parameters for molecular dynamics simulations of boron compounds containing aromatic structure. INIS-IAEA. [Link]

  • Molecular Dynamics (Chapter 22, Materials Kinetics). YouTube. [Link]

  • An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals. MDPI. [Link]

  • In Silico and In Vitro Screening of Natural Compounds as Broad-Spectrum β-Lactamase Inhibitors against Acinetobacter baumannii New Delhi Metallo-β-lactamase-1 (NDM-1). National Institutes of Health. [Link]

  • Molecular targets of 5-fluoroorotate in the human malaria parasite, Plasmodium falciparum. PubMed. [Link]

  • In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design. National Institutes of Health. [Link]

  • Molecular Dynamics (MD) Simulations Provide Insights into the Activation Mechanisms of 5-HT2A Receptors. PubMed. [Link]

  • What is the mechanism of Benzbromarone? Patsnap Synapse. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Nascent RNA with 5-Bromoorotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dynamic View of the Transcriptome

The transcriptome is a fluid and dynamic landscape, constantly remodeled in response to developmental cues, environmental stimuli, and disease states. Traditional methods of RNA analysis, such as quantitative PCR and standard RNA sequencing, provide a static snapshot of total RNA abundance. While valuable, these approaches cannot distinguish between changes in RNA synthesis and degradation, obscuring the underlying regulatory mechanisms. Metabolic labeling of nascent RNA offers a powerful solution, enabling the specific capture and analysis of newly transcribed molecules. This provides a high-resolution view of transcriptional dynamics, offering profound insights into the kinetics of gene expression.

5-Bromoorotic acid (5-BrOA) is a bio-analog of orotic acid, a key precursor in the de novo pyrimidine biosynthesis pathway.[1][2][3] Once introduced to cells, 5-BrOA is taken up and metabolized into 5-bromo-UMP, which is subsequently converted to 5-bromo-uridine triphosphate (BrUTP). This analog is then incorporated into elongating RNA chains by RNA polymerases. The presence of the bromine moiety allows for the specific immunocapture of these newly synthesized transcripts, facilitating their isolation for downstream analysis. This application note provides a comprehensive guide to the use of 5-BrOA for metabolic labeling of nascent RNA in cultured cells, complete with detailed protocols and expert insights to ensure robust and reproducible results.

The Scientific Rationale: Why this compound?

The choice of a metabolic label is critical for the success of nascent RNA capture experiments. 5-BrOA offers a unique set of advantages rooted in its biochemical properties and metabolic pathway.

Causality Behind the Choice:

  • Entry into a Fundamental Pathway: 5-BrOA leverages the endogenous de novo pyrimidine synthesis pathway, a fundamental process in most cell types.[1][2] This ensures broad applicability across a wide range of cellular models. The conversion of orotic acid to UMP is a key step in this pathway, and the use of a 5-BrOA analog allows for efficient entry into the nucleotide pool.[4][5][6]

  • Low Perturbation to Cellular Physiology: Compared to other uridine analogs, 5-Bromouridine (the downstream metabolite of 5-BrOA) is considered to have minimal toxicity at working concentrations, with little disruption to normal cellular processes.[7] While high concentrations of orotic acid can lead to an imbalance in nucleotide pools and inhibit cell proliferation, the concentrations used for metabolic labeling are typically well below this threshold.[7][8][9]

  • Versatility in Downstream Applications: RNA transcripts labeled with 5-BrOA (and consequently containing 5-Bromouridine) can be detected and isolated using highly specific anti-BrdU/BrU antibodies. This enables a wide array of downstream applications, including:

    • Visualization of Transcription Sites: Immunofluorescence microscopy can reveal the subcellular localization of active transcription.

    • Quantification of Nascent Transcripts: Immunoprecipitation followed by RT-qPCR allows for the measurement of the synthesis rates of specific RNAs.

    • Transcriptome-Wide Analysis: Coupling immunoprecipitation with next-generation sequencing (BrU-Seq) provides a global view of newly synthesized RNA.

Metabolic Incorporation of this compound

The journey of 5-BrOA from the cell culture medium to its incorporation into nascent RNA is a multi-step enzymatic process. Understanding this pathway is crucial for designing and interpreting metabolic labeling experiments.

cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BrOA_ext This compound (in Culture Medium) BrOA_int This compound BrOA_ext->BrOA_int Uptake via Transporters BrOMP 5-Bromo-Orotidine 5'-Monophosphate (BrOMP) BrOA_int->BrOMP Orotate Phosphoribosyltransferase (OPRT) BrUMP 5-Bromo-Uridine 5'-Monophosphate (BrUMP) BrOMP->BrUMP Orotidine-5'-Phosphate Decarboxylase (ODC) BrUDP 5-Bromo-Uridine 5'-Diphosphate (BrUDP) BrUMP->BrUDP UMP/CMP Kinase BrUTP 5-Bromo-Uridine 5'-Triphosphate (BrUTP) BrUDP->BrUTP Nucleoside Diphosphate Kinase RNA_Polymerase RNA Polymerase BrUTP->RNA_Polymerase Nascent_RNA Nascent RNA (BrU-labeled) RNA_Polymerase->Nascent_RNA Incorporation into RNA Transcript

Caption: Metabolic pathway of this compound incorporation into nascent RNA.

Quantitative Data Summary

The efficiency of 5-BrOA labeling and subsequent recovery of nascent RNA can be influenced by several factors, including cell type, metabolic activity, and the specific protocol employed. The following table provides recommended starting concentrations and labeling times for cultured cells.

ParameterRecommended RangeNotes
5-BrOA Concentration 100 µM - 500 µMOptimal concentration should be determined empirically for each cell line. Higher concentrations may lead to cytotoxicity.
Labeling Time 15 minutes - 4 hoursShorter times are suitable for capturing immediate transcriptional responses, while longer times can be used to study RNA stability.
Cell Density 70-80% confluencyActively dividing cells generally exhibit higher rates of RNA synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the metabolic labeling of nascent RNA with 5-BrOA and subsequent immunodetection or immunoprecipitation.

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells

This protocol describes the fundamental first step of introducing 5-BrOA to your cell culture.

Materials:

  • This compound (5-BrOA) stock solution (e.g., 100 mM in DMSO or sterile PBS, store at -20°C)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells at 70-80% confluency

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Labeling Medium: Thaw the 5-BrOA stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 200 µM).

  • Cell Treatment: Aspirate the existing medium from the cultured cells.

  • Washing (Optional but Recommended): Gently wash the cells once with sterile PBS to remove any residual medium. Aspirate the PBS.

  • Labeling: Add the prepared 5-BrOA-containing medium to the cells.

  • Incubation: Return the cells to the incubator (37°C, 5% CO2) and incubate for the desired labeling period (e.g., 1 hour).

  • Harvesting: After incubation, proceed immediately to cell harvesting and RNA extraction for downstream applications.

Protocol 2: Immunofluorescence Detection of BrU-Labeled RNA

This protocol allows for the visualization of newly synthesized RNA within the cellular context.

Materials:

  • Cells grown on coverslips and labeled with 5-BrOA (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

  • Anti-BrdU/BrU primary antibody

  • Fluorescently-conjugated secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation: After labeling, wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-BrdU/BrU primary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI or Hoechst solution for 5 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 3: Immunoprecipitation of BrU-Labeled RNA

This protocol details the isolation of nascent RNA for subsequent analysis by RT-qPCR or sequencing.

Materials:

  • Cells labeled with 5-BrOA (from Protocol 1)

  • RNA extraction kit

  • Anti-BrdU/BrU antibody

  • Protein A/G magnetic beads

  • Immunoprecipitation (IP) buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, with RNase inhibitor)

  • Wash buffer (IP buffer with higher salt concentration, e.g., 500 mM NaCl)

  • Elution buffer (e.g., IP buffer containing a competitive nucleoside or a denaturing agent)

Procedure:

  • RNA Extraction: Harvest the 5-BrOA labeled cells and extract total RNA using a standard RNA extraction kit. Ensure the RNA is of high quality and integrity.

  • Antibody-Bead Conjugation: Pre-incubate the anti-BrdU/BrU antibody with Protein A/G magnetic beads in IP buffer for 1-2 hours at 4°C with gentle rotation to form antibody-bead complexes.

  • RNA Binding: Add the extracted total RNA to the antibody-bead complexes. Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to capture the BrU-labeled RNA.

  • Washing: Pellet the magnetic beads and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound RNA.

  • Elution: Resuspend the beads in elution buffer to release the captured BrU-labeled RNA.

  • RNA Purification: Purify the eluted RNA using an RNA clean-up kit to remove any contaminants.

  • Downstream Analysis: The purified nascent RNA is now ready for analysis by RT-qPCR or for library preparation for next-generation sequencing.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow from metabolic labeling to downstream data analysis.

cluster_experiment Experimental Workflow cluster_analysis Data Analysis Labeling Metabolic Labeling with 5-BrOA Harvesting Cell Harvesting & Total RNA Extraction Labeling->Harvesting QC RNA Quality Control Harvesting->QC Application Downstream Application QC->Application IF Immunofluorescence Microscopy Application->IF Visualization IP Immunoprecipitation (BrU-IP) Application->IP Isolation Imaging_Analysis Image Analysis IF->Imaging_Analysis RT_qPCR RT-qPCR IP->RT_qPCR Sequencing Next-Generation Sequencing (BrU-Seq) IP->Sequencing qPCR_Analysis Relative Quantification of Nascent Transcripts RT_qPCR->qPCR_Analysis Seq_Analysis Transcriptome-wide Analysis of Nascent RNA Sequencing->Seq_Analysis

Caption: Experimental workflow for 5-BrOA metabolic labeling and downstream analysis.

Troubleshooting and Expert Recommendations

  • Low Labeling Efficiency:

    • Optimize 5-BrOA Concentration and Labeling Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

    • Check Cell Health and Metabolic State: Ensure cells are healthy and actively proliferating. Serum starvation or contact inhibition can reduce RNA synthesis.

  • High Background in Immunofluorescence:

    • Optimize Antibody Dilution: Titrate the primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.

    • Increase Blocking Time and Washing Steps: Extend the blocking step and increase the number and duration of washes to reduce non-specific binding.

  • Low Yield of Immunoprecipitated RNA:

    • Ensure High-Quality Total RNA: Start with high-quality, intact total RNA.

    • Optimize Antibody and Bead Concentrations: Use a sufficient amount of antibody and beads to capture the labeled RNA effectively.

    • Use RNase Inhibitors: Include RNase inhibitors in all buffers to prevent RNA degradation.

Conclusion

Metabolic labeling with this compound is a robust and versatile technique for studying the dynamics of RNA synthesis. By providing a means to isolate and analyze newly transcribed RNA, 5-BrOA offers researchers a powerful tool to unravel the complex regulatory networks that govern gene expression. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this technology, paving the way for new discoveries in the ever-evolving field of transcriptomics.

References

  • Löffler, M., et al. (2015). Orotic acid, more than just an intermediate of pyrimidine de novo synthesis. Journal of Genetics and Genomics, 42(5), 207-219.
  • Baishixing Co.,Ltd. (2025). Orotic acid's contribution to purine and pyrimidine metabolism.
  • Stoll, U., et al. (1991). Effect of orotic acid on the generation of reactive oxygen and on lipid peroxidation in rat liver. Archives of Toxicology, 65(4), 326-331.
  • Martin, G., et al. (2020). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 21(21), 8256.
  • Manishen, M. J., et al. (1992). Orotic acid, nucleotide-pool imbalance, and liver-tumor promotion: a possible mechanism for the mitoinhibitory effects of orotic acid in isolated rat hepatocytes. Journal of the National Cancer Institute, 84(7), 503-510.
  • Perry, R. P., et al. (1988). Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts. American Journal of Human Genetics, 42(4), 543-552.
  • Lea, M. A., et al. (1972). The conversion of orotic acid into uridine 5′-monophosphate by isolated perfused normal and regenerating rat livers. Biochemical Journal, 129(4), 811-820.
  • Lea, M. A., et al. (1972). The conversion of orotic acid into uridine 5'-monophosphate by isolated perfused normal and regenerating rat livers. Biochemical Journal, 129(4), 811-820.
  • Fonteh, A. N. (2018). Orotic Aciduria. Scholars Crossing.
  • Wikipedia. (n.d.). Orotic acid.
  • Löffler, M., et al. (2015). Orotate (orotic acid): An essential and versatile molecule. Nucleosides, Nucleotides & Nucleic Acids, 34(6), 357-369.
  • Grzelkowska, K., et al. (1993). Metabolic effect of orotic acid in rat L6 myoblasts.
  • Baishixing Co.,Ltd. (2025). The molecular mechanisms behind orotic acid transport in cells.
  • Baishixing Co.,Ltd. (2025). Orotic acid and its use in metabolic profiling of cells.
  • Webster, D. R., et al. (2001). Orotic aciduria and uridine monophosphate synthase: a reappraisal. Journal of Inherited Metabolic Disease, 24(3), 237-250.
  • Swietalski, N., et al. (2021). Orotic acid production by Yarrowia lipolytica under conditions of limited pyrimidine. Yeast, 38(11-12), 629-641.
  • Lea, M. A., et al. (1983). Inhibitory action of orotate, 2-thioorotate and isoorotate on nucleotide metabolism and nucleic acid synthesis in hepatoma cells. International Journal of Biochemistry, 15(5), 767-771.
  • Benchchem. (2025).
  • Stambrook, P. J., et al. (1973). Uridine Uptake during the Cell and Its lntracellular Phosphorylation Cycle. Journal of Cellular Physiology, 82(2), 267-275.
  • Mengozzi, G., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Metabolites, 13(10), 1056.
  • Tsuchiya, M., et al. (1987). Increase of protein synthesis by uridine supplement in lectin-stimulated peripheral blood lymphocytes and EB virus-transformed B cell line of hereditary orotic aciduria type I. The Tohoku Journal of Experimental Medicine, 153(3), 189-195.
  • Mengozzi, G., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females.

Sources

5-Bromoorotic Acid and its Derivatives as Precursors for Nucleotide Analog Synthesis: An Application Note and Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Nucleotide Analogs in Research and Therapeutics

Nucleotide analogs are indispensable tools in the fields of molecular biology, virology, and oncology. These synthetic molecules, which mimic the structure of natural nucleosides and nucleotides, serve as powerful probes to elucidate complex biological processes and as therapeutic agents to combat various diseases.[1][2] By virtue of their structural similarity to endogenous counterparts, nucleotide analogs can be incorporated into DNA or RNA, or can interact with enzymes involved in nucleic acid metabolism, thereby exerting a range of biological effects.[1][2]

One of the most significant classes of nucleotide analogs are those derived from halogenated pyrimidines. Among these, 5-brominated derivatives have garnered considerable attention due to their unique physicochemical properties and biological activities. 5-Bromouracil, a key intermediate, is a structural analog of thymine and can be incorporated into DNA in its place.[1] This substitution can induce mutations and is a cornerstone of various research applications, from studying DNA replication and repair to cell proliferation assays.[1][2][3][4] Furthermore, the deoxyriboside derivative, 5-bromo-2'-deoxyuridine (BrdU), is widely used to label dividing cells for studies in neurogenesis, cancer biology, and tissue regeneration.[2][5][6]

This application note provides a comprehensive guide to the synthesis of nucleotide analogs using 5-brominated pyrimidine precursors. While 5-bromoorotic acid is a logical starting point, this guide will focus on a well-established and reliable synthetic pathway commencing from the more readily available precursor, uracil, to synthesize the versatile intermediate 5-bromouracil, and its subsequent conversion to the widely used nucleotide analog, 5-bromo-2'-deoxyuridine (BrdU). We will delve into the detailed experimental protocols, the underlying chemical principles, and the diverse applications of the resulting compounds.

Synthetic Strategy: A Stepwise Approach to 5-Bromo-2'-deoxyuridine (BrdU)

The synthesis of 5-bromo-2'-deoxyuridine from uracil is a multi-step process that involves the bromination of the pyrimidine ring followed by the glycosylation with a protected deoxyribose sugar. This section outlines the key transformations and the rationale behind the chosen synthetic route.

Overall Synthetic Workflow

The synthesis can be conceptually divided into two main stages:

  • Synthesis of the Nucleobase: Bromination of uracil to yield 5-bromouracil.

  • Glycosylation: Coupling of 5-bromouracil with a protected deoxyribose derivative to form the nucleoside, followed by deprotection to obtain 5-bromo-2'-deoxyuridine.

G Uracil Uracil Bromination Bromination Uracil->Bromination Bromouracil 5-Bromouracil Bromination->Bromouracil Silylation Silylation Bromouracil->Silylation Silylated_Bromouracil Silylated 5-Bromouracil Silylation->Silylated_Bromouracil Glycosylation Vorbrüggen Glycosylation Silylated_Bromouracil->Glycosylation Protected_Deoxyribose Protected Deoxyribose Protected_Deoxyribose->Glycosylation Protected_BrdU Protected 5-Bromo-2'-deoxyuridine Glycosylation->Protected_BrdU Deprotection Deprotection Protected_BrdU->Deprotection BrdU 5-Bromo-2'-deoxyuridine (BrdU) Deprotection->BrdU

Caption: Synthetic workflow for 5-Bromo-2'-deoxyuridine (BrdU).

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 5-bromouracil and its subsequent conversion to 5-bromo-2'-deoxyuridine.

Part 1: Synthesis of 5-Bromouracil

Principle: The direct bromination of uracil at the C5 position is a well-established electrophilic aromatic substitution reaction. The pyrimidine ring is activated towards electrophilic attack, and a suitable brominating agent can efficiently introduce the bromine atom. In this protocol, we utilize 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a mild and effective brominating agent.[7]

Materials:

  • Uracil

  • Glacial Acetic Acid

  • Acetic Anhydride

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Ethyl Acetate (EA)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • TLC plates (silica gel)

  • Filtration apparatus

Protocol:

  • In a round-bottom flask, suspend uracil (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

  • Stir the suspension at 50 °C.

  • Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq) to the reaction mixture.

  • Continue stirring at 50 °C for approximately 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a DCM/MeOH (4:1) solvent system.

  • Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (EA) to precipitate the product.

  • Collect the white solid product by filtration.

  • Wash the solid with a small amount of cold ethyl acetate and dry under vacuum to yield 5-bromouracil.

Expected Yield and Purity: This protocol typically affords a high yield of 5-bromouracil (>95%) with excellent purity.[7]

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
5-BromouracilC4H3BrN2O2190.98>95>99
Part 2: Synthesis of 5-Bromo-2'-deoxyuridine (BrdU) via Vorbrüggen Glycosylation

Principle: The Vorbrüggen glycosylation is a powerful method for the formation of N-glycosidic bonds, which is the key step in nucleoside synthesis.[8][9][10] The reaction involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.[8][10] The silylation of the nucleobase enhances its solubility and nucleophilicity.[8]

G cluster_0 Silylation of 5-Bromouracil cluster_1 Glycosylation Reaction cluster_2 Deprotection Bromouracil 5-Bromouracil HMDS HMDS, (NH4)2SO4 Bromouracil->HMDS Silylated_Bromouracil Persilylated 5-Bromouracil HMDS->Silylated_Bromouracil Reaction_Intermediate Oxocarbenium Ion Intermediate Silylated_Bromouracil->Reaction_Intermediate Nucleophilic Attack Protected_Deoxyribose_Acetate 1-O-acetyl-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose TMSOTf TMSOTf (Lewis Acid) Protected_Deoxyribose_Acetate->TMSOTf TMSOTf->Reaction_Intermediate Protected_BrdU Protected BrdU Reaction_Intermediate->Protected_BrdU Protected_BrdU_2 Protected BrdU NaOMe_MeOH NaOMe in MeOH Protected_BrdU_2->NaOMe_MeOH BrdU 5-Bromo-2'-deoxyuridine (BrdU) NaOMe_MeOH->BrdU

Caption: Key steps in the Vorbrüggen glycosylation for BrdU synthesis.

Materials:

  • 5-Bromouracil

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • 1-O-acetyl-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose (or other suitable protected deoxyribose)

  • Acetonitrile (anhydrous)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Sodium methoxide (NaOMe) in Methanol (MeOH)

  • Dowex-50 (H+ form) resin

  • Ammonia solution

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Chromatography equipment

Protocol:

Step 1: Silylation of 5-Bromouracil

  • In a flame-dried round-bottom flask under an inert atmosphere, add 5-bromouracil (1.0 eq) and a catalytic amount of ammonium sulfate.

  • Add hexamethyldisilazane (HMDS) (excess) and reflux the mixture until the solution becomes clear.

  • Remove the excess HMDS under reduced pressure to obtain the persilylated 5-bromouracil as an oil. This is used directly in the next step.

Step 2: Glycosylation

  • Dissolve the protected deoxyribose derivative (e.g., 1-O-acetyl-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

  • Add the freshly prepared silylated 5-bromouracil to the solution.

  • Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected 5-bromo-2'-deoxyuridine.

Step 3: Deprotection

  • Dissolve the protected 5-bromo-2'-deoxyuridine in methanol.

  • Add a solution of sodium methoxide in methanol and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with Dowex-50 (H+ form) resin.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or chromatography to obtain pure 5-bromo-2'-deoxyuridine (BrdU).

Expected Yield and Purity: The overall yield for the glycosylation and deprotection steps can vary depending on the specific protecting groups and reaction conditions, but yields in the range of 60-80% are achievable.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
5-Bromo-2'-deoxyuridineC9H11BrN2O5307.1060-80>98

Applications of 5-Brominated Nucleotide Analogs

The synthesized 5-bromo-2'-deoxyuridine (BrdU) is a versatile tool with a wide range of applications in life sciences research and drug development.

  • Cell Proliferation Assays: BrdU is widely used to label and detect cells that are actively synthesizing DNA, providing a robust method for measuring cell proliferation in vitro and in vivo.[2][5][6]

  • Neurogenesis Research: The incorporation of BrdU into the DNA of newly born neurons allows for the tracking of their fate, migration, and integration into neural circuits, making it an invaluable tool in the study of adult neurogenesis.[5]

  • Cancer Research: BrdU labeling is employed to assess the proliferative index of tumors, which can be a prognostic indicator and a measure of therapeutic response.[1]

  • DNA Damage and Repair Studies: The presence of 5-bromouracil in DNA can sensitize cells to radiation and can be used to study DNA repair mechanisms.[1][2]

  • Antiviral and Anticancer Drug Development: Halogenated pyrimidine nucleosides, including BrdU, have been investigated as potential antiviral and anticancer agents.[1][2]

Conclusion

This application note has provided a detailed guide for the synthesis of the important nucleotide analog, 5-bromo-2'-deoxyuridine, starting from uracil. The protocols described are based on well-established and reliable chemical transformations, ensuring high yields and purity. The versatility of 5-brominated pyrimidine derivatives as precursors for a wide range of nucleotide analogs underscores their importance in modern chemical biology and drug discovery. The methodologies and insights provided herein are intended to empower researchers to synthesize and utilize these valuable compounds in their scientific endeavors.

References

  • Wikipedia. 5-Bromouracil. (URL: [Link])

  • Royal Society of Chemistry. . (URL: [Link])

  • ResearchGate. Vorbrüggen glycosylation reaction and its mechanism. (URL: [Link])

  • Merck Index. Vorbrüggen Glycosylation. (URL: [Link])

  • PubChem. 5-Bromouracil. (URL: [Link])

  • MDPI. Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. (URL: [Link])

  • ResearchGate. Optimization of Vorbrüggen glycosylation with N-ac- etyl cytosine and achiral ester. (URL: [Link])

  • DNAmod. 5-bromouracil - DNAmod: the DNA modification database. (URL: [Link])

  • ResearchGate. Synthetic steps toward the key Vorbrüggen N-glycosylation reaction.... (URL: [Link])

  • National Center for Biotechnology Information. The effect of 5-bromouracil deoxyriboside on the synthesis of antibody in vitro - PMC. (URL: [Link])

  • Wikipedia. 5-Bromouridine. (URL: [Link])

  • YouTube. villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. (URL: [Link])

  • Organic Chemistry Portal. Decarboxylation. (URL: [Link])

  • MDPI. Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. (URL: [Link])

  • National Center for Biotechnology Information. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. (URL: [Link])

  • Wikipedia. ADP-ribosylation. (URL: [Link])

  • PubMed. Semi-enzymatic synthesis of pseudouridine. (URL: [Link])

  • National Center for Biotechnology Information. ADP-ribosylation from molecular mechanisms to therapeutic implications - PubMed Central. (URL: [Link])

  • National Center for Biotechnology Information. ADP‐ribosylation: new facets of an ancient modification - PMC. (URL: [Link])

  • MDPI. ADP-Ribosylation as Post-Translational Modification of Proteins: Use of Inhibitors in Cancer Control. (URL: [Link])

  • ResearchGate. (PDF) Adp-Ribosylation as Post-Translational Modification of Proteins: Use of Inhibitors in Cancer Control. (URL: [Link])

  • Molecular and Cellular Biology. Replication of DNA containing 5-bromouracil can be mutagenic in Syrian hamster cells. (URL: [Link])

  • National Center for Biotechnology Information. Replication of DNA containing 5-bromouracil can be mutagenic in Syrian hamster cells - NIH. (URL: [Link])

Sources

Application Note: A Robust Spectrophotometric Assay for Screening Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydroorotate Dehydrogenase (DHODH) is a pivotal, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway and a high-value therapeutic target for autoimmune diseases, viral infections, and cancer.[1][2][3] This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of test compounds against human DHODH. The described method is a robust, spectrophotometric assay that monitors the DHODH-catalyzed oxidation of L-dihydroorotate (DHO) coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). We will detail the underlying scientific principles, provide a step-by-step experimental protocol, and offer guidance on data analysis and interpretation, establishing a self-validating system for researchers in drug discovery and development.

Introduction: Why Target DHODH?

The de novo synthesis of pyrimidines is fundamental for the production of DNA, RNA, and other essential biomolecules required for cell proliferation.[4] The fourth step in this pathway, the oxidation of L-dihydroorotate (DHO) to orotate, is catalyzed exclusively by DHODH.[5][6] This enzyme is uniquely located on the inner mitochondrial membrane, where it links pyrimidine metabolism to the electron transport chain.[2][7]

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are particularly dependent on the de novo pathway.[3][4] This dependency creates a therapeutic window: inhibiting DHODH can selectively starve these cells of essential nucleotides, thereby suppressing their growth and function.[4] This principle is clinically validated by approved drugs like Leflunomide and Teriflunomide, which target DHODH for the treatment of autoimmune disorders.[8] The critical role of DHODH makes it an attractive target for screening new chemical entities, such as substrate analogs (e.g., halogenated orotates) or other novel small molecules, for therapeutic potential.

Assay Principle and Workflow

The enzymatic activity of DHODH can be quantified by monitoring the transfer of electrons from its substrate, DHO, to an electron acceptor. While the natural acceptor is ubiquinone (Coenzyme Q), the assay described here utilizes the chromogenic indicator 2,6-dichloroindophenol (DCIP).

The Reaction Cascade:

  • Substrate Oxidation: DHODH, a flavin mononucleotide (FMN) dependent enzyme, oxidizes L-dihydroorotate to orotate.[1]

  • Electron Transfer: Electrons from this oxidation are transferred to a ubiquinone analog, such as decylubiquinone (a soluble Coenzyme Q10 analog), which acts as a shuttle.

  • Indicator Reduction: The reduced ubiquinone then donates these electrons to DCIP. The oxidized form of DCIP is deep blue, but upon reduction, it becomes colorless.[6][9]

The rate of DHODH activity is therefore directly proportional to the rate of decrease in absorbance of DCIP at 600-650 nm.[1] Potential inhibitors will slow this reaction, resulting in a less pronounced decrease in absorbance.

Biochemical Pathway Visualization

The following diagram illustrates the core reaction catalyzed by DHODH and its linkage to the DCIP-based detection method.

DHODH_Reaction cluster_ETC Mitochondrial Inner Membrane cluster_Assay Assay System (in vitro) DHO L-Dihydroorotate (DHO) DHODH DHODH Enzyme (FMN-dependent) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation CoQH2 Decylubiquinone (Reduced) DHODH->CoQH2 e- transfer Inhibitor Test Inhibitor (e.g., Brequinar) Inhibitor->DHODH Inhibition CoQ Decylubiquinone (Oxidized) CoQ->DHODH CoQH2->CoQ DCIP_red DCIP (Colorless) Reduced CoQH2->DCIP_red DCIP_ox DCIP (Blue) Oxidized DCIP_ox->CoQH2 DCIP_ox->DCIP_red Reduction (Measured by ↓Absorbance)

Caption: DHODH reaction coupled to DCIP reduction for inhibitor screening.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, suitable for medium- to high-throughput screening.

Required Materials & Reagents
  • Enzyme: Recombinant human DHODH (truncated, soluble form is recommended for ease of use).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100.

  • Substrates & Cofactors:

    • L-Dihydroorotic acid (DHO)

    • Decylubiquinone (Coenzyme Q10 analog)

    • 2,6-dichloroindophenol (DCIP)

  • Control Inhibitor: Brequinar or Teriflunomide.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Equipment:

    • 96-well clear, flat-bottom microplates.

    • Multichannel pipettes.

    • Microplate spectrophotometer capable of kinetic reads at 600 nm or 650 nm.[10]

Reagent Preparation

Causality Note: Stock solutions are prepared in DMSO to ensure solubility of hydrophobic compounds like Decylubiquinone and many test inhibitors. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to prevent enzyme denaturation.

  • 100 mM DHO Stock: Dissolve DHO in DMSO.

  • 10 mM Decylubiquinone Stock: Dissolve in DMSO.

  • 10 mM DCIP Stock: Dissolve in Assay Buffer. Protect from light.

  • 10 mM Test Compound/Control Inhibitor Stocks: Dissolve in 100% DMSO.

  • Enzyme Working Solution: Dilute recombinant human DHODH in Assay Buffer to the desired final concentration (e.g., 20 nM, but this should be optimized based on enzyme activity lot).[1]

Assay Workflow

The following workflow diagram outlines the sequential steps for setting up the inhibition assay.

Assay_Workflow start Start prep_plate 1. Add 2 µL of Test Compound (or DMSO/Control) to wells start->prep_plate add_enzyme 2. Add 178 µL of DHODH Working Solution prep_plate->add_enzyme pre_incubate 3. Pre-incubate for 30 min at 25°C (Allows inhibitor binding) add_enzyme->pre_incubate initiate 5. Initiate Reaction by adding 20 µL of Substrate Mix pre_incubate->initiate prep_mix 4. Prepare Substrate Reaction Mix (DHO, Decylubiquinone, DCIP) prep_mix->initiate measure 6. Immediately Measure Absorbance (Kinetic read at 600 nm for 10-15 min) initiate->measure analyze 7. Analyze Data (Calculate reaction rates, % inhibition, IC50) measure->analyze end End analyze->end

Caption: Step-by-step workflow for the DHODH spectrophotometric assay.

Step-by-Step Procedure
  • Compound Plating:

    • Prepare serial dilutions of your test compounds and control inhibitor in DMSO.

    • Add 2 µL of each compound dilution (or DMSO for vehicle control and no-enzyme control) to the appropriate wells of a 96-well plate.

  • Enzyme Addition and Pre-incubation:

    • Add 178 µL of the DHODH Enzyme Working Solution to each well (except for the no-enzyme control wells, which receive 178 µL of Assay Buffer).

    • Mix gently by tapping the plate.

    • Incubate the plate at 25°C for 30 minutes. This pre-incubation step is critical to allow the inhibitors to bind to the enzyme before the reaction starts.[10][11]

  • Reaction Initiation:

    • During the pre-incubation, prepare the Substrate Reaction Mix . For each 20 µL to be added, the mix should contain DHO, Decylubiquinone, and DCIP at 10x their final desired concentrations in Assay Buffer.

    • To start the reaction, add 20 µL of the Substrate Reaction Mix to all wells. The final volume in each well will be 200 µL.

    Component Stock Conc. 10x Conc. in Mix Final Conc. in Well
    DHO100 mM5 mM500 µM
    Decylubiquinone10 mM1 mM100 µM
    DCIP10 mM2 mM200 µM
  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Measure the decrease in absorbance at 600 nm (or a nearby wavelength like 650 nm) every 30 seconds for 10-15 minutes.[1][10]

Data Analysis and Interpretation

Calculating Reaction Rates
  • For each well, plot Absorbance at 600 nm versus Time (in minutes).

  • Determine the initial linear rate of the reaction (V₀) by calculating the slope (ΔAbs/min) of the linear portion of this curve.

  • The rate for the uninhibited enzyme (100% activity) is the V₀ from the DMSO vehicle control wells.

  • The rate for 0% activity is the V₀ from the no-enzyme control wells (this should be close to zero).

Determining Percent Inhibition and IC₅₀
  • Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_DMSO)] * 100

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value . The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

Data Presentation and Quality Control

A well-conducted assay should yield reproducible results. The table below provides a template for summarizing inhibition data.

Inhibitor Assay Type Target IC₅₀ (nM) Reference/Lot
Test Compound XBiochemical (DCIP)Human DHODH[Experimental Value][Lot Number]
Test Compound YBiochemical (DCIP)Human DHODH[Experimental Value][Lot Number]
Brequinar (Control)Biochemical (DCIP)Human DHODH~20 nM[Literature/Internal]
Teriflunomide (Control)Biochemical (DCIP)Human DHODH~25 nM[Literature/Internal]

Self-Validation and Trustworthiness:

  • Z'-factor: For screening campaigns, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent, robust assay.

  • Control IC₅₀: The IC₅₀ value for the reference inhibitor (e.g., Brequinar) should be consistent across experiments and align with literature values. Significant deviation may indicate issues with reagents or protocol execution.

  • Linearity: Ensure the reaction rate for the uninhibited enzyme is linear for the duration of the measurement period. If not, the enzyme concentration may be too high and should be optimized.

Cellular Validation (Downstream Assays)

While the biochemical assay is excellent for direct inhibitor potency, it is crucial to validate findings in a cellular context. DHODH inhibition is expected to deplete pyrimidine pools and suppress the growth of rapidly dividing cells.

  • Cell Proliferation Assay (e.g., MTT Assay): Treat cancer cell lines (e.g., HL-60) or activated immune cells with the inhibitor. A potent DHODH inhibitor should decrease cell viability, which can be measured by the reduction of MTT tetrazolium salt to purple formazan by mitochondrial dehydrogenases.[12][13]

  • Rescue Experiments: The specificity of the inhibitor can be confirmed with a rescue experiment. The cytotoxic effects of a true DHODH inhibitor should be reversed by supplementing the cell culture medium with uridine, which can feed the pyrimidine salvage pathway, bypassing the need for de novo synthesis.

Conclusion

The DCIP-based spectrophotometric assay is a reliable and efficient method for screening and characterizing inhibitors of Dihydroorotate Dehydrogenase. Its simplicity, scalability, and robust nature make it an indispensable tool in the early stages of drug discovery. By following the detailed protocol and quality control measures outlined in this note, researchers can confidently identify and rank novel DHODH inhibitors for further development as potential therapeutics.

References

  • Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work? Retrieved from [Link]

  • Luo, M., et al. (2016). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters. Retrieved from [Link]

  • Fujimoto, S., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Retrieved from [Link]

  • Sykes, M. L., et al. (2020). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets. Retrieved from [Link]

  • Sakamoto, N., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Retrieved from [Link]

  • Ladds, M. J. G., et al. (2018). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. Nature Communications. Retrieved from [Link]

  • Baldwin, J., et al. (2002). Malarial dihydroorotate dehydrogenase. Substrate and inhibitor specificity. The Journal of Biological Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are DHODH modulators and how do they work? Retrieved from [Link]

  • Madak, J. T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry. Retrieved from [Link]

  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem. Retrieved from [Link]

  • Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Accurate Quantification of 5-Bromoorotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Bromoorotic acid. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for assay determination in bulk drug substances or formulated products. The protocol employs a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring ease of use and reproducibility. The causality behind each methodological choice is explained, and the entire protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish its trustworthiness and scientific integrity.

Introduction and Scientific Rationale

This compound is a halogenated derivative of orotic acid, a key intermediate in the biosynthesis of pyrimidines.[1] Its structural similarity to naturally occurring nucleobases makes it a compound of interest in various biochemical and pharmaceutical research areas. Accurate quantification is critical for purity assessment, stability studies, and formulation development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[2][3] The challenge in analyzing this compound, much like its parent compound, lies in its high polarity, which can lead to poor retention on conventional reversed-phase columns.[1][4]

This method overcomes this challenge by employing a specialized aqueous-compatible C18 column and controlling the mobile phase pH. This compound is an acidic compound; by maintaining the mobile phase pH significantly below its pKa, we ensure the analyte remains in its protonated, less polar form.[4][5] This increases its affinity for the hydrophobic stationary phase, resulting in enhanced retention, improved peak symmetry, and a robust separation from potential impurities.[4] The method is validated to confirm its suitability for its intended purpose, providing documented evidence of its accuracy, precision, and linearity.[6][7]

Experimental Workflow

The overall process, from initial preparation to final data analysis, is outlined below. Each step is designed to ensure the integrity of the analytical result.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Mobile Phase Preparation B Standard & Sample Solution Preparation C System Equilibration B->C D Sample Injection C->D E Isocratic Elution (C18 Column) D->E F UV Detection (~280 nm) E->F G Chromatogram Acquisition F->G H Peak Integration G->H I Concentration Calculation H->I J Reporting & Validation H->J

Caption: HPLC quantification workflow for this compound.

Materials and Methodology

Instrumentation and Reagents
  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Chromatography Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm particle size (or equivalent aqueous-compatible C18 column).

  • Data Acquisition: Empower®, Chromeleon®, or equivalent chromatography data software.

  • Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

    • Orthophosphoric acid (85%, analytical grade).

    • Water (HPLC grade, 18.2 MΩ·cm).

Detailed Protocols

Protocol 1: Mobile Phase Preparation (20 mM Phosphate Buffer, pH 2.5)

  • Weighing: Accurately weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄).

  • Dissolution: Transfer the KH₂PO₄ into a 1000 mL volumetric flask and dissolve in approximately 900 mL of HPLC grade water.

  • pH Adjustment: Adjust the pH of the solution to 2.5 ± 0.05 by adding 85% orthophosphoric acid dropwise while monitoring with a calibrated pH meter. Causality: A pH of 2.5 ensures this compound is fully protonated, maximizing retention on the C18 column.[4][5]

  • Final Volume: Add HPLC grade water to the 1000 mL mark and mix thoroughly.

  • Mobile Phase Composition: The final mobile phase is a mixture of 95% Phosphate Buffer (pH 2.5) and 5% Acetonitrile .

  • Degassing: Filter and degas the mobile phase using a 0.45 µm membrane filter and sonication or an online degasser before use.

Protocol 2: Standard and Sample Solution Preparation

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of five working standards (e.g., 5, 10, 20, 40, 60 µg/mL) by serially diluting the Stock Solution with the mobile phase.

  • Sample Preparation (Assay):

    • Accurately weigh a quantity of the sample powder equivalent to 10.0 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterConditionRationale
Column Waters XBridge C18, 4.6x150 mm, 5 µmAqueous-compatible C18 provides stable retention for polar analytes in highly aqueous mobile phases.[1][4]
Mobile Phase 95:5 (v/v) 20mM KH₂PO₄ (pH 2.5) : AcetonitrileIsocratic elution simplifies the method. Low organic content is sufficient for elution while maximizing retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion from solvent mismatch.
Detection UV at 280 nmOrotic acid derivatives exhibit strong absorbance near this wavelength, offering good sensitivity and selectivity.[4][8]
Run Time ~10 minutesAllows for efficient sample throughput.

Method Validation (per ICH Q2(R1) Guidelines)

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose.[6][7] The following parameters must be assessed.

System Suitability

Before sample analysis, the chromatographic system's performance is verified. A standard solution (e.g., 20 µg/mL) is injected five times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates system precision.[6]
% RSD of Retention Time ≤ 1.0%Confirms stability of the pump and column.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients. This is demonstrated by injecting a blank (mobile phase) and a placebo solution and confirming no interfering peaks are present at the retention time of this compound.

Linearity and Range

The method's linearity is its ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol: Analyze the five working standard solutions (5-60 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Range 5 – 60 µg/mL
Accuracy (Recovery)

Accuracy is assessed by the recovery of spiked samples.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Analysis: Calculate the percentage recovery for each sample.

Spike LevelAcceptance Criteria (% Recovery)
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Mean Recovery 98.0 - 102.0%
% RSD ≤ 2.0%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[6]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criterion: % RSD of the assay results should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criterion: % RSD between the two sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ and LOD are determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields an S/N ratio of 3:1.

  • LOQ: The concentration that yields an S/N ratio of 10:1. The LOQ should be verified by analyzing a sample at this concentration and confirming that the precision (%RSD) is acceptable (typically ≤ 10%).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No Peak / Low Signal Incorrect mobile phase; Detector lamp off; No sample injected.Verify mobile phase composition and pH; Check detector status; Confirm autosampler sequence and vial position.
Poor Peak Shape (Tailing) Column contamination/degradation; Mobile phase pH too high.Flush the column with a strong solvent; Replace the column; Re-prepare the mobile phase and verify pH is 2.5.[4]
Drifting Retention Time Column not equilibrated; Leak in the system; Mobile phase composition changing.Equilibrate column for at least 30 minutes; Check for leaks at all fittings; Ensure mobile phase is well-mixed and degassed.
High Backpressure Blockage in the system (frit, guard column, or column).Reverse-flush the column (if permitted by manufacturer); Replace guard column or in-line filter; Filter all samples and mobile phases.

Conclusion

The RP-HPLC method described herein is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound. By carefully controlling the mobile phase pH and using an appropriate aqueous-compatible C18 column, the challenges associated with analyzing this polar compound are effectively managed. The comprehensive validation protocol ensures the method's reliability and adherence to international regulatory standards, making it suitable for routine quality control and research applications.

References

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kumar, T. H., et al. (2019). RP-HPLC METHOD FOR QUANTIFICATION OF OROTIC ACID IN CAPSULE FORMULATION. International Journal of Pharmaceutical Sciences and Research, 10(5), 2343-47. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Patel, K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Shimadzu. (2012). Analysis of Orotic Acid in Yogurt. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of Orotic acid on Newcrom R1 HPLC column. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

Sources

Application Notes and Protocols for Halogenated Orotic Acid-Based Counter-Selection in Yeast Genetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Counter-Selection in Yeast Genetics

In the landscape of molecular genetics, the ability to select against the presence of a particular gene is as powerful as selecting for it. This process, known as counter-selection or negative selection, is a cornerstone of sophisticated genetic manipulation in the budding yeast, Saccharomyces cerevisiae. It enables a host of advanced techniques, including plasmid shuffling, gene replacement, and the construction of complex mutant libraries.

The most robust and widely adopted system for counter-selection in S. cerevisiae leverages the pyrimidine biosynthesis pathway, specifically the URA3 gene. This application note provides a detailed exposition of the biochemical principles, practical applications, and in-depth experimental protocols for using halogenated orotic acid analogs, such as 5-Bromoorotic acid (5-BOA) and the more commonly used 5-Fluoroorotic acid (5-FOA), as potent agents for counter-selection.

The URA3 Selection System: A Dual-Function Genetic Marker

The power of the URA3 gene lies in its capacity for both positive and negative selection.[1] URA3 encodes the enzyme Orotidine-5'-Phosphate Decarboxylase (ODCase), which catalyzes a crucial step in the de novo synthesis of uracil, an essential component of RNA and DNA.[1]

  • Positive Selection: In a yeast strain with a mutated, non-functional chromosomal copy of ura3, the cells are auxotrophic for uracil (Ura⁻). They cannot grow on a synthetic medium lacking uracil (SC-Ura). Introducing a functional URA3 gene, typically on a plasmid, complements this auxotrophy, restoring the ability to synthesize uracil and enabling growth on SC-Ura medium. This allows for the straightforward selection of transformed cells.

  • Negative Selection (Counter-Selection): The same URA3 gene product, ODCase, can be cleverly turned against the cell. Halogenated analogs of orotic acid, such as 5-FOA or 5-BOA, are recognized as substrates by ODCase.[2][3][4][5] The enzymatic conversion of these analogs does not lead to a useful product but instead generates a highly toxic compound (e.g., 5-fluorouracil from 5-FOA) that inhibits cell division and leads to cell death.[2] Consequently, only cells that lack a functional URA3 gene (i.e., are Ura⁻) can survive and proliferate on a medium containing these compounds.[6]

This dual functionality makes URA3 an exceptionally versatile tool for genetic engineering in yeast.[1]

Mechanism of this compound (5-BOA) Toxicity

While 5-Fluoroorotic acid (5-FOA) is the most extensively documented and commonly used reagent for URA3-based counter-selection, its brominated counterpart, this compound (5-BOA), functions via an identical biochemical mechanism. The core principle is the enzymatic conversion of a non-toxic pro-drug into a cytotoxic agent, exclusively within cells expressing the target enzyme.

  • Uptake: 5-BOA present in the growth medium is transported into the yeast cell.

  • Conversion to a Toxic Nucleotide: Inside a Ura⁺ cell, the ODCase enzyme, encoded by the URA3 gene, recognizes 5-BOA as a substrate. It catalyzes the decarboxylation of 5-BOA to form 5-bromouracil.

  • Inhibition of Essential Processes: 5-bromouracil is subsequently converted into 5-bromo-deoxyuridine monophosphate (BrdUMP). BrdUMP is a potent thymidylate synthase inhibitor, which blocks the synthesis of thymidine, a crucial precursor for DNA replication. The incorporation of brominated nucleotides can also lead to DNA damage and further cytotoxicity.

  • Selective Survival: Yeast cells that are ura3 mutants lack a functional ODCase. They are unable to convert 5-BOA into its toxic form and therefore remain viable and can grow on media containing 5-BOA, provided that the medium is supplemented with uracil to satisfy their auxotrophic requirement.

The following diagram illustrates the metabolic pathway at the heart of 5-BOA/5-FOA counter-selection.

URA3_Pathway cluster_cell Yeast Cell 5-BOA_ext This compound (5-BOA) 5-BOA_int 5-BOA 5-BOA_ext->5-BOA_int Transport Uracil_ext Uracil Uracil_int Uracil Uracil_ext->Uracil_int Transport 5-Bromouracil 5-Bromouracil (Toxic Intermediate) 5-BOA_int->5-Bromouracil Conversion Uracil_Synth Uracil Biosynthesis (for Ura- cells) Uracil_int->Uracil_Synth ODCase ODCase (URA3 gene product) ODCase->5-Bromouracil DNA_Damage DNA Damage & Replication Inhibition 5-Bromouracil->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Growth_Survival Growth & Survival Uracil_Synth->Growth_Survival

Caption: Mechanism of 5-BOA counter-selection in S. cerevisiae.

Experimental Protocols

The following protocols are based on the well-established methods for 5-FOA counter-selection and are directly applicable to 5-BOA. It is advisable to perform a pilot experiment to determine the optimal concentration of 5-BOA, as this may vary between different batches and suppliers.

Media Preparation: 5-BOA Counter-Selection Plates

The precise composition of the medium is critical for successful and reproducible counter-selection.

Table 1: Composition of 5-BOA Counter-Selection Medium (per 1 Liter)

ComponentStock ConcentrationAmount per LiterFinal ConcentrationNotes
Yeast Nitrogen Base (w/o AA, w/o (NH₄)₂SO₄)-6.7 g0.67%Provides essential vitamins and minerals.
Ammonium Sulfate ((NH₄)₂SO₄)-5 g0.5%Nitrogen source.
Dextrose (Glucose)40% (w/v), sterile50 mL2% (w/v)Carbon source. Autoclave separately.
Drop-out Supplement Mixture-As per manufacturer-Use a mix lacking uracil (e.g., CSM-Ura).
Uracil2 mg/mL, sterile25 mL50 mg/LCrucial for the viability of ura3 cells.
This compound (5-BOA) Powder1 g 0.1% (w/v) This is the selective agent.
Bacto Agar-20 g2% (w/v)For solid medium.

Step-by-Step Media Preparation:

  • Prepare Agar Base: In a 2 L flask, dissolve 20 g of Bacto Agar in 700 mL of deionized water. Add a magnetic stir bar. Autoclave for 20 minutes on a liquid cycle and then place the flask in a 55-60°C water bath to cool.

  • Prepare Nutrient Concentrate: In a separate 500 mL flask, dissolve the Yeast Nitrogen Base, Ammonium Sulfate, and the appropriate drop-out supplement mixture in 225 mL of deionized water.

  • Add Uracil and 5-BOA: To the nutrient concentrate, add 25 mL of sterile 2 mg/mL uracil stock solution. Weigh out 1 g of 5-BOA powder and add it to the solution.

    • Note on Solubility: 5-BOA, similar to 5-FOA, has poor solubility in water at neutral pH. It is recommended to gently heat the solution (to ~50-60°C) and stir until the 5-BOA is dissolved as much as possible. Do not autoclave the 5-BOA solution , as this can affect its stability. Filter sterilization of this concentrate is the preferred method.

  • Combine and Pour: Aseptically add the sterile 40% dextrose solution to the cooled, molten agar base. Then, add the filter-sterilized 5-BOA nutrient concentrate to the agar. Mix gently on a stir plate to ensure homogeneity without introducing bubbles.

  • Pour Plates: Pour approximately 25 mL of the final medium into sterile 100 mm petri dishes. Allow the plates to solidify at room temperature for 1-2 days.

  • Storage: Store the 5-BOA plates protected from light (e.g., in a dark box or wrapped in foil) at 4°C. The plates are typically stable for several months.

Protocol: Plasmid Shuffling using 5-BOA

Plasmid shuffling is a powerful technique used to study essential genes or to introduce mutations on a plasmid. The workflow involves replacing a plasmid carrying a wild-type gene and the URA3 marker with a second plasmid carrying a mutant version of the gene and a different selectable marker (e.g., LEU2).

Plasmid_Shuffling cluster_start Step 1: Starting Strain cluster_transform Step 2: Transformation cluster_select Step 3: Counter-Selection Yeast_Start Yeast Strain (Δgene, ura3-) + Plasmid 1 (GENE, URA3) Plasmid2 Transform with Plasmid 2 (gene*, LEU2) Yeast_Transformed Yeast with both plasmids (Grows on SC-Leu-Ura) Plasmid2->Yeast_Transformed Select on SC-Leu-Ura Plate_5BOA Plate on SC-Leu + 5-BOA Yeast_Transformed->Plate_5BOA Grow in non-selective medium (optional) Yeast_Final Surviving Yeast (Lost Plasmid 1) (Δgene, ura3-) + Plasmid 2 (gene*, LEU2) Plate_5BOA->Yeast_Final Only cells that lost URA3 plasmid survive

Caption: Experimental workflow for the plasmid shuffling technique.

Step-by-Step Protocol:

  • Starting Strain: Begin with a yeast strain that has a deletion of the gene of interest (Δgene) and is auxotrophic for uracil (ura3). This strain is kept viable by a "cover" plasmid that carries a wild-type copy of the essential gene (GENE) and the URA3 selectable marker.

  • Transformation: Transform this starting strain with the second plasmid, which carries the mutant allele of your gene (gene*) and a different selectable marker (e.g., LEU2).[7]

  • Selection of Transformants: Plate the transformation mixture onto synthetic complete medium lacking both uracil and leucine (SC-Ura-Leu). This selects for cells that have successfully taken up the second plasmid and retained the first.

  • Promote Plasmid Loss: Inoculate a few colonies from the SC-Ura-Leu plate into a liquid medium that does not select for the URA3 plasmid (e.g., SC-Leu). Grow the culture for several generations (e.g., overnight) to allow for the spontaneous, non-selected loss of the URA3-marked cover plasmid.

  • Counter-Selection: Plate serial dilutions of the overnight culture onto 5-BOA plates that also select for the second plasmid (e.g., SC-Leu + 5-BOA).

  • Analysis of Survivors: Only cells that have lost the URA3-containing plasmid will be able to grow on the 5-BOA medium. The resulting colonies now depend exclusively on the gene* allele from the second plasmid. These colonies can be picked and analyzed to determine the phenotype conferred by the mutation. If the mutation is lethal, no colonies will grow on the 5-BOA plate.

Table 2: Expected Outcomes and Frequencies

EventSelection ConditionExpected FrequencyNotes
Spontaneous ura3 MutationSC + 5-BOA~1 in 10⁵ to 10⁶ cellsThis represents the background frequency; colonies should be verified.
Plasmid Loss (CEN/ARS plasmid)SC + 5-BOA~1 in 10³ to 10⁴ cellsHigher than the spontaneous mutation rate, making selection effective.
Successful Plasmid Shuffle (Viable Mutant)SC + 5-BOAHighly variableDepends on the viability conferred by the mutant allele.

Troubleshooting and Expert Insights

  • High Background/No Selection: If a high number of colonies grow on the 5-BOA plates from a URA3⁺ control strain, the 5-BOA may be inactive. Ensure plates were stored correctly (dark, 4°C) and that the medium pH was not adjusted after adding 5-BOA, as its activity is pH-sensitive.[8]

  • Low Viability of ura3⁻ Cells: Ensure that the 5-BOA medium is adequately supplemented with uracil (50 mg/L is a standard starting point). Insufficient uracil will prevent the growth of the desired ura3 cells.

  • "Leaky" Growth: Sometimes, a faint lawn of growth appears before distinct colonies emerge. This can be due to the initial small amount of growth that occurs before the 5-BOA is fully converted to its toxic form. True resistant colonies will be robust and clearly defined after 3-5 days of incubation.

  • 5-BOA vs. 5-FOA: While functionally identical, there may be subtle differences in potency or uptake between 5-BOA and 5-FOA. If transitioning from 5-FOA protocols, it is prudent to test a range of 5-BOA concentrations (e.g., 0.5 g/L, 1 g/L, 1.5 g/L) to find the optimal concentration for your specific strain background and experimental needs.

Conclusion

The URA3-based counter-selection system, utilizing reagents like this compound, is a powerful and versatile tool for genetic engineering in Saccharomyces cerevisiae. Its effectiveness is rooted in the specific biochemical interaction between the URA3 gene product and the halogenated orotic acid analog. By enabling efficient selection against a genetic marker, this system facilitates the creation of complex mutant strains and the functional analysis of essential genes, thereby accelerating fundamental research and the development of yeast-based biotechnological platforms. A thorough understanding of the underlying principles and adherence to optimized protocols are paramount to leveraging its full potential.

References

  • Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. Molecular & General Genetics, 197(2), 345–346. [Link]

  • Boeke, J. D., Trueheart, J., Natsoulis, G., & Fink, G. R. (1987). 5-Fluoroorotic acid as a selective agent in yeast molecular genetics. Methods in Enzymology, 154, 164–175. [Link]

  • Wikipedia contributors. (2023). 5-Fluoroorotic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Reid, R. J. D. (2007). A high-efficiency method to replace essential genes with mutant alleles in yeast. Yeast, 24(10), 873-882. [Link]

  • Yu, Y. (2016). Answer to "Who can tell me the detailed method for the plasmid in Saccharomyces cerevisiae that can be removed by counter selection of URA3?". ResearchGate. [Link]

  • Krawchuk, M. D., & Deber, C. M. (1999). A yeast genetic system for selecting small molecule inhibitors of protein–protein interactions in nanodroplets. Proceedings of the National Academy of Sciences, 96(5), 1908-1913. [Link]

  • Heasley, J. (2016). Yeast Plates. Heasley Lab Protocols. [Link]

  • Pronk, J. T. (2002). Auxotrophic yeast strains in fundamental and applied research. Applied and Environmental Microbiology, 68(5), 2095-2100. [Link]

  • Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. PubMed. [Link]

Sources

Probing Pyrimidine Metabolism: 5-Bromoorotic Acid as a Selective Tool for Studying De Novo Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The de novo synthesis of pyrimidines is a fundamental metabolic pathway, providing the essential building blocks for DNA, RNA, and various cofactors.[1][2] Its dysregulation is a hallmark of numerous pathologies, including cancer and autoimmune disorders, making it a critical area of study.[1][3] This guide details the application of 5-Bromoorotic acid, a halogenated derivative of orotic acid, as a potent and selective tool for the functional interrogation of this pathway. We provide the scientific rationale for its use as an inhibitor of Dihydroorotate Dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the pathway, along with detailed, field-tested protocols for its application in both enzymatic and cell-based assays.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to dissect the mechanisms of pyrimidine biosynthesis and to screen for novel therapeutic agents.

The Scientific Foundation: Targeting a Key Metabolic Choke Point

Overview of De Novo Pyrimidine Biosynthesis

The synthesis of the first pyrimidine nucleotide, uridine monophosphate (UMP), begins with simple precursors like bicarbonate, aspartate, and glutamine.[2] The pathway involves six enzymatic steps, with the fourth step being a critical oxidation reaction. This reaction, which converts dihydroorotate (DHO) to orotate (OA), is catalyzed by Dihydroorotate Dehydrogenase (DHODH).[3][6] In humans, DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane.[3][6] Its activity is the only redox reaction in the pathway and is considered a key regulatory and rate-limiting step, making it an attractive target for therapeutic intervention and mechanistic studies.[5]

Mechanism of Action: this compound as a DHODH Inhibitor

This compound (5-BOA) is a structural analog of orotic acid, the natural product of the DHODH-catalyzed reaction. While not as extensively characterized in publicly available literature as drugs like Brequinar or Leflunomide, its utility lies in its structural similarity to the pathway's intermediates.[4][6] It acts as a competitive inhibitor of DHODH. The bromine atom at the C5 position alters the electronic properties of the pyrimidine ring, allowing it to bind to the enzyme's active site but preventing the completion of the catalytic cycle. This specific inhibition leads to the accumulation of the substrate, dihydroorotate, and a depletion of the downstream pyrimidine pool, which is essential for nucleic acid synthesis and cell proliferation.[7]

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol2 Cytosol Precursors Glutamine + Aspartate + CO2 CAD CAD Enzyme (Steps 1-3) Precursors->CAD DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH (Step 4) DHO->DHODH Enters Mitochondria OA Orotate (OA) DHODH->OA UMPS UMPS (Steps 5-6) OA->UMPS Exits Mitochondria UMP Uridine Monophosphate (UMP) UMPS->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA 5BOA This compound 5BOA->DHODH Inhibition

Figure 1: De Novo Pyrimidine Biosynthesis Pathway. This diagram illustrates the conversion of precursors to UMP, highlighting the critical role of mitochondrial DHODH. This compound specifically inhibits DHODH, blocking the production of orotate and subsequent pyrimidine synthesis.

Core Applications & Experimental Design

The specific inhibition of DHODH by this compound allows for a range of applications, from pure enzymology to complex cell-based phenotypic screens.

In Vitro DHODH Enzyme Inhibition Assay

This is the most direct method to quantify the inhibitory potency of 5-BOA. The assay typically uses recombinant human DHODH and measures the reduction of an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate.[7] This allows for the determination of key inhibitory parameters like the IC50 (half-maximal inhibitory concentration).

Cell-Based Proliferation Assays

By inhibiting pyrimidine synthesis, 5-BOA effectively starves rapidly dividing cells of the nucleotides required for DNA and RNA replication, leading to cell cycle arrest and inhibition of proliferation.[3][7] This effect can be quantified using various methods, such as MTT or CellTiter-Glo® assays, which measure metabolic activity or ATP levels as a proxy for cell viability.[8]

The Self-Validating Rescue Experiment

A critical component of any cell-based study with a metabolic inhibitor is the "rescue" experiment. This experiment validates that the observed cellular phenotype (e.g., decreased proliferation) is specifically due to the inhibition of the targeted pathway.[8] For DHODH inhibition, the cytotoxic effects of 5-BOA can be reversed by supplying cells with an exogenous source of uridine.[8][9] Cells can utilize uridine via the pyrimidine salvage pathway, bypassing the de novo synthesis block and replenishing the nucleotide pool. A successful rescue confirms the on-target mechanism of action of 5-BOA.[8]

Experimental_Workflow cluster_arms Experimental Arms start Start: Hypothesis (5-BOA inhibits cell proliferation) setup Plate cells in 96-well format start->setup treat Treat cells with a dose range of 5-BOA setup->treat arm1 Arm 1: 5-BOA only treat->arm1 arm2 Arm 2: 5-BOA + Exogenous Uridine (Rescue Condition) treat->arm2 incubate Incubate for 48-72 hours arm1->incubate arm2->incubate measure Measure Cell Viability (e.g., MTT, CellTiter-Glo) incubate->measure analyze Analyze Data: Calculate IC50 and Compare Proliferation Curves measure->analyze conclusion Conclusion: Is the anti-proliferative effect specifically reversed by uridine? analyze->conclusion

Sources

5-Bromoorotic acid in enzyme kinetics studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-Bromoorotic Acid in Enzyme Kinetics Studies

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the study of enzyme kinetics, with a primary focus on Dihydroorotate Dehydrogenase (DHODH). This guide delves into the underlying scientific principles, offers detailed experimental protocols, and provides expert insights to ensure robust and reproducible results.

Introduction: The Significance of DHODH and the Role of this compound

The de novo pyrimidine biosynthesis pathway is fundamental for the production of nucleotides, the building blocks of DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, rely heavily on this pathway to sustain their growth, making its enzymes attractive therapeutic targets.[1][3]

A key regulatory enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH) . Located in the inner mitochondrial membrane, DHODH catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate (DHO) to orotate (ORO).[4][5][6] This reaction is uniquely linked to the mitochondrial electron transport chain, using a flavin mononucleotide (FMN) cofactor and ubiquinone (Coenzyme Q) as an electron acceptor.[1][7][8]

This compound, a halogenated derivative of the enzyme's natural product, serves as an invaluable tool for probing the active site and kinetic properties of DHODH. As a structural analog of orotate, it is primarily utilized in competitive inhibition assays to characterize the enzyme's substrate-binding pocket and to screen for novel inhibitory compounds. Understanding its interaction with DHODH provides a framework for structure-activity relationship (SAR) studies in the development of new therapeutics for cancer and autoimmune diseases.[7][9]

The De Novo Pyrimidine Biosynthesis Pathway

The diagram below illustrates the central role of DHODH in the synthesis of pyrimidine nucleotides and highlights the point of inhibition.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol2 Cytosol Glutamine Glutamine CAD CAD Enzyme (Steps 1-3) Glutamine->CAD ATP, CO2 DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH (Step 4) DHO->DHODH ORO Orotate (ORO) DHODH->ORO FMN -> FMNH2 CoQ -> CoQH2 UMPS UMPS Enzyme (Steps 5-6) ORO->UMPS PRPP UMP Uridine Monophosphate (UMP) UMPS->UMP Nucleotides Pyrimidines (UTP, CTP) UMP->Nucleotides Kinases Inhibitor This compound (Competitive Inhibitor) Inhibitor->DHODH Binds to Active Site

Caption: The de novo pyrimidine synthesis pathway, highlighting DHODH.

Physicochemical Properties and Safety Information

Proper handling and storage are paramount for experimental success and laboratory safety.

Quantitative Data for this compound
PropertyValueSource
IUPAC Name 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid[10]
CAS Number 15018-62-9[10][11]
Molecular Formula C₅H₃BrN₂O₄[10][11]
Molecular Weight 234.99 g/mol [10][11]
Melting Point 285 °C (decomposes)[11]
Appearance Crystalline solid[11]
Safety and Handling Precautions

This compound presents several hazards that necessitate careful handling in a controlled laboratory environment.[10]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[12]

  • Handling: Handle the compound exclusively in a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes. After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

In Vitro DHODH Inhibition Assay: A Step-by-Step Protocol

This protocol details a robust and validated method for measuring the inhibitory activity of this compound against recombinant human DHODH. The assay's principle is based on the spectrophotometric measurement of the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which serves as a proxy for the reduction of Coenzyme Q.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis P1 Prepare Stock Solutions: - this compound (in DMSO) - DHODH Enzyme - Substrates (DHO, CoQ10, DCIP) P2 Create Serial Dilution of this compound P1->P2 A1 Add Diluted Inhibitor & Vehicle Controls (DMSO) P2->A1 A2 Add DHODH Enzyme Solution A1->A2 A3 Pre-incubate for 30 min at 25°C (Allows for inhibitor binding) A2->A3 A4 Add Coenzyme Q10 & DCIP A3->A4 A5 Initiate Reaction: Add Dihydroorotate (DHO) A4->A5 R1 Measure Absorbance Decrease at 650 nm (Kinetic Read) A5->R1 R2 Calculate Reaction Velocity (V₀) R1->R2 R3 Plot Velocity vs. [Inhibitor] to Determine IC₅₀ R2->R3

Caption: Experimental workflow for the in vitro DHODH inhibition assay.

Materials and Reagents
  • Recombinant Human DHODH (N-terminal His-tagged, transmembrane domain deleted)[1]

  • This compound

  • L-Dihydroorotic acid (DHO) (substrate)[1]

  • Coenzyme Q10 (cofactor)[1]

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)[1]

  • Brequinar (positive control inhibitor)[14]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[1][14]

  • Clear, flat-bottom 96-well microplates

  • Microplate reader capable of kinetic measurements at 650 nm

Procedure

1. Reagent Preparation:

  • This compound Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO. Aliquot and store at -20°C. Expert Insight: Using fresh, anhydrous DMSO is critical as moisture can reduce the solubility of many organic compounds.[15]
  • DHODH Working Solution: Dilute recombinant human DHODH in assay buffer to the desired final concentration. The optimal concentration should be determined empirically by titration to ensure the reaction velocity is linear over the measurement period.
  • Substrate/Cofactor Mix: Prepare a fresh solution containing 500 µM Dihydroorotate, 200 µM DCIP, and 100 µM Coenzyme Q10 in assay buffer.[1] Causality Note: Preparing this as a single mix ensures consistent concentrations across all wells and simplifies the reaction initiation step.

2. Assay Execution:

  • Inhibitor Plating: Prepare a serial dilution of the this compound stock solution in DMSO. Add 1 µL of each concentration to the wells of a 96-well plate. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a saturating concentration of Brequinar (100% inhibition).[14]
  • Enzyme Addition: Add 50 µL of the diluted DHODH enzyme solution to each well.
  • Pre-incubation: Mix the plate gently and pre-incubate for 30 minutes at 25°C. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[1][14]
  • Reaction Initiation: Add 50 µL of the Substrate/Cofactor Mix to each well to start the enzymatic reaction. The total reaction volume is now 101 µL.
  • Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the decrease in absorbance at 650 nm every 30 seconds for 10-15 minutes at 25°C.[1][14]

3. Data Analysis:

  • Calculate Reaction Rate: Determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
  • Normalization: Normalize the reaction rates to the DMSO control (0% inhibition) and the Brequinar control (100% inhibition).
  • IC₅₀ Determination: Plot the normalized percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
  • Further Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate (DHO) and the inhibitor (this compound). The resulting data can be visualized using Michaelis-Menten or Lineweaver-Burk plots.[16][17][18]

Benchmarking and Expected Results

While the specific IC₅₀ for this compound must be determined experimentally, its potency can be benchmarked against well-characterized DHODH inhibitors.

Comparative Inhibitory Potency of Known DHODH Inhibitors
InhibitorTargetIC₅₀NotesSource
Brequinar Human DHODH~5.2 nMPotent, selective inhibitor often used as a positive control.[2][19][20]
Teriflunomide Human DHODH~24.5 - 388 nMActive metabolite of Leflunomide; approved for treating multiple sclerosis.[21][22]
Leflunomide Human DHODH~2.5 µMProdrug of Teriflunomide; used for rheumatoid arthritis.[2]
BAY-2402234 Human DHODH~0.42 - 1.2 nMA highly potent and selective inhibitor under investigation for myeloid malignancies.[2][21]
This compound Human DHODHTo be determinedExpected to act as a competitive inhibitor; potency will likely be lower than dedicated synthetic inhibitors.

Expert Insights and Troubleshooting

  • Enzyme Activity: Recombinant enzyme activity can vary between batches. Always perform an enzyme titration to find a concentration that yields a robust and linear signal within the desired assay window.

  • Compound Solubility: this compound and other inhibitors may precipitate at high concentrations. Visually inspect the wells after compound addition. If precipitation occurs, the effective concentration will be lower than intended, skewing IC₅₀ results. The inclusion of 0.05% Triton X-100 in the assay buffer helps maintain the solubility of hydrophobic compounds like Coenzyme Q10.[1][14]

  • Assay Interference: Colored or fluorescent compounds can interfere with absorbance-based readouts. Always run a control plate with the test compound in assay buffer without the enzyme to check for direct reduction of DCIP or intrinsic absorbance at 650 nm.

  • Understanding Inhibition Type: A competitive inhibitor like this compound is expected to increase the apparent Kₘ of the substrate without changing the Vₘₐₓ. This can be confirmed with Lineweaver-Burk analysis, where plots at different inhibitor concentrations will intersect on the y-axis.[16] In contrast, a noncompetitive inhibitor binds to a site other than the active site and will decrease Vₘₐₓ without affecting Kₘ.[16]

Conclusion

This compound is a valuable chemical probe for investigating the kinetics of Dihydroorotate Dehydrogenase. By acting as a competitive inhibitor, it allows for detailed characterization of the enzyme's active site and provides a crucial tool for the validation of screening assays in drug discovery programs targeting the de novo pyrimidine synthesis pathway. The protocols and insights provided herein offer a solid foundation for researchers to employ this compound effectively in their studies, contributing to a deeper understanding of enzyme function and the development of next-generation therapeutics.

References

  • Miyazaki, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports. Available at: [Link]

  • Anonymous. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI.
  • Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach. Scientific Reports. Available at: [Link]

  • Wang, Y., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters. Available at: [Link]

  • Umehara, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Available at: [Link]

  • Madak, J. T., et al. (2022). NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy. Journal of Biological Chemistry. Available at: [Link]

  • Umehara, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. PubMed. Available at: [Link]

  • An, Q., et al. (2025). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Dihydroorotate dehydrogenase. Wikipedia. Retrieved from [Link]

  • Fang, Z., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses. Available at: [Link]

  • Chen, S. F., et al. (1992). Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium. Cancer Research. Available at: [Link]

  • Madak, J. T., et al. (2019). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Sykes, D. B. (2020). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Enzyme kinetics. Wikipedia. Retrieved from [Link]

  • Miller, P. G., et al. (2020). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in tenovins. Journal of Biological Chemistry.
  • Machoń, Z., & Jasztold-Howorko, R. (1981). Synthesis and biological properties of some 5-aminoorotic acid derivatives. Polish Journal of Pharmacology and Pharmacy. Available at: [Link]

  • Singh, G., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • LibreTexts Chemistry. (2025). The Equations of Enzyme Kinetics. Retrieved from [Link]

  • M. Hersey, A., & P. G. Miller. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • USMLE-Rx. (2018). Enzyme Kinetics. YouTube. Retrieved from [Link]

Sources

Analytical techniques for detecting 5-Bromoorotic acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalytical Determination of 5-Bromoorotic Acid

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound in biological matrices, specifically plasma. Given the structural characteristics of this compound, a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is presented as the primary analytical technique. The protocol details every critical step, from sample preparation using protein precipitation to the optimized instrumental parameters for detection. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and validated method for pharmacokinetic, toxicokinetic, or metabolic studies involving this compound.

Introduction to this compound

This compound (5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid) is a halogenated derivative of orotic acid, an intermediate in pyrimidine biosynthesis. Its chemical properties are defined by its pyrimidine ring structure, carboxylic acid group, and the presence of a bromine atom.[1] While specific biological functions are not widely documented, its structural similarity to endogenous molecules necessitates highly specific analytical methods to differentiate it from related compounds in complex biological samples. Accurate quantification is essential for understanding its behavior in vivo.

The primary analytical challenges include:

  • High Polarity: The carboxylic acid moiety makes the molecule highly polar, which can affect its retention on standard reversed-phase chromatography columns.

  • Matrix Effects: Co-eluting endogenous components in plasma can suppress or enhance the ionization of the analyte, impacting accuracy and precision.[2]

  • Stability: The stability of the analyte in the biological matrix during sample collection, storage, and processing must be thoroughly evaluated to ensure data integrity.[3][4][5]

Principle of the LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity. The method involves three key stages:

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) system separates this compound from matrix components. A reversed-phase C18 column is typically used, with an acidic mobile phase to ensure the carboxylic acid group is protonated, leading to better retention and peak shape.

  • Ionization: The column eluent is directed into an electrospray ionization (ESI) source. For a carboxylic acid, ESI in negative ion mode is highly efficient, generating a deprotonated precursor ion [M-H]⁻.

  • Tandem Mass Spectrometry (MS/MS): The precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from other compounds.[6][7]

Comprehensive Experimental Workflow

The entire process, from sample receipt to final data reporting, follows a structured workflow to ensure consistency and reliability.

Caption: End-to-end bioanalytical workflow for this compound.

Detailed Bioanalytical Protocol

This protocol is designed for the quantification of this compound in human plasma and should be adapted and fully validated for specific laboratory instrumentation and conditions.

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), stable isotope-labeled internal standard (IS), e.g., 5-Bromo[¹³C₅,¹⁵N₂]orotic acid (recommended for mitigating matrix effects).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).

  • Water: Ultrapure, 18.2 MΩ·cm.

  • Biological Matrix: Blank human plasma (K₂EDTA).

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound and IS into separate volumetric flasks.

    • Dissolve in methanol to the final volume. Store at -20°C.

  • Intermediate & Working Solutions:

    • Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration curve standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High concentrations).

    • Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing most proteins from plasma before injection.[8][9]

  • Aliquot Samples: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, standard, QC, or unknown).

  • Spike Internal Standard: Add 150 µL of the working IS solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma effectively precipitates proteins.

  • Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject: Inject the supernatant directly into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following table provides recommended starting conditions. Optimization is required for specific instruments.

Parameter Condition Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining small polar molecules.[2][10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to improve peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient separation.
Gradient 2% B held for 0.5 min, ramp to 95% B over 3 min, hold 1 minEnsures separation from early-eluting matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLBalances sensitivity with potential matrix overload.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), NegativeIdeal for deprotonating carboxylic acids.[6]
MRM Transitions To be determined experimentally by infusing standardProvides specificity. Example: [M-H]⁻ → specific fragment ion.
Source Temp 500°CAids in desolvation of the mobile phase.
Capillary Voltage -3.0 kVOptimized for negative ion formation.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the data, the method must be rigorously validated according to regulatory guidelines from agencies like the FDA or EMA. Key validation experiments include:

  • Selectivity & Specificity: Analysis of at least six different blank plasma lots to ensure no endogenous interferences are present at the retention time of the analyte and IS.[8]

  • Linearity & Range: A calibration curve with at least six non-zero points is analyzed. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy & Precision: Replicate analysis (n≥5) of QC samples at multiple concentrations on different days. The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution. This is crucial for evaluating the impact of ion suppression or enhancement.

  • Recovery: The efficiency of the protein precipitation extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and autosampler stability.[3][5]

Alternative Analytical Techniques

While LC-MS/MS is superior, other methods can be considered:

  • HPLC with UV Detection: Less sensitive and selective. May be suitable for high-concentration applications but is susceptible to interference from matrix components that absorb at the same wavelength.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to make the polar this compound volatile. This adds complexity and potential for variability to the sample preparation process.[13]

Conclusion

This application note provides a robust framework for the quantitative determination of this compound in plasma. The detailed LC-MS/MS protocol, centered on a simple and efficient protein precipitation sample preparation, offers the high sensitivity and selectivity required for demanding bioanalytical applications. Adherence to the principles of method validation outlined herein will ensure the generation of accurate, reliable, and defensible data for drug development and research professionals.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95774, this compound. Retrieved from [Link].

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link].

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Retrieved from [Link].

  • Nakayama, H., et al. (1993). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link].

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. American Journal of Analytical Chemistry. Available from: [Link].

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available from: [Link].

  • Gaugain-Juhel, M., et al. (2013). Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS. Journal of AOAC International. Available from: [Link].

Sources

Application Note: 5-Bromoorotic Acid as a Selective Agent in Microbial Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Counter-Selection in Microbial Genetics

In the landscape of microbial genetics and molecular biology, the ability to select for or against specific genetic markers is a cornerstone of experimental design. While positive selection—where only organisms with a desired trait survive—is common, counter-selection (or negative selection) provides a powerful tool for isolating cells that have lost a specific gene or plasmid. This is particularly crucial for applications such as gene replacement, plasmid shuffling, and the study of essential genes. 5-Bromoorotic acid (5-BOA) has emerged as a valuable, though less common, alternative to the widely used 5-Fluoroorotic acid (5-FOA) for counter-selection in various microorganisms, most notably the yeast Saccharomyces cerevisiae.

This guide provides a comprehensive overview of the principles and applications of 5-BOA as a selective agent. We will delve into its mechanism of action, provide detailed protocols for its use, and discuss its applications in modern microbial research, offering field-proven insights to ensure experimental success.

Mechanism of Action: The Basis of Selective Toxicity

The selective toxicity of this compound is rooted in the pyrimidine biosynthetic pathway. In many organisms, the URA3 gene (or its homolog, pyrF in bacteria) encodes the enzyme Orotidine-5'-Phosphate (OMP) decarboxylase.[1][2] This enzyme catalyzes the final step in the de novo synthesis of uracil, converting OMP into Uridine-5'-Monophosphate (UMP), an essential precursor for RNA and DNA synthesis.

Wild-type cells possessing a functional URA3 gene will metabolize 5-BOA. The OMP decarboxylase enzyme converts 5-BOA into the toxic compound 5-bromouracil.[3] 5-bromouracil is a base analog of thymine and can be incorporated into DNA, leading to mutations and cell death.[3][4]

Conversely, cells that have lost the URA3 gene (ura3Δ or ura3-) lack OMP decarboxylase activity. These cells are auxotrophic for uracil and must obtain it from the growth medium. Crucially, they cannot convert the exogenous 5-BOA into its toxic form, allowing them to survive and proliferate in its presence. This differential survival is the foundation of 5-BOA-based counter-selection.

Diagram of the Pyrimidine Biosynthetic Pathway and 5-BOA Toxicity

Pyrimidine_Pathway cluster_outcomes Cellular Outcomes Orotic_Acid Orotic Acid OMP Orotidine-5'-Phosphate (OMP) Orotic_Acid->OMP OPRTase 5_BOA This compound (Exogenous) invis1 5_BOA->invis1 UMP Uridine-5'-Monophosphate (UMP) OMP->UMP URA3/pyrF (OMP Decarboxylase) DNA_RNA DNA & DNA Synthesis UMP->DNA_RNA Toxic_Compound 5-Bromouracil (Toxic Intermediate) Cell_Death Cell Death Toxic_Compound->Cell_Death Survival Cell Survival invis1->OMP URA3/pyrF (OMP Decarboxylase) invis1->Toxic_Compound URA3/pyrF (OMP Decarboxylase) invis2

Caption: Mechanism of 5-BOA selectivity.

Applications in Microbial Research

The ability to select for cells lacking a functional URA3 gene opens up a range of powerful genetic manipulations:

  • Plasmid Shuffling: This technique is used to study the function of essential genes. A yeast strain with a chromosomal deletion of an essential gene is kept alive by a URA3-marked plasmid carrying a wild-type copy of that gene. To study mutations in the essential gene, a second plasmid (e.g., with a LEU2 marker) carrying the mutated version is introduced. Plating the cells on 5-BOA-containing medium selects for the loss of the original URA3 plasmid. The survival of the resulting colonies depends on the functionality of the mutated gene on the second plasmid.

  • Gene Knockouts and Allelic Replacement: 5-BOA can be used in the second step of a two-step gene replacement strategy. First, the target gene is replaced by a functional URA3 marker through homologous recombination. In the second step, a DNA fragment containing the desired mutation or deletion is introduced, and cells are plated on 5-BOA medium. This selects for cells that have replaced the URA3 marker with the new DNA fragment, resulting in a markerless gene deletion or allele replacement.

  • Spontaneous Mutation Analysis: 5-BOA-containing media can be used to select for spontaneous mutants in the URA3 gene, allowing for the study of mutation rates and spectra.

Experimental Protocols

Preparation of 5-BOA Selective Medium

Important Considerations:

  • 5-BOA is light-sensitive. Protect solutions and media from light.

  • The solubility of 5-BOA can be low. Follow the instructions carefully for complete dissolution.

  • Always include uracil in 5-BOA plates. This allows transient growth of URA3+ cells, which is necessary for the conversion of 5-BOA to its toxic form, and supports the growth of desired ura3- mutants.

Materials:

  • Yeast Nitrogen Base (YNB) w/o amino acids and ammonium sulfate

  • Ammonium sulfate

  • Glucose (or other carbon source)

  • Dropout mix (lacking uracil)

  • Uracil

  • This compound (5-BOA)

  • Agar (for solid media)

  • Sterile, deionized water

Protocol for 1 Liter of Solid SC -Ura + 5-BOA Medium:

  • In 900 mL of deionized water, dissolve:

    • 6.7 g Yeast Nitrogen Base w/o amino acids and ammonium sulfate

    • 5 g Ammonium sulfate

    • 20 g Glucose

    • Appropriate amount of dropout mix lacking uracil

  • Add 20 g of agar.

  • Autoclave for 20 minutes at 121°C.

  • Allow the medium to cool in a 55-60°C water bath.

  • In a separate, sterile, light-protected container, prepare the 5-BOA/uracil solution:

    • Weigh 1 g of 5-BOA and 50 mg of uracil.

    • Add to 100 mL of sterile, deionized water.

    • Gently heat and stir until the 5-BOA is fully dissolved. This may require gentle boiling. The solution should be clear.

  • Filter-sterilize the 5-BOA/uracil solution using a 0.22 µm filter.

  • Aseptically add the sterile 5-BOA/uracil solution to the cooled agar medium.

  • Mix gently but thoroughly and pour into sterile petri dishes.

  • Store the plates protected from light at 4°C for up to one month.

ComponentConcentration for 1LPurpose
This compound1 g/LSelective Agent
Uracil50 mg/LSupports initial growth
Glucose2% (w/v)Carbon Source
YNB w/o aa & (NH₄)₂SO₄0.67% (w/v)Nitrogen Base
Ammonium Sulfate0.5% (w/v)Nitrogen Source
Dropout Mix (-Ura)As requiredNutrient Supplement
Protocol for Plasmid Shuffling in S. cerevisiae

This protocol outlines the process of selecting for the loss of a URA3-marked plasmid.

Workflow Diagram:

Plasmid_Shuffling Start Start: Yeast with URA3 plasmid (e.g., pRS316-GENE) Transform Transform with second plasmid (e.g., pRS315-gene_mutant) Start->Transform Select_transformants Select on medium lacking leucine (SC-Leu) Transform->Select_transformants Grow_nonselective Grow overnight in non-selective medium (e.g., YPD) to allow URA3 plasmid loss Select_transformants->Grow_nonselective Plate_BOA Plate serial dilutions on SC-Ura + 5-BOA medium Grow_nonselective->Plate_BOA Incubate Incubate at 30°C for 3-5 days Plate_BOA->Incubate Analyze Analyze colonies: Verify loss of URA3 plasmid and presence of LEU2 plasmid Incubate->Analyze

Caption: Workflow for plasmid shuffling using 5-BOA.

Step-by-Step Protocol:

  • Initial Culture: Inoculate a single colony of the yeast strain containing the URA3-marked plasmid into 5 mL of selective medium (e.g., SC-Ura) to ensure the plasmid is retained. Grow overnight at 30°C with shaking.

  • Promote Plasmid Loss: Dilute the overnight culture 1:100 into 5 mL of non-selective rich medium (e.g., YPD). Grow for 6-8 hours or overnight at 30°C. This removes the selective pressure, allowing for the spontaneous loss of the URA3 plasmid.

  • Plating on 5-BOA: Prepare serial dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) of the culture from the non-selective medium.

  • Spread Plating: Plate 100-200 µL of each dilution onto the pre-warmed SC -Ura + 5-BOA plates.

  • Incubation: Incubate the plates at 30°C for 3-5 days. Colonies should appear during this time.

  • Verification: Pick several colonies from the 5-BOA plates and patch them onto two different plates: a rich medium plate (YPD) and a minimal medium plate lacking uracil (SC-Ura).

  • Analysis: Colonies that have successfully lost the URA3 plasmid will grow on the YPD plate but will fail to grow on the SC-Ura plate. Further verification can be done by PCR or plasmid rescue to confirm the absence of the URA3 plasmid and the presence of the second plasmid.

Troubleshooting and Expert Insights

  • No Colonies on 5-BOA Plates:

    • Cause: Insufficient plasmid loss.

    • Solution: Extend the growth period in non-selective medium to allow for more cell divisions and a higher frequency of plasmid loss.

  • High Background of URA3+ "Escapers":

    • Cause: Incomplete toxicity of 5-BOA.

    • Solution: Ensure the 5-BOA concentration is correct and that the plates are fresh. Older plates may have reduced efficacy.

  • Slow Growth of Expected Colonies:

    • Cause: The ura3- strain may have a slight growth defect.

    • Solution: Ensure the medium is properly supplemented with uracil. Be patient and allow for longer incubation times if necessary.

Conclusion

This compound is a powerful tool for counter-selection in microbial genetics, enabling a variety of sophisticated molecular biology techniques. By understanding the biochemical basis of its selective toxicity and adhering to optimized protocols, researchers can effectively harness 5-BOA to advance their studies in gene function, microbial physiology, and genetic engineering. While less common than 5-FOA, it provides a reliable alternative and a valuable component of the molecular geneticist's toolkit.

References

  • Expanding tunable selection in yeast using auxotrophic markers URA3 and TRP1. (2025). bioRxiv.
  • 5-Bromouracil | C4H3BrN2O2 | CID 5802. PubChem.
  • Mutagenic mechanism of the A-T to G-C transition induced by 5-bromouracil: an ab Initio Study. (n.d.). PubMed.
  • Adaptation of the Yeast URA3 Selection System to Gram-Negative Bacteria and Generation of a ΔbetCDE Pseudomonas putida Strain. (n.d.). PMC - NIH.
  • Who can tell me the detailed method for the plasmid in Saccharomyces cerevisiae that can be removed by counter selection of URA3? (2016).
  • 5-Fluoroorotic acid as a selective agent in yeast molecular genetics. (1987). PubMed.
  • Yeast Protocols Handbook. (2008). Clontech.

Sources

Troubleshooting & Optimization

Improving 5-Bromoorotic acid solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromoorotic Acid

Guide: Improving this compound Solubility for In Vitro Assays

Welcome to the technical support guide for this compound. As researchers and drug development professionals, you are aware that leveraging the full potential of a compound is often predicated on a fundamental, yet frequently challenging, step: achieving effective solubilization for in vitro assays. This compound, a derivative of orotic acid, presents a classic solubility challenge due to its chemical structure.

This guide moves beyond simple protocols. It is designed to provide you with the causal understanding behind the methods, empowering you to troubleshoot effectively and ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is this compound so poorly soluble in aqueous solutions like water or PBS?

The limited aqueous solubility of this compound is rooted in its molecular structure. Like its parent compound, orotic acid, it possesses an aromatic pyrimidine ring which is inherently hydrophobic.[1] While it has polar functional groups, the molecule's planar structure and high melting point (approximately 285°C with decomposition) suggest strong intermolecular forces in its solid crystalline state.[2] These forces require significant energy to overcome, and the interaction with water molecules is often not energetically favorable enough to readily dissolve the compound, especially at neutral physiological pH.

Q2: I see that this compound is a carboxylic acid. Can't I just dissolve it in water?

While it is a carboxylic acid, it is a weak acid. Carboxylic acids donate protons from their -COOH group, but this process is equilibrium-dependent.[3] In neutral water, only a very small fraction of the this compound molecules will deprotonate to form the more soluble carboxylate anion. The vast majority will remain in the less soluble, protonated form, leading to the observed low solubility. As a reference, the water solubility of the parent orotic acid is a mere 0.18%.[4]

Q3: What is the best starting solvent for preparing a stock solution?

For most in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including this compound.[5][6] For assays that are intolerant to organic solvents, preparing a stock solution in an aqueous base like 0.1 M NaOH is a viable alternative.

Part 2: Core Solubilization Protocols

Here, we provide detailed, validated protocols for preparing high-concentration stock solutions. The choice between these methods depends on the tolerance of your specific experimental system.

Method 1: High-Concentration Stock in DMSO (Recommended)

This is the most common and reliable method for achieving a high-concentration stock solution suitable for serial dilution into aqueous assay buffers.

Causality: DMSO is an excellent solvent for both polar and nonpolar compounds.[5] It effectively solvates the this compound molecule, breaking the strong intermolecular bonds of the crystal lattice. Its miscibility with water allows for subsequent dilution into your final assay medium.

Experimental Protocol: Preparing a 100 mM Stock Solution in DMSO

  • Preparation:

    • Calculate the required mass of this compound (Molecular Weight: 234.99 g/mol ). For 1 mL of a 100 mM stock, you will need 23.5 mg.

    • Use a clean, sterile glass vial.

    • Dispense the calculated mass of this compound powder into the vial.

  • Solubilization:

    • Add 90% of the final required volume of high-purity, anhydrous DMSO (e.g., 900 µL for a 1 mL final volume). Using fresh, anhydrous DMSO is critical, as absorbed moisture can sometimes reduce solubility for certain compounds.[7]

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, proceed with assisted solubilization:

      • Gentle Warming: Place the vial in a 37-50°C water bath for 5-10 minutes.[7]

      • Ultrasonication: Place the vial in a bath sonicator for 5-10 minutes.

    • Repeat vortexing. The solution should become clear.

  • Final Volume Adjustment & Storage:

    • Once the compound is fully dissolved, add DMSO to reach the final desired volume (e.g., bring the total volume to 1.0 mL).

    • Mix thoroughly.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[8]

Method 2: High-Concentration Stock in Aqueous Base (For DMSO-Intolerant Assays)

This method leverages a chemical reaction to dramatically increase aqueous solubility.

Causality: As a carboxylic acid, this compound reacts with a base (like NaOH) in a neutralization reaction.[3] The base accepts a proton from the carboxylic acid group, forming a sodium salt (sodium 5-bromoorotate) and water. This salt is an ionic compound that is significantly more soluble in water than the protonated acid form.

Experimental Protocol: Preparing a 50 mM Stock Solution in 0.1 M NaOH

  • Preparation:

    • Calculate the required mass of this compound. For 1 mL of a 50 mM stock, you will need 11.75 mg.

    • Weigh the powder and place it into a sterile conical tube.

  • Solubilization:

    • Add approximately 80% of the final volume of 0.1 M NaOH solution (e.g., 800 µL for a 1 mL final volume).

    • Vortex the suspension. The powder should dissolve readily as the salt is formed. The reaction is typically rapid at room temperature.

  • Final Volume Adjustment & Storage:

    • Once fully dissolved, add 0.1 M NaOH to the final volume.

    • Crucial Step: Check the pH of the final stock solution. It will be basic. This is critical information for the subsequent dilution step.

    • Filter-sterilize the solution using a 0.22 µm syringe filter suitable for aqueous solutions.

    • Store at 4°C for short-term use or in aliquots at -20°C.

Part 3: Troubleshooting Guide & Advanced Insights

Even with a clear stock solution, problems can arise during dilution into the final assay buffer. This section is designed to help you diagnose and solve these issues.

Q4: I successfully made a clear stock in DMSO, but it precipitated immediately when I added it to my cell culture medium. What went wrong?

This is the most common failure mode and is almost always due to the final concentration of this compound exceeding its solubility limit in the final assay buffer. Your clear DMSO stock is a supersaturated solution relative to the aqueous medium. When you dilute it, two things happen:

  • The concentration of the highly effective solvent (DMSO) is drastically lowered.

  • The compound is introduced into an environment (aqueous buffer at ~pH 7.4) where it is not readily soluble.

This leads to rapid precipitation.

Troubleshooting Workflow for Precipitation on Dilution

Use the following decision tree to diagnose the issue.

G start Precipitation Observed in Final Medium q1 What was the final concentration of this compound? start->q1 q2 What was the final concentration of DMSO? q1->q2 < 100 µM (Potentially OK) sol1 SOLUTION: Lower the final concentration. Perform a dose-response test to find the solubility limit. q1->sol1 > 100 µM (Likely Too High) q3 Was a basic (NaOH) stock solution used? q2->q3 > 0.1% (Should be sufficient) sol2 SOLUTION: Increase final DMSO % (if cells tolerate). OR Lower the stock concentration to reduce DMSO carryover. q2->sol2 < 0.1% (May be too low to aid solubility) sol3 SOLUTION: Buffer the final medium adequately. The high pH of the stock can cause local precipitation of media salts (e.g., phosphates, carbonates). q3->sol3 Yes sol4 CONSIDER: - Pre-warm the medium to 37°C. - Add stock dropwise while stirring. - Check for media component interactions. q3->sol4 No

Caption: Troubleshooting precipitation of this compound.

Q5: How can I proactively prevent precipitation during dilution?
  • Perform a Solubility Test: Before your main experiment, test the solubility in your exact final buffer. Prepare serial dilutions and observe them under a microscope for fine precipitates.

  • Modify the Dilution Process: Instead of adding a small volume of stock to a large volume of media, try adding the stock to a smaller volume first, mixing well, and then adding that to the rest of the media. Always add the stock solution while gently vortexing or swirling the buffer to ensure rapid dispersal.

  • Control the Temperature: Small temperature shifts can cause precipitation.[9] Pre-warm your assay medium to the final experimental temperature (e.g., 37°C) before adding the compound.

  • Manage DMSO Concentration: The final concentration of DMSO should be kept as low as possible but high enough to aid solubility. This is a delicate balance. A common starting point is to ensure the final DMSO concentration is between 0.1% and 0.5%. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects on your cells or assay.

Q6: I used the NaOH stock method and my media turned cloudy, but it doesn't look like my compound precipitated. What happened?

You likely caused the precipitation of salts from your media. Cell culture media is a complex, buffered solution rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[8][9] When you add a small volume of a high-pH stock solution (like your 0.1 M NaOH stock), you create a local area of very high pH. This can cause calcium and magnesium phosphates or carbonates to crash out of solution, creating a fine, hazy precipitate. To avoid this, add the basic stock solution very slowly, drop-by-drop, to the vortexing medium to allow the medium's buffering system to neutralize the pH more effectively.

Part 4: Data Summary & Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₅H₃BrN₂O₄[10][11]
Molecular Weight 234.99 g/mol [2][10]
Appearance White to off-white crystalline solid-
Melting Point ~285 °C (with decomposition)[2]
pKa (Predicted) ~2.0-3.0 (Carboxylic Acid)[3][12]
Table 2: General Solubility Profile
SolventSolubilityRationale
Water (pH 7.0) Very Poor / InsolubleThe protonated carboxylic acid form is dominant and poorly soluble.[4]
Ethanol Very Poor / InsolubleSimilar to water, not a strong enough solvent for this compound.[13]
DMSO Soluble (≥15 mg/mL)A powerful polar aprotic solvent that effectively disrupts the crystal lattice.[5][7][13]
Aqueous Base (e.g., 0.1M NaOH) Highly SolubleForms a deprotonated, highly soluble salt.[3]
Diagram: Recommended Solubilization Workflow

This diagram outlines the primary decision-making process for preparing your working solution.

Caption: General workflow for solubilizing this compound.

Part 5: Safety Precautions

As with any laboratory chemical, proper safety procedures must be followed.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling this compound powder or its solutions.[14]

  • Handling: Avoid creating dust.[15] Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[14]

  • Toxicity: The compound may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[10]

  • Disposal: Dispose of waste according to your institution's and local regulations.

By understanding the chemical principles governing the solubility of this compound and following these validated protocols and troubleshooting guides, you can ensure reliable and reproducible results in your in vitro assays.

References

  • Highly water-soluble Orotic Acid Nanocrystals Produced by high-energy milling. (n.d.). Preprints.org. [Link]

  • Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes. (1964).
  • This compound. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - Bromoacetic acid. (2025). Thermo Fisher Scientific. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2015). PMC, National Center for Biotechnology Information. [Link]

  • This compound (C5H3BrN2O4). (n.d.). PubChemLite. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Table of Acids with Ka and pKa Values. (n.d.). University of California, Santa Barbara. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Dimethyl Sulfoxide | (CH3)2SO | CID 679. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

Sources

Optimizing 5-Bromoorotic Acid Concentration in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing 5-Bromoorotic acid (5-BrOA) concentration in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of 5-BrOA for selecting UMP synthase-deficient cells. Here, we will move beyond simple protocols to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.

Introduction: The "Why" Behind this compound Selection

This compound is a powerful selective agent used to isolate cells deficient in the enzyme Uridine Monophosphate (UMP) synthase. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of orotic acid to UMP. In normal, healthy cells, 5-BrOA, an analog of orotic acid, is metabolized by UMP synthase into a toxic nucleotide, leading to cell death. Conversely, cells lacking a functional UMP synthase cannot process 5-BrOA, allowing them to survive and proliferate in its presence. This principle is fundamental to its application in genetic screening and the study of hereditary orotic aciduria, a rare metabolic disorder characterized by UMP synthase deficiency.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in cell culture?

A1: The primary application is the selection of cells that have a deficiency in the UMP synthase gene. This can be due to spontaneous mutation, targeted gene knockout, or the study of cell lines derived from patients with hereditary orotic aciduria.

Q2: How does this compound selectively kill wild-type cells?

A2: Wild-type cells with functional UMP synthase metabolize this compound into 5-bromo-UMP. This is subsequently converted into 5-bromo-UTP, which can be incorporated into RNA, and 5-bromo-dUTP, which can be incorporated into DNA. The presence of this halogenated pyrimidine analog disrupts nucleic acid synthesis and function, ultimately leading to cytotoxicity.

Q3: What are the key considerations before starting a 5-BrOA selection experiment?

A3: Before you begin, it is crucial to:

  • Confirm the cell line's suitability: Ensure your parental cell line has a functional UMP synthase and is therefore sensitive to 5-BrOA.

  • Determine the optimal concentration: The effective concentration of 5-BrOA can vary between cell lines. A kill curve experiment is essential to determine the minimum concentration that effectively kills the parental cells.

  • Prepare a sterile, stable stock solution: Proper preparation and storage of your 5-BrOA stock solution are critical for consistent results.

Experimental Protocols and Workflows

Protocol 1: Preparation of this compound Stock Solution

Proper preparation of the 5-BrOA stock solution is the first step toward a successful selection experiment. Due to its limited solubility in neutral aqueous solutions, a slightly basic solution is typically used for initial dissolution.

Materials:

  • This compound powder

  • 1 N NaOH

  • Sterile, nuclease-free water

  • Sterile 0.22 µm filter

  • Sterile storage tubes

Step-by-Step Method:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: Add a small volume of 1 N NaOH to dissolve the powder. Gentle warming (to no more than 37°C) may aid in dissolution.

  • Dilution: Once fully dissolved, bring the solution to the desired final concentration with sterile, nuclease-free water.

  • pH Adjustment (Optional but Recommended): Check the pH of the stock solution and, if necessary, adjust to a physiologically compatible range (e.g., 7.2-7.4) using sterile 1 N HCl. This step can minimize pH shock to your cells when the stock is added to the culture medium.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Table 1: Example Stock Solution Concentrations

Stock ConcentrationSolventStorage Conditions
10 mg/mL (42.5 mM)1 N NaOH, then sterile water-20°C, protected from light
20 mg/mL (85 mM)1 N NaOH, then sterile water-20°C, protected from light
Diagram 1: Workflow for Preparing 5-BrOA Stock Solution

G A Weigh 5-BrOA Powder B Dissolve in 1 N NaOH A->B C Dilute with Sterile Water B->C D Adjust pH (Optional) C->D E Filter Sterilize (0.22 µm) D->E F Aliquot and Store at -20°C E->F

Caption: Step-by-step workflow for preparing a sterile 5-BrOA stock solution.

Protocol 2: Determining Optimal 5-BrOA Concentration via Kill Curve

A kill curve is a dose-response experiment to determine the minimum concentration of a selective agent that effectively kills non-resistant cells within a specific timeframe. This is a critical step to ensure efficient selection without unnecessary cytotoxicity from excessively high concentrations.

Materials:

  • Parental cell line (sensitive to 5-BrOA)

  • Complete culture medium (e.g., DMEM/F-12 with serum)

  • Sterile multi-well plates (e.g., 24- or 96-well)

  • 5-BrOA stock solution

Step-by-Step Method:

  • Cell Seeding: Seed your parental cells into a multi-well plate at a density that will not reach confluency during the experiment. Allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Prepare Serial Dilutions: Prepare a series of dilutions of your 5-BrOA stock solution in complete culture medium. A common starting range is 10 µg/mL to 500 µg/mL.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of 5-BrOA. Include a "no-drug" control.

  • Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Observe the cells daily for morphological changes, such as cell rounding, detachment, and lysis.

  • Medium Changes: Replace the medium with freshly prepared 5-BrOA-containing medium every 2-3 days.

  • Determine Minimum Lethal Concentration: After 7-10 days, identify the lowest concentration of 5-BrOA that results in 100% cell death. This is your optimal concentration for selection experiments.

Table 2: Recommended Starting Concentration Ranges for Kill Curve

Cell TypeStarting Concentration Range
Mammalian Fibroblasts25 - 200 µg/mL
Lymphoblastoid Cell Lines50 - 400 µg/mL
Other Established Cell Lines10 - 500 µg/mL (empirically determined)
Diagram 2: Kill Curve Experimental Workflow

G cluster_0 Day 0 cluster_1 Day 1 cluster_2 Days 2-10 cluster_3 Day 10-14 A Seed Parental Cells in Multi-well Plate B Prepare Serial Dilutions of 5-BrOA A->B C Treat Cells with 5-BrOA Dilutions B->C D Incubate and Observe Daily C->D E Replace Medium with Fresh 5-BrOA every 2-3 Days D->E F Determine Minimum Concentration for 100% Cell Death D->F E->D

Caption: Workflow for determining the optimal 5-BrOA concentration.

Troubleshooting Guide

Problem 1: No cell death is observed, or cell death is very slow, even at high concentrations of 5-BrOA.

  • Potential Cause 1: Inherent Resistance. The parental cell line may have a naturally low level of UMP synthase activity or an efficient drug efflux mechanism.

    • Solution: Confirm UMP synthase activity in your parental cell line using a biochemical assay if possible. Consider using a different parental cell line known to be sensitive to 5-BrOA.

  • Potential Cause 2: Inactive 5-BrOA. The 5-BrOA stock solution may have degraded.

    • Solution: Prepare a fresh stock solution of this compound. Ensure it is stored correctly at -20°C and protected from light. The stability of compounds in culture media can be influenced by factors like light and temperature.[3][4]

  • Potential Cause 3: High Cell Density. A high density of cells can lead to the rapid depletion of 5-BrOA from the medium.

    • Solution: Seed cells at a lower density and ensure frequent media changes with fresh 5-BrOA.

Problem 2: A high number of "background" colonies survive the selection process.

  • Potential Cause 1: Insufficient Concentration of 5-BrOA. The concentration used may not be high enough to kill all sensitive cells.

    • Solution: Re-evaluate your kill curve to ensure you are using the minimum lethal concentration.

  • Potential Cause 2: Spontaneous Mutations. A high rate of spontaneous mutation in the UMP synthase gene can lead to the emergence of resistant colonies.

    • Solution: This is an inherent aspect of selection. To distinguish true knockouts from spontaneous mutants in a gene-editing experiment, you will need to perform molecular analysis (e.g., sequencing) of the resistant clones.

  • Potential Cause 3: Cross-feeding. Dying cells can release nucleotides that can be scavenged by other cells, potentially allowing some sensitive cells to survive for a period.

    • Solution: Ensure regular media changes to remove debris and byproducts from dying cells.

Problem 3: The entire cell population, including the expected resistant cells, dies.

  • Potential Cause 1: 5-BrOA Concentration is Too High. The concentration used may be toxic even to UMP synthase-deficient cells through off-target effects.

    • Solution: Use the lowest effective concentration determined from your kill curve.

  • Potential Cause 2: Contamination. Bacterial or fungal contamination can cause widespread cell death.

    • Solution: Always practice good aseptic technique. Visually inspect your cultures for signs of contamination (e.g., turbidity, color change of the medium).

  • Potential Cause 3: Other Experimental Stressors. The combination of the selection pressure and other suboptimal culture conditions can lead to the death of even resistant cells.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the selection. Maintain optimal culture conditions (pH, CO2, temperature, humidity) throughout the experiment.

Problem 4: Precipitate forms in the culture medium after adding 5-BrOA.

  • Potential Cause 1: Solubility Issues. The 5-BrOA stock solution may not have been fully dissolved, or the concentration in the final medium may exceed its solubility limit, especially in certain media compositions.

    • Solution: Ensure the stock solution is completely dissolved before adding it to the medium. Prepare fresh dilutions and add the stock solution to pre-warmed medium while gently swirling.

  • Potential Cause 2: Interaction with Media Components. 5-BrOA may precipitate in the presence of high concentrations of certain ions in the culture medium.

    • Solution: Test the solubility of your 5-BrOA stock in a small volume of your complete culture medium before adding it to your cells.

References

  • McCluskey, A., et al. (2021). An overview of the antimicrobial resistance mechanisms of bacteria. PMC. Available at: [Link]

  • Perry, M. E., & Jones, M. E. (1987). Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts. American journal of human genetics, 41(1), 86–94.
  • Suchi, M., et al. (1997). Molecular cloning of the human UMP synthase gene and characterization of point mutations in two hereditary orotic aciduria families. American journal of human genetics, 60(3), 525–539.
  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]

  • Munshi, A., & Ramesh, R. (2013). The molecular mechanisms of chemoresistance in cancers. PMC. Available at: [Link]

  • Fuchs, S., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. PubMed. Available at: [Link]

  • Hussain, M. (2019). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC. Available at: [Link]

  • Amgen. (2016). Cell culture media impact on drug product solution stability. PubMed. Available at: [Link]

  • Robinson, J. L., et al. (1986). Consequences of UMP synthase deficiency in cattle. PubMed. Available at: [Link]

  • Niles, J. C., et al. (2007). Retinoic acid stability in stem cell cultures. PubMed. Available at: [Link]

  • Stavri, M., et al. (2007). Molecular Mechanism of Drug Resistance. PMC. Available at: [Link]

  • Kern, M., et al. (2007). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. PubMed. Available at: [Link]

  • Mayer, J., et al. (2021). Choice of selectable marker affects recombinant protein expression in cells and exosomes. Journal of Biological Chemistry, 296, 100748.
  • ResearchGate. (2024). What is the appropriate G418 concentration and time for selection about Mlg cell line? ResearchGate. Available at: [Link]

  • Shanks, D. R., et al. (1986). Deficiency of UMP synthase in dairy cattle: a model for hereditary orotic aciduria. PubMed. Available at: [Link]

  • Mirus Bio. (n.d.). Puromycin Dihydrochloride Solution - Quick Reference Protocol. Mirus Bio. Available at: [Link]

  • ResearchGate. (2016). Does anyone have a good protocol for puromycin selection for pSpCas9(BB)-2A--Puro transfectants? ResearchGate. Available at: [Link]

Sources

Technical Support Center: 5-Bromoorotic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromoorotic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

I. Synthesis Troubleshooting

Question 1: My this compound synthesis is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

A low yield in the synthesis of this compound is a common issue that can often be traced back to several key factors in the electrophilic bromination of orotic acid.

Causality-Driven Insights:

  • Inadequate Brominating Agent Activity: The choice and handling of the brominating agent are critical. While elemental bromine is effective, its volatility and hazardous nature can lead to inconsistencies. N-Bromosuccinimide (NBS) is a common alternative, but its reactivity is dependent on reaction conditions.[1]

  • Suboptimal Reaction Temperature: The temperature at which the bromination is carried out directly influences the reaction rate and the formation of byproducts. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of degradation products.

  • Poor Solubility of Orotic Acid: Orotic acid has limited solubility in many common organic solvents. If the orotic acid is not sufficiently dissolved or suspended, the reaction will be slow and incomplete, leading to a significant amount of unreacted starting material in your final product.

Troubleshooting Protocol:

  • Reagent Verification: If using NBS, ensure it is from a reliable source and has been stored properly to prevent decomposition. For elemental bromine, accurately determine its concentration.

  • Solvent System Optimization: Consider using a solvent system that improves the solubility of orotic acid. Acetic acid is a common choice.

  • Temperature Control: Carefully monitor and control the reaction temperature. A gradual increase in temperature may be necessary to drive the reaction to completion, but this should be done cautiously to avoid byproduct formation.

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of over-brominated products.

Question 2: I'm observing significant amounts of a byproduct that I suspect is a dibrominated species. How can I confirm this and prevent its formation?

The formation of 5,5-dibromo-2,6-dioxo-hexahydropyrimidine-4-carboxylic acid (dibromoorotic acid) is a known issue, particularly when using an excess of the brominating agent or prolonged reaction times.

Identification and Prevention:

  • Mass Spectrometry (MS): This is the most direct method to confirm the presence of the dibrominated byproduct. The molecular weight of 5,5-dibromoorotic acid will be significantly higher than that of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be informative. The disappearance of the proton signal at the 5-position of the pyrimidine ring in the product spectrum, compared to the starting orotic acid, is indicative of bromination. In the case of the dibrominated product, you would also expect to see the absence of this signal. ¹³C NMR can also be used to identify the additional bromine-bearing carbon.

  • Prevention Strategies:

    • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use a slight excess, but avoid large molar equivalents.

    • Reaction Time: As mentioned previously, monitor the reaction closely and stop it once the starting material has been consumed to prevent over-bromination.

    • Temperature Management: Lowering the reaction temperature can sometimes help to improve the selectivity of the monobromination.

Question 3: My final product is discolored (yellow or brown). What is the cause of this discoloration and how can I obtain a pure white product?

Discoloration in the final product is typically due to the presence of residual bromine or colored byproducts.

Troubleshooting Discoloration:

  • Residual Bromine: Even trace amounts of elemental bromine can impart a yellow or brown color.

    • Sodium Bisulfite Wash: During the workup, washing the crude product with a dilute solution of sodium bisulfite will quench any unreacted bromine.

  • Colored Byproducts: Certain side reactions can produce colored impurities.

    • Activated Charcoal: Treatment with activated charcoal during recrystallization can effectively remove many colored impurities.[2]

    • Recrystallization: Proper recrystallization is crucial for obtaining a high-purity, white product.

II. Purification and Analysis FAQs

Question 4: What is the most effective method for purifying crude this compound?

Recrystallization is the most common and effective method for purifying this compound.[3][4]

Key Principles of Recrystallization:

The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, water is often a suitable solvent.[5]

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot water.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly.

Question 5: How can I use HPLC to assess the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) is an excellent analytical technique for determining the purity of your product and identifying any byproducts.

Typical HPLC Method Parameters:

ParameterTypical Value
Column C18 reverse-phase
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6][7][8]
Detection UV detection at a wavelength where this compound has strong absorbance (typically around 280 nm).
Flow Rate 1.0 mL/min

By comparing the chromatogram of your sample to that of a known standard, you can determine the purity and quantify any impurities present.

Question 6: What are the characteristic NMR peaks for this compound that I should look for?

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Expected NMR Signals:

  • ¹H NMR: The most characteristic signal is the disappearance of the singlet corresponding to the proton at the 5-position of the orotic acid starting material. You will also observe peaks corresponding to the N-H protons of the pyrimidine ring and the carboxylic acid proton. The chemical shifts of these exchangeable protons can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show a signal for the carbon atom bonded to the bromine, typically shifted downfield compared to the corresponding carbon in orotic acid.

It is always recommended to compare the obtained spectra with a reference spectrum of pure this compound for accurate identification.[9][10][11]

III. Visualization of Key Processes

Synthesis and Byproduct Formation Pathway

Synthesis_Byproducts cluster_reagents Reagents Orotic_Acid Orotic Acid Desired_Product This compound Orotic_Acid->Desired_Product Monobromination Degradation_Products Degradation Products Orotic_Acid->Degradation_Products Side Reactions (High Temperature) Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Dibromo_Product 5,5-Dibromoorotic Acid (Over-bromination) Desired_Product->Dibromo_Product Further Bromination (Excess Reagent/Time)

Caption: Formation of this compound and potential byproducts.

Purification Troubleshooting Workflow

Purification_Troubleshooting Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Purity_Check Assess Purity (HPLC, NMR) Recrystallization->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Purity > 99% Impure_Product Product Impure Purity_Check->Impure_Product Purity < 99% Charcoal_Treatment Recrystallize with Activated Charcoal Impure_Product->Charcoal_Treatment Colored Impurities Column_Chromatography Consider Column Chromatography Impure_Product->Column_Chromatography Byproducts with Similar Solubility Charcoal_Treatment->Recrystallization Column_Chromatography->Purity_Check

Caption: Troubleshooting workflow for the purification of this compound.

IV. References

  • Synthesis method of orotic acid - CN111499582B. Google Patents. Available at:

  • Notes. This compound. (1958). The Journal of Organic Chemistry, 23(1), 1377-1378. Available at: [Link]

  • Separation of 5-Bromovaleric acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • DIBROMOACETIC ACID. (2012). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(8), 1438-1447. Available at: [Link]

  • Method for preparing 5-bromoisophthalic acid compound - KR100787277B1. Google Patents. Available at:

  • Synthesis of 5-bromo phthalide - CN1634906A. Google Patents. Available at:

  • Process for the preparation of 5-bromophthalide - WO2004089924A1. Google Patents. Available at:

  • This compound. PubChem. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. Available at: [Link]

  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

  • Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - CN109438214B. Google Patents. Available at:

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). Molecules, 27(15), 4995. Available at: [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. Available at: [Link]

  • Lab Report Recrystallization. (2016). Florida A&M University. Available at: [Link]

  • Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. (1990). Journal of Chromatography, 527(1), 145-153. Available at: [Link]

  • Recrystallization of Benzoic Acid. University of Massachusetts Boston. Available at: [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Bromination of Cinnamic acid. The Royal Society of Chemistry. Available at: [Link]

  • Analysis of Hydroxycinnamic Acid Degradation in Agrobacterium fabrum Reveals a Coenzyme A-Dependent, Beta-Oxidative Deacetylation Pathway. (2018). Applied and Environmental Microbiology, 84(16), e00713-18. Available at: [Link]

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Journal of Analytical Methods in Chemistry, 2021, 6683889. Available at: [Link]

  • Lab Report Scaffold: Bromination Of Trans-Cinnamic Acid. IPL.org. Available at: [Link]

  • 8.3 Acid Catalyzed Hydration, Oxymercuration Demercuration, and Hydroboration Oxidation. (2020). OChemistry. Available at: [Link]

  • An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. (2023). Molecules, 28(2), 589. Available at: [Link]

  • Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. (2022). Catalysts, 12(11), 1404. Available at: [Link]

  • Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. (2011). American Laboratory. Available at: [Link]

  • BSA degradation under acidic conditions: a model for protein instability during release from PLGA delivery systems. (2005). Journal of Controlled Release, 103(2), 401-412. Available at: [Link]

Sources

Technical Support Center: 5-Bromoorotic Acid - Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromoorotic acid. Recognizing the limited availability of specific stability and degradation data in published literature, this guide provides a comprehensive framework for understanding its potential stability challenges, along with detailed protocols for conducting in-house stability and solubility assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on the chemical structure of this compound (a halogenated pyrimidine carboxylic acid), the primary factors influencing its stability are expected to be pH, temperature, and light.[1][2] Like other uracil derivatives, the pyrimidine ring system can be susceptible to hydrolysis and oxidation. The presence of the bromine atom and the carboxylic acid group can also influence its reactivity.

Q2: How should I prepare and store stock solutions of this compound?

To ensure the longevity of your this compound stock solutions, it is recommended to:

  • Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of sparingly soluble compounds. For aqueous experiments, prepare fresh dilutions from the DMSO stock in your desired buffer.

  • Store properly: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect from light: this compound may be light-sensitive. Store solutions in amber vials or wrap containers in aluminum foil.

Q3: My this compound solution has changed color. What could be the cause?

A change in color, such as yellowing, often indicates degradation. This could be due to exposure to light, elevated temperatures, or incompatible solution components. It is recommended to discard any discolored solution and prepare a fresh batch.

Q4: Can I expect this compound to be stable across a wide pH range?

The stability of this compound is likely to be pH-dependent. The carboxylic acid moiety will be protonated at low pH and deprotonated at higher pH, which can affect the electron distribution in the pyrimidine ring and its susceptibility to hydrolysis. Extreme pH conditions (both acidic and basic) are likely to accelerate degradation.

Troubleshooting Guide: Common Issues in this compound Experiments

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Perform a stability check of your compound in the experimental buffer and conditions.
Precipitation in aqueous solutions Low aqueous solubility of this compound.Prepare a high-concentration stock in DMSO and dilute to the final working concentration. Ensure the final DMSO concentration is compatible with your assay. Consider using a co-solvent if permissible in your experimental system.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. Ensure your analytical method is stability-indicating.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment of this compound

This protocol provides a general method for estimating the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile)

  • Vortex mixer

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of solvent in a vial.

  • Vortex the mixture vigorously for 2 minutes.

  • Equilibrate the slurry at a controlled temperature (e.g., room temperature or 37°C) for 24 hours with continuous agitation.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Analyze the concentration of this compound in the diluted supernatant using a calibrated analytical method.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[3][4][5][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Aqueous buffers (pH 4, 7, and 9)

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature. Collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ at room temperature. Protect from light. Collect samples at various time points.

  • Thermal Degradation: Store a solution of this compound in a neutral buffer (pH 7) at 60°C. Protect from light. Collect samples at various time points.

  • Photodegradation: Expose a solution of this compound in a neutral buffer (pH 7) to a calibrated light source (e.g., UV and visible light). Run a parallel control sample protected from light. Collect samples at various time points.

Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of remaining this compound and to detect and identify any degradation products.

Data Presentation

Table 1: Solubility of this compound (Example Data - To be populated by user)
SolventTemperature (°C)Estimated Solubility (mg/mL)
Water25
PBS (pH 7.4)25
Ethanol25
Methanol25
DMSO25
Acetonitrile25
Table 2: Forced Degradation of this compound (Example Data - To be populated by user)
Stress ConditionTime (hours)% this compound RemainingMajor Degradation Products (m/z)
0.1 M HCl, 60°C24
0.1 M NaOH, RT8
3% H₂O₂, RT24
pH 7 Buffer, 60°C24
Light Exposure24

Visualizations

Postulated Degradation Pathways

The following diagrams illustrate postulated degradation pathways for this compound based on the known chemistry of uracil and its derivatives. These pathways have not been experimentally confirmed for this compound and are provided for hypothetical consideration.

G cluster_hydrolysis Postulated Hydrolytic Degradation 5-Bromoorotic_Acid This compound Ring_Opening Ring-Opened Intermediate 5-Bromoorotic_Acid->Ring_Opening Hydrolysis (Acid/Base) Decarboxylation 5-Bromouracil Ring_Opening->Decarboxylation Further_Degradation Smaller Fragments Decarboxylation->Further_Degradation G cluster_oxidative Postulated Oxidative Degradation 5-Bromoorotic_Acid_Ox This compound Oxidized_Intermediates Oxidized Pyrimidine Intermediates 5-Bromoorotic_Acid_Ox->Oxidized_Intermediates Oxidation (e.g., H₂O₂) Ring_Fragmentation Ring Fragmented Products Oxidized_Intermediates->Ring_Fragmentation

Caption: Postulated oxidative degradation pathway of this compound.

References

  • Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. (2020). Molecules, 25(17), 3931. [Link]

  • Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. (2020). PubMed. [Link]

  • Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil. (2002). Journal of Molecular Structure, 615(1-3), 169-181. [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). Pharmacology & Therapeutics, 8(3), 629-651. [Link]

  • The influence of orotic acid on cellular response to stress. (2025). Baishixing Co.,Ltd. [Link]

  • Thermal stability of CAR during thermal treatment of CAR-CHIOS complexes KD3, LF4, LF5, S6 and S7 in the dark for 30 min at various temperatures and neutral pH. ResearchGate. [Link]

  • Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. (1979). Pharmacology & Therapeutics, 8(3), 629-651. [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018). ACS Omega, 3(10), 14063-14072. [Link]

  • Counterion chemistry of 5-halo (X: Cl, Br, I)-uracil derived carbon nitride: unlocking enhanced photocatalytic performance. (2023). Journal of Materials Chemistry A, 11(47), 25687-25695. [Link]

  • Solubility Determination and Thermodynamic Properties of 5-Bromo-2-pyridinecarboxylic Acid in 10 Monosolvents and 3 Binary Solvents at T = (278.15–323.15) K. (2022). Journal of Chemical & Engineering Data, 67(9), 2835-2845. [Link]

  • The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. (1991). International Journal of Radiation Oncology, Biology, Physics, 20(3), 499-503. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced Degradation Studies. (2016). MedCrave. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • This compound | C5H3BrN2O4 | CID 95774. (n.d.). PubChem. [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). Molecules, 27(15), 4707. [Link]

  • Thermal Stability Study of Some Metal Carboxylates of Castor Seed oil on Poly(vinyl chloride). (2016). Research Journal of Chemical Sciences, 6(2), 23-28. [Link]

  • Degradation of Pyrimidine Nucleotides. (2022). ResearchGate. [Link]

  • Dehalogenation of 5-halo-uracil molecules induced by 100 keV proton collisions. (2004). The European Physical Journal D, 30(2), 221-227. [Link]

  • Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method. (2006). Rapid Communications in Mass Spectrometry, 20(2), 149-154. [Link]

  • THERMAL PROPERTIES OF CARBOXYMETHYL CELLULOSE ACETATE BUTYRATE. (2019). Journal of the Chilean Chemical Society, 64(1), 4335-4339. [Link]

  • Interpreting Oxidative Stress Markers. (2023). Rupa Health. [Link]

  • Impact of Solvent Selection and Absorptivity on Dissolution Testing of Acetylsalicylic Acid Enteric-Coated Tablets. (2021). Dissolution Technologies, 28(2), 22-29. [Link]

  • 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. (1979). Journal of Pharmaceutical Sciences, 68(7), 807-812. [Link]

  • Solubility and Stability Studies of Benzoyl Peroxide in Non-Polar, Non-Comedogenic Solvents for Use in Topical Pharmaceutical Formulation Developments. (2017). Journal of Pharmacy and Pharmaceutical Sciences, 20, 243-253. [Link]

  • Stability Indicating Spectrophotometric and Chemometric Methods for Determination of Nifuroxazide in Presence of Its Alkaline Degrad. (n.d.). Walsh Medical Media. [Link]

  • Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. (1986). Journal of Pharmaceutical Sciences, 75(10), 975-981. [Link]

  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (2019). The University of Maine. [Link]

Sources

Troubleshooting poor yield in 5-Bromoorotic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromoorotic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. This guide is structured to provide in-depth, field-proven insights based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Addressing Poor Yield and Impurities

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my yield of this compound consistently low, significantly below the reported ~70%?

A low yield in this synthesis can be attributed to several factors, ranging from incomplete reaction to product loss during workup. A systematic approach to troubleshooting is crucial.

Possible Cause 1: Incomplete Bromination

The electrophilic bromination of the electron-rich pyrimidine ring of orotic acid is the core of this synthesis. If the reaction does not proceed to completion, you will isolate a significant amount of unreacted orotic acid, thereby reducing your yield.

  • Expert Insight: The reaction using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) is understood to proceed via the in-situ generation of bromine (Br₂). H₂O₂ oxidizes HBr to Br₂ which then acts as the electrophile. Insufficient generation of Br₂ or deactivation of the aromatic ring can lead to an incomplete reaction.

Troubleshooting Steps:

  • Reagent Stoichiometry and Quality:

    • Orotic Acid: Ensure your starting orotic acid is of high purity. Impurities can interfere with the reaction.

    • Hydrobromic Acid (HBr): Use a fresh bottle of 48% aqueous HBr. Over time, HBr can oxidize, leading to a lower effective concentration.

    • Hydrogen Peroxide (H₂O₂): Use a stabilized 30% solution of H₂O₂. Peroxide solutions can decompose over time, reducing their oxidizing power.

  • Reaction Temperature:

    • The reaction is typically initiated at low temperatures (around 0°C) to control the initial exothermic reaction between HBr and H₂O₂.[1]

    • Allowing the reaction to warm to room temperature and stir for a sufficient duration (e.g., overnight) is crucial for driving the reaction to completion.[1] Insufficient reaction time will result in a lower yield.

  • Monitoring Reaction Progress:

    • If possible, monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will give you a definitive answer as to whether the starting material has been consumed.

Possible Cause 2: Product Loss During Workup and Purification

This compound is a solid that precipitates from the reaction mixture. Significant losses can occur during filtration, washing, and recrystallization.

  • Expert Insight: this compound has limited solubility in cold water. Washing the crude product with an excessive amount of cold water can lead to product loss. Similarly, choosing an inappropriate solvent for recrystallization can result in poor recovery.

Troubleshooting Steps:

  • Filtration: Ensure complete transfer of the precipitated solid to the filter funnel. Rinse the reaction vessel with a small amount of the cold filtrate to recover any remaining product.

  • Washing: Wash the filter cake with a minimal amount of ice-cold water to remove residual acids and salts. Avoid excessive washing.

  • Recrystallization:

    • Water is a common and effective solvent for the recrystallization of this compound.[1]

    • The key is to use the minimum amount of hot water to dissolve the crude product completely. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • If the yield is still low after recrystallization from water, consider collecting a second crop of crystals by concentrating the mother liquor.

Question 2: My final product is off-color (yellow or brown) and shows impurities by analysis. What are the likely side products and how can I remove them?

The presence of colored impurities is a common issue in bromination reactions and can indicate the formation of side products or the presence of residual reagents.

Possible Cause 1: Oxidation Side Products

The reaction conditions involve a strong oxidizing agent (H₂O₂) and an acidic environment, which can lead to the formation of colored, oxidized byproducts.[2]

  • Expert Insight: Over-oxidation of the orotic acid ring or oxidative degradation can lead to complex mixtures of colored impurities. Controlling the reaction temperature and the rate of addition of reagents is critical to minimize these side reactions.

Troubleshooting Steps:

  • Temperature Control: Strictly maintain the temperature below 35°C during the addition of HBr to the orotic acid/H₂O₂ suspension.[1] Runaway temperatures can significantly increase the rate of side reactions.

  • Recrystallization: A careful recrystallization from water is often sufficient to remove many colored impurities.[1] For persistent color, a second recrystallization may be necessary. Activated carbon can also be used during recrystallization to adsorb colored impurities, but this may lead to some product loss.

Possible Cause 2: Dibromination

Although the C-5 position of orotic acid is the most activated towards electrophilic substitution, under forcing conditions, a second bromine atom could potentially be introduced, leading to the formation of dibromoorotic acid.

  • Expert Insight: While monobromination is favored, prolonged reaction times or an excess of the brominating agent could lead to small amounts of dibrominated byproducts.

Troubleshooting Steps:

  • Stoichiometry Control: Use the recommended stoichiometry of reagents. Avoid a large excess of HBr and H₂O₂.

  • Analytical Monitoring: HPLC analysis of the crude product can help identify the presence of a dibrominated species, which would have a different retention time and a higher molecular weight.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported procedure with a typical yield of crude product around 73%.[1]

Materials:

  • Orotic acid monohydrate

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • 48% Aqueous hydrobromic acid (HBr)

  • Ice bath

  • Mechanical stirrer

Procedure:

  • Suspend orotic acid monohydrate (0.30 mole) in 30% aqueous hydrogen peroxide (0.80 mole) in a flask equipped with a mechanical stirrer and cooled in an ice bath to about 0°C.

  • Slowly add 48% aqueous hydrobromic acid (0.80 mole) dropwise to the stirred suspension.

  • Maintain the reaction temperature below 35°C by controlling the rate of addition and using the ice bath. The reaction can be vigorous.

  • After the addition is complete, allow the mixture to stand overnight with continued stirring, allowing it to warm to room temperature.

  • Isolate the precipitated solid by filtration.

  • Wash the solid with a small amount of cold water.

  • Dry the crude this compound. A yield of approximately 73% is expected.[1]

  • For purification, recrystallize the crude product from water to obtain pale-yellow needles of this compound dihydrate.[1]

Data Presentation: Reagent Quantities and Molar Equivalents

ReagentMolar Mass ( g/mol )MolesVolume/MassMolar Equivalents
Orotic Acid Monohydrate174.110.3052.2 g1.0
30% H₂O₂34.010.80~77 mL2.67
48% HBr80.910.80~90 mL2.67

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the role of hydrogen peroxide in this reaction?

Hydrogen peroxide acts as an in-situ oxidizing agent. It oxidizes hydrobromic acid (HBr) to elemental bromine (Br₂), which is the active electrophile that brominates the orotic acid ring. This avoids the direct handling of hazardous liquid bromine.

Q2: Can I use a different brominating agent, such as N-Bromosuccinimide (NBS)?

Yes, N-Bromosuccinimide (NBS) is a common and often milder alternative for the bromination of activated aromatic and heterocyclic rings.[3][4]

  • Advantages of NBS:

    • It is a solid and easier to handle than liquid bromine or the HBr/H₂O₂ system.[5]

    • Reactions with NBS can often be run under neutral or slightly acidic conditions, potentially reducing the formation of acid-catalyzed side products.[3]

  • Considerations for using NBS:

    • The reaction conditions would need to be optimized for orotic acid. This would typically involve a suitable solvent (like acetonitrile or a chlorinated solvent) and potentially a radical initiator or an acid catalyst depending on the desired mechanism.[2]

Q3: How can I confirm the identity and purity of my this compound?

Several analytical techniques can be used:

  • Melting Point: The reported melting point for this compound dihydrate is 288°C (with decomposition).[1] A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy:

    • ¹H NMR will show a characteristic singlet for the C-H proton on the pyrimidine ring, shifted downfield compared to orotic acid.

    • ¹³C NMR will show the appearance of a carbon-bromine signal and shifts in the other carbon signals consistent with the introduction of an electron-withdrawing bromine atom.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method can be developed to assess purity.[6][7] A typical method would use a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic or phosphoric acid) and an organic modifier like acetonitrile or methanol.[6][8] The product should appear as a single major peak.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and can be used to identify impurities.

Q4: My reaction mixture turned a dark brown/black color. Is the reaction salvageable?

A dark coloration often indicates the formation of polymeric or degradation products due to excessive heat or over-oxidation. While the reaction may still have produced some of the desired product, the yield will likely be compromised, and purification will be more challenging. It is recommended to proceed with the workup and then assess the crude product. A thorough recrystallization, possibly with the use of activated carbon, may be required to isolate the this compound.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification A Orotic Acid + H₂O₂ B Add HBr (0-35°C) A->B C Stir Overnight B->C D Filter Crude Product C->D Precipitation E Wash with Cold Water D->E F Recrystallize from Water E->F G Dry Final Product F->G TroubleshootingYield Start Low Yield Observed CheckReaction Reaction Incomplete? Start->CheckReaction CheckWorkup Product Loss During Workup? CheckReaction->CheckWorkup No ReagentPurity Check Reagent Purity & Stoichiometry CheckReaction->ReagentPurity Yes ReactionTimeTemp Optimize Reaction Time & Temperature CheckReaction->ReactionTimeTemp Yes WashingLoss Minimize Washing Volume CheckWorkup->WashingLoss Yes RecrystallizationLoss Optimize Recrystallization Solvent Volume CheckWorkup->RecrystallizationLoss Yes Solution1 Improve Yield by Addressing Reaction Conditions ReagentPurity->Solution1 ReactionTimeTemp->Solution1 Solution2 Improve Yield by Refining Workup Technique WashingLoss->Solution2 RecrystallizationLoss->Solution2

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

  • Wiley-VCH. (2007).
  • Elderfield, R. C. (n.d.). Notes. This compound.
  • Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (n.d.).
  • Metz, P. (Ed.). (2004). Basic 1H- and 13C-NMR Spectroscopy.
  • SIELC Technologies. (n.d.). Separation of 5-Bromovaleric acid on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Metz, P. (Ed.). (2004). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (2022, August). Solubility Determination and Thermodynamic Properties of 5-Bromo-2-pyridinecarboxylic Acid in 10 Monosolvents and 3 Binary Solvents at T = (278.15–323.15) K.
  • Nanjing Suru Chemical Co., Ltd. (2024, September 12).
  • Crystalliz
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Oelschlaeger, C., Wamp, S., Daboussi, L., Klöckner, W., & Ledesma-Amaro, R. (2021). Orotic acid production by Yarrowia lipolytica under conditions of limited pyrimidine. Biotechnology and Bioengineering, 118(11), 4416-4427. [Link]

  • American Laboratory. (2011, February 1). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • ResearchGate. (2006, August). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS)
  • Genentech, Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 436-447.
  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • Hanna, G. M. (1993). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 11(4-5), 269-277. [Link]

  • Fukuda, M., et al. (2023). A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid. Molecules, 28(5), 2154. [Link]

  • ResearchGate. (2021, August). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • SIELC Technologies. (n.d.). Separation of Bromoacetic acid on Newcrom R1 HPLC column. [Link]

  • Ayaz, F. A., et al. (2015). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical and Biomedical Analysis, 115, 29-38. [Link]

  • ResearchGate. (2008, August).
  • Adu, A. A., et al. (2013). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science, 3(1), 65-69.
  • ResearchGate. (2020, March). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.
  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Journal of Physical and Chemical Reference Data, 42(3). [Link]

  • ResearchGate. (2021, August).
  • ResearchGate. (2022, July 27).

Sources

Minimizing off-target effects of 5-Bromoorotic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Experimental Systems

Section 1: Core Concepts & Frequently Asked Questions

This section addresses the fundamental principles of 5-BOA's action and the nature of off-target effects for small molecule inhibitors.

Q1: What is 5-Bromoorotic acid and what is its primary mechanism of action?

This compound (5-BOA) is a synthetic derivative of orotic acid, a key intermediate in the biosynthesis of pyrimidine nucleotides.[1] Its primary and intended mechanism of action is the competitive inhibition of dihydroorotate dehydrogenase (DHODH) .[2][3][4][5]

DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[2][6] By inhibiting DHODH, 5-BOA effectively depletes the cellular pool of pyrimidines (uracil, cytosine, thymine), which are essential for the synthesis of DNA and RNA. This leads to cell cycle arrest and an anti-proliferative effect, particularly in rapidly dividing cells like cancer cells, which rely heavily on the de novo pathway.[4][7]

cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Salvage Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Steps 1-3 Orotate Orotate Dihydroorotate->Orotate Step 4 UMP UMP Orotate->UMP Steps 5-6 UTP, CTP, TTP UTP, CTP, TTP UMP->UTP, CTP, TTP -> DNA/RNA Uridine_in Exogenous Uridine UMP_salvage UMP Uridine_in->UMP_salvage Uridine Kinase UMP_salvage->UTP, CTP, TTP DHODH DHODH BOA This compound BOA->DHODH INHIBITS

Caption: On-target mechanism of 5-BOA via inhibition of DHODH.

Q2: What defines an "off-target effect" for a chemical compound like 5-BOA?

For a small molecule inhibitor, an off-target effect is any specific and measurable biological response that is not a direct consequence of inhibiting the primary target (in this case, DHODH).[8][9] For 5-BOA, this could manifest in several ways:

  • Interaction with Other Enzymes: The compound could bind to and modulate the activity of other cellular proteins that have a similar binding pocket or structural motif.

  • Metabolic Incorporation: As a pyrimidine analog, 5-BOA or its metabolites could potentially be incorporated into DNA or RNA, leading to nucleic acid damage and triggering stress responses, similar to the known mechanisms of compounds like 5-Fluorouracil (5-FU).[10][11]

  • General Cytotoxicity: At high concentrations, many compounds can induce non-specific effects such as membrane disruption, oxidative stress, or mitochondrial dysfunction, which are independent of their intended target.[12]

Distinguishing between the intended on-target effect and these potential off-target effects is critical for the correct interpretation of your experimental results.

Section 2: Troubleshooting Guide - Isolating On-Target from Off-Target Effects

This section uses a problem-and-solution format to address common issues encountered during experiments with 5-BOA.

Q: My cells exhibit high levels of cytotoxicity even at low 5-BOA concentrations. Is this an off-target effect?

A: Not necessarily, but it requires careful validation. While the anti-proliferative effect is expected, high cytotoxicity could stem from either potent on-target activity in a particularly sensitive cell line or from off-target toxicity.

Causality & Recommended Action:

  • On-Target Sensitivity: Cells with a high proliferation rate and a strong dependence on de novo pyrimidine synthesis will be exquisitely sensitive to DHODH inhibition. This is the desired therapeutic window.

  • Off-Target Toxicity: The brominated pyrimidine structure may have inherent toxicity independent of DHODH.[12]

To dissect these possibilities, you must first establish a precise therapeutic window for your specific cell model.

Solution: Perform a detailed dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for cell proliferation. This establishes the concentration range where the on-target effect is most pronounced. Working at concentrations significantly above the IC90 value increases the probability of observing off-target effects.

ParameterRecommended Starting RangePurpose
Cell Seeding Density 5,000-10,000 cells/wellEnsure cells are in logarithmic growth phase.
5-BOA Concentration Range 10 nM - 100 µM (log dilutions)To capture the full dynamic range of the dose-response curve.
Incubation Time 48 - 72 hoursAllow for multiple cell cycles to observe the anti-proliferative effect.
Vehicle Control DMSO (or other solvent)Must be kept at a constant, low concentration (<0.1%) across all wells.
Readout Assay CellTiter-Glo®, MTT, or IncuCyte®To quantify cell viability or proliferation.

Table 1: Recommended parameters for an initial dose-response experiment.

Q: The phenotype I observe (e.g., apoptosis, differentiation) doesn't seem fully explained by pyrimidine starvation. How can I definitively link my results to DHODH inhibition?

A: This is the most critical question in validating your use of 5-BOA. The gold-standard method to confirm that an observed phenotype is due to the inhibition of the de novo pyrimidine pathway is the Uridine Rescue Experiment .

Causality & Recommended Action:

The logic is straightforward: if the effect of 5-BOA is truly due to the depletion of the pyrimidine pool, then providing cells with an external source of pyrimidines should reverse this effect. Cells can utilize exogenous uridine via the pyrimidine salvage pathway, completely bypassing the need for DHODH and the de novo pathway (see Diagram 1).

  • If Uridine Rescues the Phenotype: The effect is ON-TARGET . Your observations are a direct result of DHODH inhibition.

  • If Uridine Fails to Rescue the Phenotype: The effect is likely OFF-TARGET . The phenotype is caused by 5-BOA interacting with other cellular systems.[3][13][14]

cluster_setup Experimental Setup cluster_results Results & Interpretation cluster_conclusion Conclusion Cells Seed Cells Control Vehicle Control Cells->Control BOA + 5-BOA (IC50) Cells->BOA Uridine + Uridine Cells->Uridine BOA_Uridine + 5-BOA + Uridine Cells->BOA_Uridine Result_Control Normal Phenotype Control->Result_Control Result_BOA Observed Phenotype (e.g., Growth Arrest) BOA->Result_BOA Result_Uridine Normal Phenotype Uridine->Result_Uridine Result_Rescue Phenotype Rescued? (Normal Phenotype) BOA_Uridine->Result_Rescue YES Result_NoRescue Phenotype Persists? BOA_Uridine->Result_NoRescue OnTarget ON-TARGET EFFECT Result_Rescue->OnTarget OffTarget OFF-TARGET EFFECT Result_NoRescue->OffTarget

Caption: Workflow and interpretation of the Uridine Rescue Experiment.

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for the essential validation experiments.

Protocol 1: The Uridine Rescue Assay

This protocol is designed to validate whether the biological effect of 5-BOA is mediated through its on-target inhibition of DHODH.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (5-BOA) stock solution (e.g., 10 mM in DMSO)

  • Uridine stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well or 24-well cell culture plates

  • Assay reagents for measuring the desired phenotype (e.g., CellTiter-Glo®, Annexin V/PI kit)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well in a 96-well plate). Allow cells to adhere for at least 12-24 hours.[15]

  • Preparation of Treatment Media: Prepare fresh treatment media from stock solutions immediately before use. Create four distinct media conditions:

    • Vehicle Control: Complete medium + vehicle (e.g., 0.1% DMSO).

    • 5-BOA: Complete medium + 5-BOA at the desired concentration (e.g., IC50 or 2x IC50) + vehicle.

    • Uridine Control: Complete medium + Uridine (a final concentration of 50-100 µM is typically sufficient) + vehicle.

    • Rescue: Complete medium + 5-BOA + Uridine.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment media. Ensure each condition is tested in triplicate or quadruplicate.

  • Incubation: Incubate the cells for a period appropriate to observe the phenotype of interest (typically 48-72 hours for proliferation assays).

  • Data Acquisition: At the end of the incubation period, measure the endpoint. For proliferation, this would be a viability assay. For apoptosis, this would be flow cytometry analysis after staining with Annexin V/PI.

  • Data Analysis:

    • Normalize all data to the Vehicle Control group (set to 100% viability or 0% effect).

    • Compare the 5-BOA group to the Rescue (5-BOA + Uridine) group.

    • A statistically significant reversal of the phenotype in the Rescue group compared to the 5-BOA group confirms an on-target effect.

ProblemLikely CauseRecommended Solution
Inconsistent Results Reagent degradation, inconsistent cell passage number, DMSO concentration variability.Prepare fresh 5-BOA dilutions for each experiment. Use cells within a consistent passage range. Maintain a constant final DMSO concentration across all wells.
Uridine Alone is Toxic Uridine concentration is too high for the specific cell line.Perform a dose-response with uridine alone (10 µM - 500 µM) to find a non-toxic concentration for the rescue experiment.
Partial Rescue The phenotype is caused by a mix of on- and off-target effects; insufficient uridine concentration.Increase uridine concentration. If rescue remains partial, it suggests a complex mechanism. Consider advanced techniques like proteomics to identify other affected pathways.

Table 2: Troubleshooting the Uridine Rescue Assay.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • McCollum, A. T. (1958). Notes. This compound. The Journal of Organic Chemistry, 23(11), 1815-1816.
  • Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5034.
  • Shehata, M. M., & El-gemeie, G. H. (1995). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, 79(5), 509-515.
  • Liu, X., et al. (2014). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 281(21), 4819-4830.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • That "Protein" Girl. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

  • Nguyen, T. M., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 18(10), 1093-1102.
  • Jansson, M., et al. (2018). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage.
  • Kamal, A., et al. (2009). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Current Protocols in Nucleic Acid Chemistry, 38(1), 1.5.1-1.5.15.
  • ResearchGate. (n.d.). Influence of compounds on cell growth and DHODH activity. Retrieved from [Link]

  • Umehara, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15303.
  • Cui, T., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 982323.
  • Umehara, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2216-2225.
  • Patsnap Synapse. (2024). What is the mechanism of Benzbromarone? Retrieved from [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • Star Protocols. (2021). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. Retrieved from [Link]

  • Mengstie, A., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy, 18, 1-13.
  • Moser, V. C., et al. (1999). Neurotoxicity produced by dibromoacetic acid in drinking water of rats. Toxicological Sciences, 49(1), 47-55.
  • Reyes, P., et al. (1983). Selective activity of 5-fluoroorotic acid against Plasmodium falciparum in vitro. Molecular and Biochemical Parasitology, 7(3), 269-278.
  • ResearchGate. (n.d.). The de novo synthesis of purines and pyrimidines. Retrieved from [Link]

  • Rahman, M. M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(18), 10045.
  • Asmamaw Mengstie, et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy, 18, 1-13.
  • ResearchGate. (2015). What are the alternatives to 5-azacytidine for bursal B cell cultures? Retrieved from [Link]

  • Eilertsen, M., et al. (2014). Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery. PLoS One, 9(5), e96841.
  • West Virginia University Shared Research Facilities. (2014). BNRF General Cell Culture Protocol. Retrieved from [Link]

  • Nikolova, S., et al. (2023). Synthesis, Structure and Impact of 5-Aminoorotic Acid and Its Complexes with Lanthanum(III) and Gallium(III) on the Activity of Xanthine Oxidase. International Journal of Molecular Sciences, 24(3), 2095.
  • de Oliveira, M. R., et al. (2012). Effects of 5-fluorouracil in nuclear and cellular morphology, proliferation, cell cycle, apoptosis, cytoskeletal and caveolar distribution in primary cultures of smooth muscle cells.
  • Focaccetti, C., et al. (2015). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. PLoS One, 10(2), e0115686.
  • El-Beltagy, M., & Mustafa, S. (2011). Effects of 5-FU. Current Drug Safety, 6(3), 184-189.
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1556.

Sources

Technical Support Center: Purification Strategies for Crude 5-Bromoorotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 5-bromoorotic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high-purity this compound consistently in your laboratory.

Understanding the Chemistry of Purification

This compound is a brominated derivative of orotic acid, a key intermediate in the biosynthesis of pyrimidines. Its purification is critical as impurities can significantly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary purification method for this compound is recrystallization, which leverages its differential solubility in a given solvent at varying temperatures.

The synthesis of this compound typically involves the electrophilic bromination of orotic acid. This process can lead to several process-related impurities.

Potential Impurities in Crude this compound:
Impurity NameStructureOriginImpact on Purification
Unreacted Orotic Acid C₅H₄N₂O₄Incomplete bromination reaction.Similar polarity to the product can make separation by chromatography challenging. Recrystallization is often effective due to differences in solubility.
Dibrominated Orotic Acid C₅H₂Br₂N₂O₄Over-bromination due to excess brominating agent or prolonged reaction time.May co-crystallize with the desired product. Careful control of recrystallization conditions is necessary.
Degradation Products VariousInstability of the starting material or product under reaction conditions.Can be colored or have significantly different solubility profiles, sometimes aiding in their removal.
Inorganic Salts e.g., NaBrByproducts of the bromination reaction or from pH adjustments.Typically have high solubility in polar solvents like water and are easily removed during filtration.

Purification Workflow: A Visual Guide

The general workflow for the purification of crude this compound is outlined below. This process is designed to systematically remove the common impurities listed above.

Purification_Workflow cluster_0 Primary Purification cluster_1 Analysis & Further Purification Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add Recrystallization Solvent & Heat Hot Filtration Hot Filtration Dissolution->Hot Filtration Remove Insoluble Impurities Crystallization Crystallization Hot Filtration->Crystallization Slow Cooling Isolation Isolation Crystallization->Isolation Vacuum Filtration Purity Analysis Purity Analysis Isolation->Purity Analysis HPLC/NMR Further Purification Further Purification Purity Analysis->Further Purification If Purity < 99% Pure Product Pure Product Purity Analysis->Pure Product If Purity ≥ 99% Further Purification->Pure Product e.g., Preparative HPLC

Caption: A logical workflow for the purification and analysis of crude this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and provides actionable solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Crystal Yield - Excessive solvent used for recrystallization.- Crystals are too soluble in the chosen solvent even at low temperatures.- Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution.- Choose a different solvent or a solvent mixture where the product has lower solubility when cold.- Ensure the filtration apparatus is pre-heated to prevent cooling.
Oiling Out (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated, and the product is precipitating too quickly.- Select a solvent with a lower boiling point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the product as well.
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Persistent Impurities in Final Product - Impurity has a very similar solubility profile to the product.- Co-crystallization of the impurity with the product.- Perform a second recrystallization.- Consider an alternative purification method such as preparative HPLC for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude this compound?

Based on available literature and the polarity of the molecule, water is a commonly used and effective solvent for the recrystallization of this compound. It is sparingly soluble in cold water and significantly more soluble in hot water, which are the ideal characteristics for a recrystallization solvent. For less polar impurities, a mixed solvent system, such as ethanol-water, may be beneficial. However, the optimal solvent or solvent system should be determined experimentally.

Q2: How can I determine the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most reliable methods.

  • HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a good starting point. Purity is determined by the area percentage of the main peak.

  • ¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the purity can be assessed by the presence of signals corresponding to impurities. Quantitative NMR (qNMR) can be used for a more accurate purity determination.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

This is a strong indication that your sample is still impure. Pure crystalline solids typically have a sharp melting point over a narrow range (1-2 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.

Q4: Is it necessary to perform a hot filtration step?

A hot filtration step is crucial if you observe insoluble impurities in your hot solution. These could be inorganic salts or polymeric byproducts. If your hot solution is completely clear, you may be able to skip this step. However, it is generally good practice to include it to ensure the removal of any particulate matter.

Q5: Can I use column chromatography to purify this compound?

While recrystallization is the preferred method for bulk purification, column chromatography can be used, especially for small-scale purification or for separating impurities with very similar solubility profiles. Due to the acidic nature of this compound, silica gel is a suitable stationary phase. A polar mobile phase, such as a mixture of ethyl acetate and hexanes with a small amount of acetic or formic acid, would likely be effective. Preparative HPLC is a more powerful chromatographic technique for achieving high purity.[1]

Experimental Protocol: Recrystallization of this compound from Water

This protocol is a general guideline. The solvent volume may need to be adjusted based on the initial purity of your crude product.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. For every 1 gram of crude material, add approximately 20-30 mL of deionized water. Heat the mixture to boiling on a hot plate with stirring. Add small portions of hot deionized water until all the solid has just dissolved.[2] Avoid adding a large excess of water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., a spatula tip) of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot water through it. Quickly filter the hot solution into the pre-heated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • FAMU. (2016, September 27).
  • Hanna-Attia, N. (n.d.).
  • Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. [Link]

  • Leah4sci. (2017, September 8). Recrystallization of Benzoic Acid [Video]. YouTube. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (n.d.). Solubility comparison in ethyl acetate [Image]. [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid Lab Report. [Link]

  • SIELC Technologies. (n.d.). Separation of Protocatechuic acid, 5-bromo- on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

  • Weidlich, T. (2021). Bromination of other aromatic substrates. ResearchGate. [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.

Sources

Identifying and characterizing 5-Bromoorotic acid degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromoorotic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the identification and characterization of its degradation products. Here, you will find troubleshooting guides, detailed protocols, and FAQs to navigate the complexities of your stability and analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is studying its degradation important?

A1: this compound is a synthetic derivative of orotic acid, a key intermediate in pyrimidine nucleotide biosynthesis.[1] Its structure, featuring a brominated pyrimidine ring and a carboxylic acid group, makes it a subject of interest in medicinal chemistry and drug development.[1]

Understanding its degradation is critical for several reasons:

  • Stability Assessment: It helps establish the intrinsic stability of the molecule, which is a regulatory requirement for any active pharmaceutical ingredient (API).[2][3] This data informs proper storage conditions, formulation development, and shelf-life determination.

  • Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or, in some cases, be toxic. Identifying and quantifying these impurities is essential to ensure the safety and effectiveness of a potential drug product.

  • Method Validation: A thorough understanding of potential degradants is necessary to develop and validate stability-indicating analytical methods, which are designed to separate and quantify the API in the presence of its degradation products.[4][5]

Q2: What are the most likely degradation pathways for this compound under typical stress conditions?

A2: Based on its chemical structure (a substituted pyrimidine-carboxylic acid), the primary degradation pathways involve hydrolysis, decarboxylation, and oxidation.

  • Hydrolysis: The pyrimidine ring contains amide-like bonds that can be susceptible to cleavage under acidic or basic conditions, leading to ring-opening products.[6]

  • Decarboxylation: The carboxylic acid group at the 4-position may be lost as carbon dioxide (CO₂), particularly under heat stress.

  • Oxidation: The electron-rich pyrimidine ring can be susceptible to oxidative degradation, potentially leading to hydroxylated species or further ring cleavage.

These pathways can occur alone or in combination, leading to a complex mixture of degradation products.

Q3: What are the essential regulatory guidelines I should follow for these studies?

A3: The International Council for Harmonisation (ICH) provides the primary guidelines for stability and forced degradation studies. The key documents to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[2]

  • ICH Q2(R1): Validation of Analytical Procedures.

These guidelines outline the necessary stress conditions (acid, base, oxidation, heat, light) and the requirements for developing and validating a stability-indicating method.[2][4] The goal of forced degradation is typically to achieve 5-20% degradation of the parent compound to ensure that the analytical method is challenged appropriately without generating secondary or tertiary degradants that might not be relevant under normal storage conditions.[4][7]

Troubleshooting Analytical Challenges

This section addresses specific issues you may encounter during the analysis of this compound and its degradants.

Issue 1: I'm seeing significant peak tailing for the this compound peak in my reverse-phase HPLC analysis.
  • Causality: Peak tailing for acidic compounds like this compound is often caused by strong, secondary interactions between the analyte and free silanol groups on the silica-based column packing material. These interactions are pH-dependent and can lead to poor peak shape and inaccurate quantification.[5]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) using an additive like phosphoric acid or formic acid. At a lower pH, the carboxylic acid group of this compound and the silanol groups on the column are both protonated, minimizing ionic interactions.

    • Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.

    • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups.[5] However, this can suppress ionization in mass spectrometry and may affect column lifetime.

    • Reduce Analyte Concentration: Column overload can also cause peak distortion.[5] Try injecting a lower concentration of your sample to see if the peak shape improves.

Issue 2: My mass spectrometry data shows several unexpected peaks after forced degradation. How do I begin to identify them?
  • Causality: Forced degradation studies are designed to generate a complex array of potential degradation products.[8] The challenge lies in systematically identifying these unknown compounds from their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Logical Workflow for Identification:

    Caption: Logical workflow for identifying unknown degradation products.

    • Calculate Mass Differences: Compare the m/z of each unknown peak to the parent compound (this compound, MW: ~235 g/mol ).[1][9]

    • Correlate with Known Reactions:

      • Decarboxylation: A mass loss of ~44 Da corresponds to the loss of CO₂.

      • Hydrolysis: A mass gain of ~18 Da corresponds to the addition of a water molecule.

      • Oxidation: A mass gain of ~16 Da corresponds to the addition of an oxygen atom (hydroxylation).

    • Analyze Fragmentation: Use MS/MS data to examine the fragmentation patterns. The loss of specific fragments (e.g., Br, CO₂) can provide strong evidence for the proposed structure.

    • Confirm with Orthogonal Techniques: For definitive identification of major degradants, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[10][11]

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is a starting point and should be optimized to achieve the target degradation of 5-20%.[7]

Objective: To generate potential degradation products of this compound under various stress conditions as mandated by ICH guidelines.[3][4]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clean vial. Include a control sample (stock solution diluted with solvent) stored at ambient temperature.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60 °C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature (base hydrolysis is often rapid).

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature.

    • Thermal: Heat the solid powder or a solution at 80 °C.

    • Photolytic: Expose the solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching:

    • Neutralize acid samples with an equivalent amount of NaOH.

    • Neutralize base samples with an equivalent amount of HCl.

    • Dilute all samples immediately with mobile phase to the target analytical concentration (e.g., 50 µg/mL) to stop further degradation.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Typical Duration Purpose
Acid Hydrolysis 0.1 M - 1 M HCl at 60-80 °C 4 - 24 hours To simulate acidic environments and promote hydrolysis.[8]
Base Hydrolysis 0.1 M - 1 M NaOH at RT 1 - 8 hours To simulate alkaline environments and promote hydrolysis.[8]
Oxidation 3% - 30% H₂O₂ at RT 8 - 48 hours To simulate oxidative stress.[4]
Thermal Dry Heat at 80-100 °C 24 - 72 hours To assess the impact of heat on the molecule.

| Photolytic | ICH Q1B compliant chamber | As per guideline | To assess light sensitivity. |

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate this compound from its process impurities and degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (adjust based on UV maxima)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Potential Degradation Products

The following table summarizes hypothetical but chemically plausible degradation products based on the structure of this compound.

Table 2: Potential Degradation Products of this compound

Degradation Product Name Plausible Formation Pathway Molecular Formula Exact Mass (Da) Mass Shift from Parent
5-Bromouracil Decarboxylation (-CO₂) C₄H₃BrN₂O₂ 190.94 -44.00
Orotic Acid Debromination (+H, -Br) C₅H₄N₂O₄ 156.01 -78.92
Barbituric Acid Derivative Hydrolytic Ring Opening & Rearrangement Varies Varies Varies

| 5-Hydroxyorotic Acid | Oxidative Debromination & Hydroxylation | C₅H₄N₂O₅ | 172.01 | -62.92 |

Visualizing Degradation Pathways

The following diagram illustrates the primary, chemically-inferred degradation pathways of this compound.

DegradationPathways cluster_paths Primary Degradation Routes parent This compound (C₅H₃BrN₂O₄) m/z ~235 decarbox 5-Bromouracil (C₄H₃BrN₂O₂) m/z ~191 parent->decarbox Decarboxylation (-CO₂) (Thermal Stress) hydrolysis Ring-Opened Products (e.g., Malonuric Acid Derivatives) parent->hydrolysis Hydrolysis (+H₂O) (Acid/Base Stress) redox Orotic Acid (C₅H₄N₂O₄) m/z ~156 parent->redox Reductive Debromination (+H, -Br)

Caption: Plausible degradation pathways for this compound.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
  • PubChem Compound Summary for CID 95774, this compound. National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Analytical methods for the degradation of phytoconstituents. (n.d.). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2015). Scientia Pharmaceutica. [Link]

  • Hydrolysis Reactions. (2025). Chemistry LibreTexts. [Link]

  • Oxidation by Chromic Acid. (2023). Chemistry LibreTexts. [Link]

  • Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. (2024). MDPI. [Link]

  • Overview on stability studies. (n.d.). International Journal of Comprehensive Pharmacy. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromoorotic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Bromoorotic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this important pyrimidine analog. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful, reproducible, and optimized for the highest yield and purity.

Introduction to this compound

This compound is a key starting material in the synthesis of a variety of biologically active compounds. Its pyrimidine core, substituted with a bromine atom and a carboxylic acid, offers multiple reactive sites for derivatization.[1] These derivatives are integral in the development of therapeutic agents, including antivirals and anticancer drugs. The reactivity of the molecule, however, presents unique challenges in achieving selective and efficient transformations. This guide will address these challenges head-on, providing practical, field-proven advice.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound has three primary sites for derivatization: the carboxylic acid group (C6), the pyrimidine ring nitrogens (N1 and N3), and the bromine atom at the C5 position. The carboxylic acid can undergo esterification or amidation. The ring nitrogens can be alkylated or glycosylated, and the bromine can be substituted via cross-coupling reactions.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is sparingly soluble in water and many common organic solvents at room temperature.[2] Its solubility can be increased by converting it to a salt with a suitable base or by using polar aprotic solvents like DMSO or DMF. When planning a reaction, it is crucial to consider the solubility of both the starting material and the expected product.[2]

Q3: What are the key stability concerns when working with this compound?

A3: Pyrimidine rings can be susceptible to degradation under harsh acidic or basic conditions, and at elevated temperatures.[3][4][5] For instance, strong basic conditions can lead to ring-opening or other unwanted side reactions.[4] It is advisable to screen reactions at lower temperatures initially and to use milder bases where possible. The stability of this compound and its derivatives can be assessed using techniques like HPLC to monitor for the appearance of degradation products over time.[6][7]

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material and the formation of the product.[8] High-performance liquid chromatography (HPLC) can provide more quantitative information on reaction progress and purity.[9][10] Developing a reliable analytical method before starting your optimization studies is highly recommended.

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield

Low product yield is one of the most common challenges in organic synthesis.[11][12] The following sections break down potential causes and solutions.

Potential Cause A: Poor Solubility of Starting Material
  • Symptoms: The reaction mixture appears heterogeneous, with undissolved this compound present even after extended reaction times.

  • Solutions:

    • Solvent Screening: Test a range of solvents to find one that provides adequate solubility for all reactants. Polar aprotic solvents like DMF, DMSO, or NMP are often good starting points.

    • Temperature Adjustment: Gently warming the reaction mixture can improve solubility. However, be mindful of potential degradation at higher temperatures.

    • Salt Formation: In some cases, converting the carboxylic acid to a more soluble salt (e.g., with a mild inorganic or organic base) prior to the reaction can be beneficial.

Potential Cause B: Incomplete Reaction
  • Symptoms: TLC or HPLC analysis shows a significant amount of starting material remaining, even after prolonged reaction times.

  • Solutions:

    • Increase Reaction Time: The reaction may simply be slow. Monitor the reaction over a longer period to determine if it is proceeding to completion.

    • Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. It is recommended to increase in 10-20°C increments.

    • Increase Reagent Stoichiometry: Using a larger excess of one of the reagents (the one that is more easily removed during workup) can drive the equilibrium towards the product.[13]

    • Catalyst Issues: If using a catalyst, ensure it is active and used at the correct loading. Consider screening different catalysts if the reaction remains sluggish.

Potential Cause C: Product Degradation
  • Symptoms: TLC shows the formation of multiple, often polar, spots, and the desired product spot may appear and then diminish over time.

  • Solutions:

    • Lower Reaction Temperature: Degradation is often accelerated by heat.[14] Running the reaction at a lower temperature, even if it requires a longer reaction time, can minimize degradation.

    • Use Milder Reagents: Harsh reagents can lead to the breakdown of the pyrimidine ring.[6] For example, if a strong base is causing degradation, consider using a milder alternative.

    • Protecting Groups: If one functional group is interfering with the reaction at another site, consider using a protecting group strategy.[15][16][17]

Issue 2: Formation of Side Products

The presence of multiple reactive sites on this compound can lead to the formation of undesired side products.

Potential Cause A: Lack of Selectivity
  • Symptoms: Isolation of multiple products, often isomers, where the derivatization has occurred at an unintended site.

  • Solutions:

    • Protecting Groups: This is a classic strategy to ensure selectivity.[15][17][18] For example, if you want to derivatize the carboxylic acid without affecting the ring nitrogens, you may need to protect the nitrogens first.

    • Reaction Condition Optimization: Selectivity can often be controlled by carefully choosing the solvent, base, and temperature. For instance, a bulky base might favor reaction at a less sterically hindered site.[19]

Potential Cause B: Over-reaction
  • Symptoms: Formation of products where multiple sites have been derivatized when only mono-derivatization was intended.

  • Solutions:

    • Control Stoichiometry: Carefully control the amount of the derivatizing agent used. A slow addition of the reagent can sometimes help to favor the mono-substituted product.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes provide better control and prevent over-reaction.

Issue 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause A: Similar Polarity of Product and Starting Material
  • Symptoms: Product and starting material co-elute during column chromatography.

  • Solutions:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution might provide better separation.

    • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.

    • Derivatization for Separation: In some cases, it may be possible to temporarily derivatize the product or the starting material to alter its polarity, allowing for easier separation.

Potential Cause B: Emulsion Formation During Workup
  • Symptoms: Difficulty in separating the organic and aqueous layers during extraction.

  • Solutions:

    • Addition of Brine: Adding a saturated solution of sodium chloride can help to break up emulsions.

    • Filtration: Filtering the mixture through a pad of celite can sometimes resolve emulsion issues.

    • Centrifugation: If the emulsion is persistent, centrifugation can be used to separate the layers.

Experimental Protocols & Data

General Protocol for Esterification of this compound

This is a representative protocol that can be used as a starting point for optimization.

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF), add the desired alcohol (1.1 - 2.0 eq.).

  • Add a coupling agent (e.g., HBTU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the reaction at room temperature and monitor by TLC or HPLC.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Troubleshooting Common Derivatization Reactions
Reaction TypeCommon ProblemRecommended Solution
Esterification Low yield due to equilibriumUse a large excess of the alcohol or remove water as it forms (e.g., with a Dean-Stark trap).[13][20]
Glycosylation Formation of anomeric mixturesOptimize the Lewis acid catalyst and solvent system. Nitrile solvents can sometimes favor the formation of 1,2-trans glycosides.[21][22][23]
N-Alkylation DialkylationUse a 1:1 stoichiometry of alkylating agent to this compound and consider a milder base.
Suzuki Coupling Low catalyst turnoverScreen different palladium catalysts and ligands. Ensure all reagents and solvents are thoroughly degassed.

Visualizing Workflows

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_solubility Is Starting Material Fully Dissolved? start->check_solubility optimize_solubility Optimize Solubility: - Screen Solvents - Increase Temperature - Form a Salt check_solubility->optimize_solubility No check_completion Is Reaction Incomplete? check_solubility->check_completion Yes optimize_solubility->check_completion optimize_conditions Drive Reaction to Completion: - Increase Time/Temp - Increase Reagent Stoichiometry - Check Catalyst check_completion->optimize_conditions Yes check_degradation Are Degradation Products Observed? check_completion->check_degradation No end_point Improved Yield optimize_conditions->end_point minimize_degradation Minimize Degradation: - Lower Temperature - Use Milder Reagents - Consider Protecting Groups check_degradation->minimize_degradation Yes check_degradation->end_point No minimize_degradation->end_point

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Protecting group. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Protecting Groups. (n.d.). Retrieved January 12, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Jung, J., Kaiser, L., Deigner, H.-P., & Schmidt, M. S. (2021). Continuous synthesis of bromoalkyl glycosides by Fischer glycosylation in a microreactor. Journal of Flow Chemistry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Mishra, B., & Tiwari, V. K. (2018). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020, April 3). Quora. Retrieved January 12, 2026, from [Link]

  • Purine and Pyrimidine Metabolism. (1997, April 12). Retrieved January 12, 2026, from [Link]

  • Erdélyi, B. (2016). TLC/HPTLC and HPLC methods for monitoring microbial transformation processes.
  • Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography. (2026, January 7). Oreate AI Blog. Retrieved January 12, 2026, from [Link]

  • Degradation Pathway. (2017, March 31). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Jung, J., Kaiser, L., Deigner, H.-P., & Schmidt, M. S. (2021). Continuous synthesis of bromoalkyl glycosides by Fischer glycosylation in a microreactor.
  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. Retrieved January 12, 2026, from [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Use of TLC to monitor the progress of an enzymatic synthesis.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pyrimidine metabolism. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Derivatization Techniques for Chromatographic Analysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (2022).
  • Routes of formation of esters with highest yield. (2015, August 13). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University. Retrieved January 12, 2026, from [Link]

  • Gordon, D. M., & Danishefsky, S. J. (n.d.). Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids. NIH.
  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? (2019, April 7). Quora. Retrieved January 12, 2026, from [Link]

  • Pyrimidine Synthesis. (2024, February 21). YouTube. Retrieved January 12, 2026, from [Link]

  • Esterification not Working (Separation). (2024, February 15). Reddit. Retrieved January 12, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Bromoacetic acid. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Beisler, J. A. (n.d.). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. PubMed.
  • Lifitegrast Degradation: Products and Pathways. (2025, October 4). FULIR. Retrieved January 12, 2026, from [Link]

  • Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. (2024, December 5). MDPI. Retrieved January 12, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to URA3 Counter-Selection: 5-Fluoroorotic Acid vs. 5-Bromoorotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of yeast genetics, the ability to select for the loss of a genetic element is as crucial as selecting for its presence. The URA3 gene, a cornerstone of Saccharomyces cerevisiae molecular biology, offers this powerful dual capability. This guide provides an in-depth comparison of two compounds used for counter-selection against URA3: the widely established 5-Fluoroorotic acid (5-FOA) and the less-characterized 5-Bromoorotic acid (5-BOA). As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the causality behind these experimental systems.

The Principle of URA3 Counter-Selection

The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which catalyzes the final step in the de novo biosynthesis of pyrimidine ribonucleotides—the conversion of OMP to uridine monophosphate (UMP).[1] Yeast strains with a mutated, non-functional ura3 gene are auxotrophic for uracil and require it in their growth media. This allows for positive selection of transformants carrying a functional URA3 gene on a plasmid or integrated into the genome by plating on a medium lacking uracil.

Conversely, counter-selection leverages the same enzymatic activity to eliminate cells expressing a functional URA3 gene. This is achieved by introducing a toxic substrate analog of orotic acid into the growth medium. The Ura3p enzyme converts this analog into a toxic compound, leading to cell death. Cells that have lost the URA3 gene, either through plasmid curing or genomic excision, survive and proliferate.

5-Fluoroorotic Acid (5-FOA): The Gold Standard

5-Fluoroorotic acid is the most extensively used and well-documented reagent for URA3-based counter-selection in yeast and other fungi.[1][2][3] Its reliability and high stringency have made it an indispensable tool for a variety of genetic manipulations, including plasmid shuffling, gene disruption, and the study of essential genes.

Mechanism of 5-FOA Toxicity

The toxicity of 5-FOA is not inherent but is contingent upon the enzymatic activity of Ura3p. In URA3+ cells, OMP decarboxylase recognizes 5-FOA as a substrate and converts it to 5-fluorouracil (5-FU).[1][4] 5-FU is a potent antimetabolite that, once further metabolized, can be incorporated into both RNA and DNA, leading to disruption of nucleic acid synthesis and function, ultimately resulting in cell death.[4] Cells lacking a functional URA3 gene (ura3-) cannot perform this conversion and are therefore resistant to the toxic effects of 5-FOA, provided the medium is supplemented with uracil to overcome their auxotrophy.

cluster_URA3_positive URA3+ Cell cluster_ura3_negative ura3- Cell 5-FOA 5-FOA Ura3p Ura3p 5-FOA->Ura3p Enters Cell 5-Fluorouracil (Toxic) 5-Fluorouracil (Toxic) Ura3p->5-Fluorouracil (Toxic) Conversion Cell Death Cell Death 5-Fluorouracil (Toxic)->Cell Death 5-FOA_in 5-FOA No Ura3p No Functional Ura3p 5-FOA_in->No Ura3p Enters Cell Cell Survival Cell Survival No Ura3p->Cell Survival No Conversion

Caption: Mechanism of 5-FOA-based URA3 counter-selection.

Performance and Experimental Considerations

The efficacy of 5-FOA selection is high, with a low frequency of spontaneous resistant mutants that are not due to the loss of URA3.[5] The standard working concentration of 5-FOA in yeast media is typically 1 g/L.[6] It is crucial to supplement the medium with uracil (usually 50 mg/L) to support the growth of the desired ura3- cells.[6]

ParameterRecommended ValueSource
5-FOA Concentration 1 g/L[6]
Uracil Supplementation 50 mg/L[6]
Spontaneous Resistance Low[5]

This compound (5-BOA): A Theoretical Alternative

Theoretically, this compound, due to its structural similarity to orotic acid, could also serve as a substrate for OMP decarboxylase and be converted into a toxic downstream product, 5-bromouracil (5-BrU). However, it is critical to note that while the use of 5-FOA is a standard and well-documented technique, the application of 5-BOA for URA3 counter-selection in yeast is not well-established in the scientific literature. Much of the available information is on 5-bromouracil and its mutagenic properties.[7][8][9]

Inferred Mechanism of Toxicity

If 5-BOA were to be processed by Ura3p, the resulting 5-bromouracil would likely exert its toxic and mutagenic effects through its incorporation into DNA. 5-BrU is a base analog of thymine and can be incorporated into DNA opposite adenine during replication.[8] However, due to tautomeric shifts, it can also mispair with guanine.[8][10] This mispairing can lead to A-T to G-C transition mutations after subsequent rounds of DNA replication.[8] The incorporation of 5-BrU into DNA can also lead to DNA lesions and strand breaks, which would contribute to its cytotoxicity.[11]

cluster_URA3_positive_BOA URA3+ Cell (Hypothetical) 5-BOA 5-BOA Ura3p_BOA Ura3p 5-BOA->Ura3p_BOA Enters Cell 5-Bromouracil 5-Bromouracil Ura3p_BOA->5-Bromouracil Conversion DNA_Damage DNA Damage & Mutagenesis 5-Bromouracil->DNA_Damage Cell_Death_BOA Cell Death DNA_Damage->Cell_Death_BOA

Caption: Inferred mechanism of 5-BOA toxicity in URA3+ cells.

Performance and Experimental Considerations

There is a lack of published, optimized protocols for using 5-BOA in URA3 counter-selection. Therefore, its efficacy, optimal concentration, and the frequency of background resistance are not known. Any use of 5-BOA for this purpose would require extensive empirical optimization.

Head-to-Head Comparison

Feature5-Fluoroorotic Acid (5-FOA)This compound (5-BOA)
Status Gold standard, widely usedTheoretical, not established
Mechanism Converted to 5-fluorouracil, a potent antimetaboliteHypothetically converted to 5-bromouracil, a mutagenic base analog
Toxicity High and direct cytotoxicityLikely mutagenic and cytotoxic
Protocol Well-established protocols availableNo standard protocols available
Concentration Typically 1 g/LUnknown, would require optimization
Reliability High, with low backgroundUnknown

Experimental Protocols

Protocol for URA3 Counter-Selection using 5-FOA

This protocol is a standard method for selecting cells that have lost a URA3-marked plasmid.

Materials:

  • Yeast strain containing a URA3 plasmid.

  • YPD medium.

  • Synthetic Complete (SC) medium with 5-FOA (1 g/L) and uracil (50 mg/L).

  • Sterile water.

  • Incubator at 30°C.

Procedure:

  • Culture Preparation: Inoculate a single colony of the yeast strain carrying the URA3 plasmid into 5 mL of liquid YPD medium. Grow overnight at 30°C with shaking. This non-selective medium allows for the spontaneous loss of the plasmid.

  • Cell Plating: Prepare serial dilutions of the overnight culture in sterile water (e.g., 10⁻³, 10⁻⁴, 10⁻⁵).

  • Selection: Plate 100 µL of the appropriate dilutions onto SC + 5-FOA + uracil plates.

  • Incubation: Incubate the plates at 30°C for 2-4 days, or until colonies appear.

  • Verification: Pick individual colonies from the 5-FOA plates and streak them onto two new plates: one SC + 5-FOA + uracil plate and one SC-uracil plate.

  • Analysis: Colonies that grow on the SC + 5-FOA + uracil plate but fail to grow on the SC-uracil plate have successfully lost the URA3 plasmid.

Start Yeast with URA3 Plasmid Culture Overnight culture in non-selective medium (YPD) Start->Culture Dilute Serial Dilutions Culture->Dilute Plate Plate on SC + 5-FOA + Uracil Dilute->Plate Incubate Incubate at 30°C Plate->Incubate Colonies Colonies Appear Incubate->Colonies Verify Streak on SC+5-FOA+Ura and SC-Ura Colonies->Verify Result Growth on 5-FOA, No growth on -Ura => Plasmid Loss Verify->Result

Caption: Experimental workflow for plasmid loss using 5-FOA.

Conclusion

For researchers requiring a robust and reliable method for counter-selecting against the URA3 gene in Saccharomyces cerevisiae, 5-Fluoroorotic acid (5-FOA) remains the unequivocal choice . Its mechanism is well-understood, its application is supported by decades of research, and detailed protocols are readily available.

This compound (5-BOA) should be considered a theoretical and experimental alternative at best. While there is a sound biochemical hypothesis for its potential function as a counter-selection agent, the lack of empirical data and established protocols means that its use would necessitate significant in-house validation and optimization. The inferred mechanism through the mutagenic action of 5-bromouracil also raises concerns about the potential for introducing unwanted secondary mutations in the selected yeast strains.

References

  • Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. Molecular & General Genetics, 197(2), 345–346. [Link]

  • Boeke, J. D., Trueheart, J., Natsoulis, G., & Fink, G. R. (1987). 5-Fluoroorotic acid as a selective agent in yeast molecular genetics. Methods in Enzymology, 154, 164–175. [Link]

  • Grivell, A. R., & Jackson, J. F. (1968). 5-Bromouracil, a mutagen for yeast. Journal of General Microbiology, 54(3), 307–317.
  • Cost, G. J., & Boeke, J. D. (1998). A useful, tunable system for the regulated expression of genes in Saccharomyces cerevisiae. Yeast, 14(13), 1195–1206.
  • Sikorski, R. S., & Boeke, J. D. (1991). In vitro mutagenesis and plasmid shuffling: from cloned gene to mutant yeast. Methods in Enzymology, 194, 302–318.
  • Wikipedia contributors. (2023, December 2). URA3. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • Kaufman, E. R., & Davidson, R. L. (1979). Bromodeoxyuridine mutagenesis in mammalian cells is stimulated by thymidine and suppressed by deoxycytidine.
  • Wikipedia contributors. (2023, November 28). 5-Bromouracil. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2016). Who can tell me the detailed method for the plasmid in Saccharomyces cerevisiae that can be removed by counter selection of URA3?. Retrieved January 13, 2026, from [Link]

  • YouTube. (2023, November 23). villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromouracil. Retrieved January 13, 2026, from [Link]

  • Boeke, J. D., & Sandmeyer, S. B. (1991). Yeast transposable elements. In The molecular and cellular biology of the yeast Saccharomyces: Genome dynamics, protein synthesis, and energetics (pp. 193-261).

Sources

A Comparative Analysis of Halogenated Orotic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the modification of known bioactive scaffolds is a cornerstone of medicinal chemistry. Orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines, represents a compelling starting point for the development of therapeutic agents.[1][2] Its central role in nucleic acid synthesis makes it a target for modulation in various disease states, including cancer, and viral and parasitic infections.[1][3] Halogenation of the orotic acid core at the C5 position has emerged as a particularly fruitful strategy, yielding derivatives with enhanced biological activity and selectivity.

This guide provides a comparative analysis of key halogenated orotic acid derivatives, with a focus on 5-fluoroorotic acid (5-FOA), 5-chloroorotic acid (5-ClOA), and 5-bromoorotic acid (5-BrOA). We will delve into their synthesis, mechanisms of action, and comparative biological activities, supported by experimental data and protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

The Rationale for Halogenating Orotic Acid

Halogenation is a powerful tool in medicinal chemistry, often employed to modulate the physicochemical and biological properties of a lead compound. The introduction of a halogen atom can influence a molecule's lipophilicity, electronic distribution, metabolic stability, and binding affinity to its biological target.[4] In the context of orotic acid, halogenation at the C5 position can lead to several advantageous outcomes:

  • Enhanced Enzyme Inhibition: The halogen substituent can alter the electronic properties of the pyrimidine ring, potentially leading to stronger interactions with the active site of target enzymes.

  • Improved Cellular Uptake: Increased lipophilicity can facilitate the passage of the derivative across cellular membranes.

  • Altered Metabolic Fate: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's half-life.

  • Bioisosteric Replacement: A halogen can mimic other functional groups, leading to favorable changes in biological activity.

Synthesis of Halogenated Orotic Acid Derivatives

The synthesis of halogenated orotic acid derivatives typically involves the direct halogenation of orotic acid or a protected precursor. While specific conditions may vary, the general approaches are outlined below.

General Synthesis Workflow

cluster_synthesis Synthesis of Halogenated Orotic Acid Derivatives OroticAcid Orotic Acid Product 5-Halo-Orotic Acid (Fluoro, Chloro, Bromo, Iodo) OroticAcid->Product Halogenation HalogenatingAgent Halogenating Agent (e.g., Br₂, Cl₂, I₂, NBS, NCS) HalogenatingAgent->Product Solvent Solvent (e.g., Acetic Acid, Water) Solvent->Product

Caption: General workflow for the synthesis of halogenated orotic acid derivatives.

Experimental Protocol: Synthesis of 5-Bromo-Orotic Acid

This protocol is adapted from methods used for the bromination of uracil and its derivatives.[5][6]

  • Dissolution: Suspend orotic acid in a suitable solvent, such as glacial acetic acid or water.

  • Addition of Brominating Agent: Slowly add a solution of elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the same solvent to the orotic acid suspension with stirring.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench any excess bromine with a reducing agent (e.g., sodium thiosulfate).

  • Isolation: The product, 5-bromo-orotic acid, can be isolated by filtration if it precipitates or by evaporation of the solvent followed by purification.

  • Purification: Recrystallization from a suitable solvent or column chromatography can be used to purify the final product.

A similar approach can be used for the synthesis of 5-chloro-orotic acid using a chlorinating agent like N-chlorosuccinimide (NCS).

Comparative Biological Activities

The biological activity of halogenated orotic acid derivatives is highly dependent on the nature of the halogen substituent. While comprehensive side-by-side studies are limited, we can collate available data and draw inferences based on established structure-activity relationships.

Anticancer Activity

Halogenated pyrimidines have long been investigated as anticancer agents.[7] Their mechanism of action often involves the inhibition of enzymes in the pyrimidine biosynthesis pathway, leading to a depletion of nucleotides required for DNA and RNA synthesis in rapidly proliferating cancer cells.

DerivativeTarget Cancer Cell LineReported IC50Reference
5-Fluoroorotic Acid Not extensively reported as a direct anticancer agent, but its metabolite 5-fluorouracil is a widely used chemotherapeutic.-[8]
5-Chloroorotic Acid Data not readily available.--
5-Bromo-Orotic Acid Data not readily available, but brominated heterocyclic compounds have shown potent anticancer activity.-[9][10]

Note: The table highlights the need for direct comparative studies of halogenated orotic acid derivatives against a panel of cancer cell lines. The potent activity of brominated derivatives of other scaffolds suggests that 5-bromo-orotic acid warrants further investigation as a potential anticancer agent.[9][10]

Antiviral Activity

The antiviral potential of halogenated pyrimidines is well-established.[11] By interfering with viral nucleic acid replication, these compounds can inhibit the propagation of a wide range of viruses.

DerivativeTarget VirusReported ActivityReference
5-Fluoroorotic Acid Not a primary focus of antiviral research.--
5-Chloroorotic Acid Data not readily available.--
5-Bromo-Orotic Acid Data not readily available.--

Note: While specific data for halogenated orotic acids is lacking, the broader class of halogenated pyrimidines has shown significant antiviral promise.[11] This suggests that these derivatives could be valuable candidates for antiviral screening programs.

Antimalarial Activity

A notable area where a halogenated orotic acid derivative has shown exceptional promise is in the treatment of malaria.

DerivativeTarget OrganismReported IC50Reference
5-Fluoroorotic Acid Plasmodium falciparum6.0 nM [12]

Key Insight: 5-Fluoroorotic acid exhibits potent and selective activity against the malaria parasite Plasmodium falciparum.[12] This is attributed to the parasite's complete dependence on de novo pyrimidine biosynthesis, making it highly susceptible to inhibitors of this pathway.[12] In contrast, mammalian cells can utilize salvage pathways, providing a degree of protection from the drug's toxicity.[12]

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The primary mechanism of action for many halogenated orotic acid derivatives is the inhibition of key enzymes in the de novo pyrimidine biosynthesis pathway.

cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate OPRT Orotate Phosphoribosyltransferase (OPRT) Orotate->OPRT PRPP PRPP PRPP->OPRT OMP Orotidine 5'-monophosphate (OMP) ODC OMP Decarboxylase OMP->ODC UMP Uridine 5'-monophosphate (UMP) DHODH->Orotate OPRT->OMP ODC->UMP Inhibitor Halogenated Orotic Acid Derivatives Inhibitor->DHODH Inhibition Inhibitor->OPRT Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by halogenated orotic acid derivatives.

Two key enzymes are often targeted:

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme catalyzes the oxidation of dihydroorotate to orotate.[13][14] Inhibition of DHODH leads to a depletion of orotate and downstream pyrimidines.

  • Orotate Phosphoribosyltransferase (OPRT): OPRT catalyzes the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[1][15] Halogenated orotic acid derivatives can act as competitive inhibitors of OPRT.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key assays used to evaluate the biological activity of halogenated orotic acid derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the halogenated orotic acid derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of a compound that reduces the number of viral plaques by 50% (IC50).[10][18]

  • Cell Seeding: Seed a monolayer of host cells in 6-well or 12-well plates.

  • Virus and Compound Incubation: Prepare serial dilutions of the halogenated orotic acid derivative and pre-incubate them with a known amount of virus for 1 hour.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict viral spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction relative to the virus-only control and determine the IC50 value.

Enzyme Inhibition Assay: Dihydroorotate Dehydrogenase (DHODH)

This spectrophotometric assay measures the inhibition of DHODH activity.[13][14]

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, a detergent (e.g., Triton X-100), and the electron acceptor 2,6-dichloroindophenol (DCIP).

  • Inhibitor Pre-incubation: Add the halogenated orotic acid derivative at various concentrations to the reaction mixture containing recombinant human DHODH and pre-incubate for 15-30 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.

  • Absorbance Measurement: Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP, over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 of the inhibitor.

Structure-Activity Relationship (SAR)

The nature of the halogen at the C5 position significantly influences the biological activity of orotic acid derivatives.

cluster_sar Structure-Activity Relationship of Halogenated Orotic Acid Derivatives OroticAcid Orotic Acid Core Fluorine Fluorine (F) - High Electronegativity - Small Size - Strong C-F Bond OroticAcid->Fluorine 5-Fluoro Chlorine Chlorine (Cl) - Moderate Electronegativity - Larger Size OroticAcid->Chlorine 5-Chloro Bromine Bromine (Br) - Lower Electronegativity - Larger Size - Potential for Halogen Bonding OroticAcid->Bromine 5-Bromo

Sources

A Senior Application Scientist's Guide to Validating 5-Bromoorotic Acid as a Metabolic Tracer Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, the ability to accurately trace the fate of specific molecules is paramount. This guide provides an in-depth technical comparison and validation of 5-Bromoorotic acid as a metabolic tracer for de novo pyrimidine biosynthesis, leveraging the power and precision of mass spectrometry. We will delve into the causality behind experimental choices, present self-validating protocols, and compare this tracer with established alternatives, all grounded in authoritative scientific principles.

Introduction: The Critical Role of Pyrimidine Biosynthesis and Its Tracing

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the creation of DNA, RNA, and various nucleotide sugars required for glycosylation.[1] Dysregulation of this pathway is a hallmark of numerous diseases, including cancer, making it a critical area of investigation and a promising target for therapeutic intervention.[2] Metabolic tracers, coupled with mass spectrometry, offer a powerful lens to dissect the dynamics of this pathway, providing quantitative insights into metabolic flux and network connectivity.[3][4]

This compound, a halogenated analog of the pyrimidine precursor orotic acid, presents itself as a potential tracer.[5] Its incorporation into the pyrimidine biosynthetic pathway allows for the tracking of newly synthesized pyrimidine-containing biomolecules. The bromine atom provides a unique isotopic signature that can be readily detected by mass spectrometry, distinguishing it from endogenous, unlabeled molecules.

The Principle of Validation: Ensuring Scientific Integrity

Before a compound can be confidently used as a metabolic tracer, it must undergo rigorous validation. This process ensures that the tracer accurately reflects the metabolic pathway of interest without introducing significant perturbations to the system. The core pillars of this validation are:

  • Metabolic Incorporation: Verifying that the tracer is taken up by the cells and incorporated into the target metabolic pathway.

  • Specificity: Ensuring the tracer is predominantly utilized by the pathway of interest with minimal off-target effects.

  • Toxicity Assessment: Evaluating any potential cytotoxic effects of the tracer at the concentrations used for labeling.

  • Analytical Detectability: Confirming that the labeled products can be reliably and quantitatively detected by mass spectrometry.

This guide will walk you through the experimental design and execution of these validation steps.

Experimental Workflow: A Step-by-Step Guide to Validation

The following protocol outlines a comprehensive approach to validate this compound as a metabolic tracer in a cell culture model.

Validation_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Seed Cells B Incubate with This compound A->B 24h C Metabolite Extraction B->C D Nucleic Acid Extraction & Digestion B->D E LC-MS/MS Analysis of Metabolites C->E F LC-MS/MS Analysis of Nucleosides D->F G Isotopologue Distribution Analysis E->G F->G H Quantification of Labeled Species G->H

Caption: Experimental workflow for validating this compound as a metabolic tracer.

Cell Culture and Labeling

The choice of cell line is critical and should be relevant to the biological question. For this guide, we will use a rapidly proliferating cancer cell line, such as HeLa or A549, which exhibits high rates of de novo pyrimidine synthesis.

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvest.

  • Media Preparation: Prepare complete growth medium (e.g., DMEM) supplemented with a range of this compound concentrations (e.g., 0, 10, 50, 100, 200 µM). The unlabeled control (0 µM) is essential for baseline comparison.

  • Labeling: After 24 hours of cell attachment, replace the standard medium with the this compound-containing medium.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours). The labeling duration should be optimized based on the expected turnover rate of the pyrimidine pool.

Sample Preparation: Extracting the Evidence

Proper sample preparation is crucial for accurate mass spectrometry analysis.[3] We will perform separate extractions for metabolites and nucleic acids to assess the incorporation of this compound into both pools.

Metabolite Extraction Protocol:

  • Quenching: Aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Clarification: Centrifuge at maximum speed for 10 minutes at 4°C.

  • Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

Nucleic Acid Extraction and Digestion Protocol:

  • Harvesting: After washing with PBS, lyse the cells directly in the well using a suitable lysis buffer (e.g., from a commercial DNA/RNA extraction kit).

  • Extraction: Follow the manufacturer's protocol to isolate total nucleic acids.

  • Digestion: Enzymatically digest the purified nucleic acids into individual nucleosides using a mixture of nuclease P1 and alkaline phosphatase. This step is critical for releasing the labeled pyrimidines for MS analysis.

  • Purification: Purify the resulting nucleosides using a solid-phase extraction (SPE) method to remove enzymes and salts that could interfere with MS analysis.

Mass Spectrometry Analysis: Unveiling the Labeled Molecules

Liquid chromatography-mass spectrometry (LC-MS) is the analytical workhorse for this validation.[4] High-resolution mass spectrometry is particularly advantageous for resolving isotopologues.[6]

LC-MS/MS Method Parameters (Example):

  • Chromatography: A reversed-phase C18 column is suitable for separating pyrimidine pathway metabolites and nucleosides. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for better sensitivity of pyrimidine metabolites. For nucleosides, positive ion mode is generally preferred.

  • Data Acquisition: Use a full scan mode to capture the mass spectra of all ions within a defined mass range. Additionally, set up targeted MS/MS experiments for the expected labeled compounds (e.g., 5-bromo-UMP, 5-bromo-dCTP, 5-bromouridine) to confirm their identity.

Data Analysis: From Raw Data to Meaningful Insights

The analysis of mass spectrometry data involves identifying and quantifying the labeled species.

  • Feature Detection: Use a software platform to detect and align chromatographic peaks across all samples.

  • Isotopologue Extraction: Extract the ion chromatograms for the expected unlabeled and bromine-labeled metabolites and nucleosides. The mass difference between the unlabeled (M+0) and the bromine-labeled isotopologues (M+Br) will be approximately 78.9 Da (for ⁷⁹Br) and 80.9 Da (for ⁸¹Br), reflecting the natural isotopic abundance of bromine.

  • Quantification: Calculate the fractional labeling for each detected pyrimidine species by dividing the peak area of the labeled isotopologue by the sum of the peak areas of both labeled and unlabeled forms.

Comparative Analysis: this compound vs. Alternatives

To provide a comprehensive evaluation, it is essential to compare this compound with other commonly used tracers for pyrimidine biosynthesis. The primary alternatives are stable isotope-labeled precursors such as ¹³C- or ¹⁵N-labeled aspartate or orotic acid.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_tracers Metabolic Tracers Aspartate Aspartate CAA Carbamoyl Aspartate Aspartate->CAA Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->CAA DHOA Dihydroorotate CAA->DHOA Orotate Orotic Acid DHOA->Orotate OMP OMP Orotate->OMP UMP UMP OMP->UMP UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP dTMP dTMP dUMP->dTMP BrOrotate 5-Bromoorotic Acid BrOrotate->Orotate C13_Asp ¹³C-Aspartate C13_Asp->Aspartate N15_Asp ¹⁵N-Aspartate N15_Asp->Aspartate C13_Orotate ¹³C-Orotic Acid C13_Orotate->Orotate

Caption: De novo pyrimidine biosynthesis pathway and points of tracer intervention.

Comparison Table:

FeatureThis compound¹³C-Labeled Aspartate¹⁵N-Labeled Aspartate¹³C-Labeled Orotic Acid
Labeling Atom Bromine (⁷⁹Br, ⁸¹Br)Carbon (¹³C)Nitrogen (¹⁵N)Carbon (¹³C)
Mass Shift Large and distinctPredictable per ¹³C atomPredictable per ¹⁵N atomPredictable per ¹³C atom
Metabolic Entry Orotic AcidAspartateAspartateOrotic Acid
Potential for Perturbation Moderate (halogenated analog)Low (stable isotope)Low (stable isotope)Low (stable isotope)
Off-Target Effects Possible, needs validationMinimalMinimalMinimal
Cost Generally lowerHigherHigherHigher
MS Detection Straightforward, unique signatureRequires high resolutionRequires high resolutionRequires high resolution

Expert Insights:

  • This compound: The significant mass shift due to the bromine atom makes it easily distinguishable from the unlabeled counterpart, simplifying data analysis. However, as a structural analog, it has a higher potential to perturb the pathway or exhibit off-target effects compared to stable isotope tracers.[1] Thorough toxicity and specificity assessments are therefore non-negotiable.

  • ¹³C- and ¹⁵N-Labeled Tracers: These are considered the gold standard for metabolic flux analysis as they are chemically identical to the endogenous molecules and are less likely to cause metabolic perturbations.[7] However, the smaller mass shifts require high-resolution mass spectrometers for accurate isotopologue analysis. The choice between ¹³C and ¹⁵N depends on the specific atoms one wishes to trace through the pathway.

Trustworthiness: Self-Validating Systems and Potential Pitfalls

To ensure the trustworthiness of your results, it is crucial to build self-validating systems into your experimental design.

  • Dose-Response and Time-Course Experiments: Performing labeling experiments with varying concentrations of this compound and for different durations will help to identify the optimal conditions that provide sufficient labeling without inducing toxicity. A linear increase in labeling with time and concentration (up to a saturation point) is a good indicator of a well-behaved tracer.

  • Orthogonal Validation: If possible, compare the results obtained with this compound to those from a well-established tracer like ¹³C-aspartate under the same experimental conditions. Concordant results will significantly strengthen the validation of this compound.

  • Toxicity Assessment: Beyond visual inspection, perform a quantitative cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of this compound at the tested concentrations. It's important to note that some compounds can exhibit toxicity in cell culture due to interactions with the media components.[8][9][10]

  • Cellular Health Markers: Monitor for signs of cellular stress, such as changes in morphology or the expression of stress-related genes. Some compounds can induce oxidative stress in cell culture.[11]

Conclusion: An Authoritative Perspective

This compound holds promise as a cost-effective and analytically straightforward tracer for probing de novo pyrimidine biosynthesis. Its large and unique isotopic signature simplifies detection and analysis by mass spectrometry. However, its nature as a structural analog necessitates a rigorous and comprehensive validation process to ensure that it accurately reflects the underlying biology without introducing significant perturbations.

By following the detailed protocols and comparative analysis presented in this guide, researchers can confidently validate this compound in their specific experimental systems. This will enable the generation of reliable and high-quality data, ultimately advancing our understanding of pyrimidine metabolism in health and disease and aiding in the development of novel therapeutic strategies.

References

  • Hiller, K., Hangebrauk, J., Jäger, C., Spura, J., Schreiber, K., & Schomburg, D. (2010). Metatool 5.0: fast and flexible flux analysis. Bioinformatics, 26(10), 1361-1363. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-836. [Link]

  • Kappelmann, N., He, H., & Neubauer, P. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(13), 2765-2777. [Link]

  • McCloskey, D., & Palsson, B. O. (2015). Nontargeted elucidation of metabolic pathways using stable-isotope tracers and mass spectrometry. Analytical Chemistry, 87(1), 244-252. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (2004). Pyrimidine and Purine Antimetabolites. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893. [Link]

  • Clément, M. V., Ramalingam, J., Long, L. H., & Halliwell, B. (2001). The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide. Antioxidants & Redox Signaling, 3(1), 157-163. [Link]

  • Duarte, T. L., Almeida, G. M., & Jones, G. D. (2007). Investigation of the role of extracellular H2O2 and transition metal ions in the genotoxic action of ascorbic acid in cell culture models. Toxicology Letters, 170(1), 57-65. [Link]

  • Gstraunthaler, G. (2014). Pro-oxidative toxicity of cells in suspension does not point to a cell cultural artefact as an explanation of the increased susceptibility of alveolar epithelial-like cells after glucocorticoid pretreatment. Toxicology in Vitro, 28(6), 1089-1096. [Link]

Sources

A Technical Guide to the Cross-Reactivity of 5-Bromoorotic Acid with Pyrimidine Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pyrimidine Metabolism in Cellular Homeostasis and Disease

The de novo synthesis of pyrimidines is a fundamental and highly conserved metabolic pathway essential for the production of nucleotides, the building blocks of DNA and RNA. This pathway is a cornerstone of cellular proliferation, and its dysregulation is implicated in various pathologies, including cancer and autoimmune diseases. Consequently, the enzymes within this pathway have emerged as significant targets for therapeutic intervention. This guide provides an in-depth analysis of 5-Bromoorotic acid, a halogenated analog of the natural pyrimidine precursor orotic acid, and its cross-reactivity with key enzymes in the pyrimidine metabolic pathway: Dihydroorotate Dehydrogenase (DHODH), and the bifunctional enzyme Uridine Monophosphate Synthetase (UMPS), which comprises Orotate Phosphoribosyltransferase (OPRT) and Orotidine-5'-Phosphate Decarboxylase (ODCase).

The Pyrimidine Biosynthesis Pathway: A Brief Overview

The synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidines, is a multi-step enzymatic process. This guide focuses on the latter stages of this pathway, which are critical for the incorporation of the pyrimidine ring into a nucleotide.

Pyrimidine_Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotic Acid Dihydroorotate->Orotate DHODH OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP OPRT (UMPS) PRPP PRPP PRPP->OMP UMP Uridine-5'-Monophosphate (UMP) OMP->UMP ODCase (UMPS)

Caption: The latter stages of the de novo pyrimidine biosynthesis pathway.

This compound: A Halogenated Pyrimidine Analog of Interest

This compound is a synthetic derivative of orotic acid, characterized by the substitution of a hydrogen atom with a bromine atom at the 5th position of the pyrimidine ring. Halogenation of metabolic precursors is a common strategy in drug design to create compounds that can act as substrates or inhibitors of their corresponding enzymes. The introduction of a bulky and electronegative bromine atom can significantly alter the electronic and steric properties of the molecule, influencing its interaction with enzyme active sites.

Comparative Analysis of this compound's Interaction with Pyrimidine Metabolic Enzymes

While direct kinetic data for this compound with all pyrimidine metabolic enzymes is not extensively published, we can infer its likely cross-reactivity based on studies of other halogenated pyrimidines and the known mechanisms of the enzymes.

Dihydroorotate Dehydrogenase (DHODH)

DHODH catalyzes the oxidation of dihydroorotate to orotate. This enzyme is a well-established target for a variety of inhibitors, including leflunomide and brequinar, which are used in the treatment of autoimmune diseases and have been investigated for cancer therapy[1][2][3]. The substrate for DHODH is dihydroorotate, a non-aromatic pyrimidine derivative. Orotic acid and its analogs, including this compound, are the products of this reaction and are not expected to be substrates or direct inhibitors of DHODH.

Experimental Evidence: Published studies on DHODH inhibitors focus on compounds that bind to the enzyme's active site or allosteric sites to prevent the conversion of dihydroorotate[4]. There is no current evidence to suggest that this compound directly inhibits DHODH activity.

Uridine Monophosphate Synthetase (UMPS)

UMPS is a bifunctional enzyme in mammals that catalyzes the final two steps of de novo pyrimidine synthesis[5]. Its two domains, Orotate Phosphoribosyltransferase (OPRT) and Orotidine-5'-Phosphate Decarboxylase (ODCase), present potential interaction points for this compound.

The OPRT domain of UMPS catalyzes the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP)[6]. The substrate specificity of OPRT is crucial in determining the potential for this compound to act as an alternative substrate or a competitive inhibitor.

Inferred Interaction and Comparison with 5-Fluoroorotic Acid: It is highly probable that this compound can act as a substrate for OPRT, leading to the formation of 5-Bromo-orotidine-5'-monophosphate (5-Br-OMP). This is supported by the known activity of a similar halogenated analog, 5-fluoroorotic acid (5-FOA). 5-FOA is a known substrate for OPRT and is used in genetic selection in yeast; its conversion to the toxic 5-fluorouracil leads to cell death in cells with a functional URA3 gene (the yeast equivalent of the ODCase domain of UMPS)[7]. Furthermore, 5-FOA has been shown to act as a competitive inhibitor of OPRT when orotic acid is the substrate[8].

Given the larger atomic radius and different electronic properties of bromine compared to fluorine, it is anticipated that this compound may have a different binding affinity and catalytic rate when interacting with OPRT compared to 5-FOA. The bulkier bromine atom might lead to steric hindrance in the active site, potentially resulting in a lower affinity (higher Km) or a slower catalytic rate (lower kcat) compared to the natural substrate, orotic acid.

The ODCase domain of UMPS decarboxylates OMP to produce UMP. The activity of this domain is a potential point of cross-reactivity for the product of the OPRT-catalyzed reaction with this compound, which would be 5-Br-OMP.

Inferred Interaction and Comparison with 5-Bromo-UMP: There is evidence that halide-substituted UMP derivatives can inhibit the ODCase domain of UMPS[5]. Specifically, 5-Bromo-UMP (5-BrUMP) has been shown to be an inhibitor of this enzymatic step. Therefore, it is plausible that the in situ formation of 5-Br-OMP from this compound by the OPRT domain would present this inhibitory substrate to the adjacent ODCase domain. The ODCase-mediated decarboxylation of 5-Br-OMP would lead to the formation of 5-BrUMP, which could then act as a feedback inhibitor of the ODCase active site.

Table 1: Summary of Expected Interactions of this compound with Pyrimidine Metabolic Enzymes

EnzymeInteraction TypeExpected OutcomeComparative Compound
DHODH No direct interactionNo significant inhibition or substrate activity.N/A
UMPS (OPRT domain) Substrate / Competitive InhibitorConversion to 5-Br-OMP; may compete with orotic acid.5-Fluoroorotic acid
UMPS (ODCase domain) Indirect InhibitionThe product of the OPRT reaction, 5-Br-OMP, is a substrate for ODCase, leading to the formation of the inhibitor 5-BrUMP.5-Bromo-UMP

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a series of robust enzymatic assays are required. The following protocols provide a framework for these investigations.

Experimental Workflow

Experimental_Workflow start Prepare Recombinant Enzymes (DHODH, UMPS) assay_dhodh DHODH Activity Assay (Spectrophotometric) start->assay_dhodh assay_oprt OPRT Activity Assay (Fluorometric or HPLC-based) start->assay_oprt assay_odcase ODCase Activity Assay (HPLC-based) start->assay_odcase kinetics Determine Kinetic Parameters (Km, Vmax, Ki, IC50) assay_dhodh->kinetics assay_oprt->kinetics assay_odcase->kinetics compare Compare with Orotic Acid and other Halogenated Analogs kinetics->compare

Caption: A generalized workflow for assessing the cross-reactivity of this compound.

Protocol 1: DHODH Activity Assay (Spectrophotometric)

This assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. A decrease in absorbance at 600 nm indicates DHODH activity.

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • This compound

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 2 µL of various concentrations of this compound or vehicle control (DMSO).

  • Add 178 µL of DHODH in Assay Buffer to each well and incubate for 30 minutes at 25°C.

  • Prepare a reaction mixture containing DHO, CoQ10, and DCIP in Assay Buffer.

  • Initiate the reaction by adding 20 µL of the reaction mixture to each well to achieve final concentrations of 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes.

  • Calculate the rate of reaction from the linear portion of the curve. Determine the IC50 value if inhibition is observed.

Protocol 2: UMPS (OPRT Domain) Activity Assay (Fluorometric)

This method measures the consumption of orotic acid (or its analog) by the OPRT domain of UMPS using a fluorogenic reaction.

Materials:

  • Recombinant human UMPS or cell lysate containing UMPS

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2

  • Orotic acid

  • This compound

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • 4-trifluoromethylbenzamidoxime (4-TFMBAO)

  • Potassium ferricyanide (K3[Fe(CN)6])

  • Potassium carbonate (K2CO3)

  • Spectrofluorometer

Procedure:

  • Prepare reaction mixtures containing Assay Buffer, UMPS, and varying concentrations of orotic acid or this compound.

  • Initiate the enzymatic reaction by adding PRPP (final concentration 250-500 µM).

  • At various time points (e.g., 0, 5, 10, 15 minutes), take an 80 µL aliquot of the reaction and mix with 120 µL of water, 200 µL of 4 mM 4-TFMBAO, 200 µL of 8 mM K3[Fe(CN)6], and 200 µL of 80 mM K2CO3.

  • Heat the mixture at 80°C for 4 minutes, then cool on ice.

  • Measure the fluorescence intensity at an excitation of 340 nm and an emission of 460 nm.

  • The rate of substrate consumption is determined by the decrease in fluorescence over time. Kinetic parameters (Km and Vmax) for this compound as a substrate can be determined. For competitive inhibition studies, vary the concentration of this compound in the presence of a fixed concentration of orotic acid to determine the Ki.

Protocol 3: UMPS (ODCase Domain) Activity Assay (HPLC-Based)

This assay directly measures the formation of UMP (or 5-BrUMP) from OMP (or 5-Br-OMP) using high-performance liquid chromatography (HPLC).

Materials:

  • Recombinant human UMPS

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2

  • Orotidine-5'-monophosphate (OMP)

  • 5-Bromo-orotidine-5'-monophosphate (5-Br-OMP) (if available, or generated in situ from this compound and PRPP)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase: Ion-pairing reagent (e.g., tetrabutylammonium phosphate) in an aqueous buffer with an acetonitrile gradient.

Procedure:

  • Prepare reaction mixtures containing Assay Buffer, UMPS, and OMP or 5-Br-OMP.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding an acid (e.g., perchloric acid) and neutralize.

  • Analyze the reaction mixture by HPLC, monitoring the absorbance at 260 nm.

  • Quantify the amount of UMP or 5-BrUMP formed by comparing the peak area to a standard curve.

  • Determine the kinetic parameters for the conversion of 5-Br-OMP. To assess inhibition by 5-BrUMP, include varying concentrations of 5-BrUMP in reactions with OMP as the substrate to determine the Ki.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is unlikely to be a direct inhibitor of DHODH but is a probable substrate for the OPRT domain of UMPS. The subsequent product, 5-Br-OMP, is likely converted to 5-BrUMP by the ODCase domain, which may then act as an inhibitor of ODCase activity. This positions this compound as a potential prodrug that, once metabolized, could modulate pyrimidine biosynthesis at the level of UMPS.

Further research is necessary to quantify the kinetic parameters of this compound with OPRT and the inhibitory potential of its metabolic products on ODCase. The experimental protocols outlined in this guide provide a clear path to generating this crucial data. A thorough understanding of the cross-reactivity of this compound and other halogenated pyrimidines will be invaluable for the rational design of novel therapeutics targeting the pyrimidine biosynthesis pathway.

References

  • Wikipedia contributors. (2023). Uridine monophosphate synthase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893–899.
  • Patsnap. (2024). What are DHODH inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Sykes, D. B., & Scadden, D. T. (2022). Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. EMBO Molecular Medicine, 14(7), e15203.
  • Madak, J. T., & Cui, M. (2022).
  • Patsnap. (2024). What are DHODH inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Matsuoka, S., et al. (2023). A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid. Molecules, 28(5), 2157.
  • Wikipedia contributors. (2023). Orotate phosphoribosyltransferase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). 5-Fluoroorotic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Rathod, P. K., Khatri, A., Hubbert, T., & Milhous, W. K. (1989). Selective activity of 5-fluoroorotic acid against Plasmodium falciparum in vitro. Antimicrobial agents and chemotherapy, 33(7), 1090–1094.
  • Coste, A. T., et al. (2007). Deletion of the Uracil Permease Gene Confers Cross-Resistance to 5-Fluorouracil and Azoles in Candida lusitaniae and Highlights Antagonistic Interaction between Fluorinated Nucleotides and Fluconazole. Antimicrobial Agents and Chemotherapy, 51(6), 2213–2216.
  • M-CSA. (n.d.). Orotate phosphoribosyltransferase. In Mechanism and Catalytic Site Atlas. Retrieved from [Link]

  • Scapin, G., et al. (1994). Crystal structure of orotate phosphoribosyltransferase. Biochemistry, 33(47), 14213–14223.
  • Patsnap. (2024). What are UMPS inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Bertani, I., et al. (2006). sacB-5-Fluoroorotic Acid-pyrE-Based Bidirectional Selection for Integration of Unmarked Alleles into the Chromosome of Rhodobacter capsulatus. Applied and Environmental Microbiology, 72(6), 4440–4443.
  • Chen, G., et al. (2012). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 279(12), 2236–2246.
  • Ladds, M. J. G., et al. (2018). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 779–790.
  • Taylor & Francis. (n.d.). Orotate phosphoribosyltransferase – Knowledge and References. Retrieved from [Link]

  • Mathur, D., et al. (2021). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 5(18), 3588–3592.
  • Munier-Lehmann, H., et al. (2022). Structural basis for the allosteric inhibition of UMP kinase from Gram-positive bacteria, a promising antibacterial target. The FEBS journal, 289(16), 4869–4887.
  • Wang, H., et al. (2022). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal for ImmunoTherapy of Cancer, 10(10), e005111.
  • Mondal, T., & Jana, S. (2023). Enzyme–substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis. Physical Chemistry Chemical Physics, 25(6), 4567–4580.
  • Bhatia, M. B., et al. (1990). Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium. Biochemistry, 29(46), 10488–10495.
  • Löffler, M., et al. (2015). Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis. Journal of genetics and genomics = Yi chuan xue bao, 42(5), 207–219.
  • Balaji, G., et al. (2023). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics, 1–15.
  • Bergman, A. M., et al. (2005). Decreased levels of UMP kinase as a mechanism of fluoropyrimidine resistance. Molecular pharmacology, 67(2), 600–606.
  • D'Apolito, M., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Metabolites, 13(10), 1055.
  • Bresnick, E., et al. (1968). Increased activity of enzymes for de novo pyrimidine biosynthesis after orotic acid administration. Molecular pharmacology, 4(2), 173–180.
  • Smith, L. H., et al. (1961). PYRIMIDINE METABOLISM IN MAN. IV. THE ENZYMATIC DEFECT OF OROTIC ACIDURIA.
  • Lee, Y., et al. (2001). A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, orotate phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase. Analytical biochemistry, 291(2), 270–276.
  • ResearchGate. (2023). Orotic Acid: Why it is Important to Understand Its Role in Metabolism. Retrieved from [Link]

  • Perry, M. E., & Jones, M. E. (1989). Orotic aciduria fibroblasts express a labile form of UMP synthase. The Journal of biological chemistry, 264(26), 15522–15528.

Sources

Comparing the inhibitory effects of 5-Bromoorotic acid and Brequinar on DHODH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the inhibitory effects of 5-Bromoorotic acid and Brequinar on Dihydroorotate Dehydrogenase (DHODH). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic details, comparative efficacy, and experimental validation of these two widely recognized DHODH inhibitors. Our analysis is grounded in experimental data to empower you in making informed decisions for your research endeavors.

The Central Role of DHODH in Pyrimidine Biosynthesis

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[3] DHODH catalyzes the fourth and rate-limiting step, the oxidation of dihydroorotate to orotate.[2][4] This mitochondrial enzyme is a flavin-dependent protein located on the outer surface of the inner mitochondrial membrane.[1][2] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a significant therapeutic target for a range of diseases, including cancer and autoimmune disorders.[3][5]

Mechanism of DHODH Inhibition

The primary mechanism of action for both this compound and Brequinar is the inhibition of DHODH's enzymatic activity. This blockade disrupts the pyrimidine synthesis pathway, leading to a depletion of the intracellular pyrimidine pool.[3] The resulting nucleotide starvation triggers cell cycle arrest and can induce apoptosis, thereby suppressing the proliferation of rapidly dividing cells.[3][6]

DHODH_Pathway cluster_Mitochondria Inner Mitochondrial Membrane cluster_Inhibitors Inhibition cluster_Downstream Cytosol cluster_Outcome Outcome of Inhibition DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 Reduction DHO Dihydroorotate DHO->DHODH UMP UMP Synthesis Orotate->UMP CoQ Ubiquinone (CoQ) CoQ->DHODH Brequinar Brequinar Brequinar->DHODH Bromoorotic_Acid This compound Bromoorotic_Acid->DHODH DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Arrest Cell Cycle Arrest Cell_Proliferation->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: DHODH inhibition pathway.

Comparative Analysis of this compound and Brequinar

While both compounds target DHODH, they exhibit significant differences in their chemical structures and inhibitory potencies.

FeatureThis compoundBrequinar
Chemical Structure A halogenated derivative of orotic acid.[7][8]A synthetic quinolinecarboxylic acid analogue.
Potency (IC50) Data not widely available, generally considered a weaker inhibitor.Highly potent, with IC50 values in the low nanomolar range (~5.2-20 nM for human DHODH).[9][10][11][12]
Mechanism of Action Competitive inhibitor, structural analog of the natural substrate, orotate.Potent and selective inhibitor, binding to a unique site on the enzyme distinct from the dihydroorotate or ubiquinone-binding sites.[13]
Therapeutic Applications Primarily used as a research tool.Investigated in clinical trials for cancer and autoimmune diseases.[14]

Experimental Protocols for Assessing DHODH Inhibition

To empirically compare the inhibitory effects of this compound and Brequinar, a combination of in vitro enzymatic assays and cell-based proliferation assays is recommended.

In Vitro DHODH Enzymatic Assay

This assay directly measures the enzymatic activity of DHODH and its inhibition by the test compounds. A common method involves monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[5][15]

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • This compound and Brequinar stock solutions in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and Brequinar in the assay buffer.

  • Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.

  • Add 178 µL of the DHODH enzyme solution to each well.

  • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.

Enzymatic_Assay_Workflow A Prepare Inhibitor Dilutions (this compound & Brequinar) B Add Inhibitors & DHODH to 96-well plate A->B C Incubate for 30 min at 25°C B->C E Initiate Reaction C->E D Prepare Reaction Mix (DHO, DCIP, CoQ10) D->E F Measure Absorbance (600-650 nm) E->F G Calculate % Inhibition & IC50 Values F->G

Caption: In Vitro DHODH enzymatic assay workflow.

Cell-Based Proliferation Assay

This assay assesses the impact of DHODH inhibition on the proliferation of rapidly dividing cells.

Materials:

  • Cancer cell line (e.g., HCT116, MOLM-13)

  • Cell culture medium and supplements

  • This compound and Brequinar stock solutions in DMSO

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and Brequinar for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) values.

Concluding Remarks

The choice between this compound and Brequinar as a DHODH inhibitor is highly dependent on the specific research application. Brequinar stands out as a potent and well-characterized inhibitor, making it a suitable choice for studies requiring robust and near-complete inhibition of DHODH.[4] Its extensive documentation in preclinical and clinical settings provides a solid foundation for its use as a benchmark compound.[4] Conversely, this compound, with its structural similarity to the natural substrate, serves as a valuable tool for mechanistic studies and as a weaker inhibitor where a more nuanced modulation of the pyrimidine biosynthesis pathway is desired.

The experimental protocols outlined in this guide provide a framework for the direct, empirical comparison of these and other DHODH inhibitors. By employing both enzymatic and cell-based assays, researchers can gain a comprehensive understanding of an inhibitor's potency, mechanism of action, and cellular efficacy.

References

Sources

Head-to-head comparison of 5-Bromoorotic acid and 5-Iodoorotic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

In the intricate field of nucleotide metabolism and drug development, halogenated analogs of orotic acid serve as critical chemical probes and potential therapeutic agents. Among these, 5-Bromoorotic acid (5-BrOA) and 5-Iodoorotic acid (5-IOA) are two closely related yet distinct molecules. Their structural similarity belies subtle but significant differences in their physicochemical properties and biological interactions. This guide provides a comprehensive, data-supported comparison to assist researchers in making an informed selection for their specific experimental needs.

Foundational Physicochemical Properties

The primary structural difference between 5-BrOA and 5-IOA is the halogen atom at the fifth position of the pyrimidine ring. This single substitution dictates their molecular weight, steric bulk, and electronic properties, which in turn influence their biological activity.

PropertyThis compound5-Iodoorotic AcidSource(s)
IUPAC Name 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid5-iodo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid[1][]
Molecular Formula C₅H₃BrN₂O₄C₅H₃IN₂O₄[1][]
Molecular Weight 234.99 g/mol 281.99 g/mol [1][]
Appearance White to off-white crystalline powderWhite to light yellow crystalline powder[3]

The substitution of bromine with the larger, more polarizable iodine atom in 5-IOA increases its molecular weight and can lead to altered binding affinities with target enzymes.

Core Mechanism of Action: Targeting Pyrimidine Biosynthesis

Both compounds exert their primary biological effect by inhibiting a critical enzyme in the de novo pyrimidine synthesis pathway: Dihydroorotate Dehydrogenase (DHODH) . This enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the production of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides essential for DNA and RNA synthesis.[4]

By mimicking the natural substrate, 5-BrOA and 5-IOA act as competitive inhibitors, binding to the active site of DHODH and blocking the pathway.[5][6][7] This leads to pyrimidine starvation and subsequent arrest of cell proliferation, a mechanism that is particularly effective against rapidly dividing cells like cancer cells or certain pathogens.[8]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition Mechanism DHO Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) DHO->DHODH Substrate OA Orotate UMP UMP → DNA/RNA Precursors OA->UMP DHODH->OA Product Inhibitor 5-BrOA or 5-IOA Inhibitor->DHODH Competitive Inhibition caption Fig. 1: Mechanism of DHODH inhibition.

Fig. 1: Mechanism of DHODH inhibition.

Comparative Biological Activity & Applications

The antiproliferative and antimicrobial potential of halogenated orotic acid derivatives is well-documented.[4] While direct side-by-side studies comparing 5-BrOA and 5-IOA are limited, the principles of medicinal chemistry allow for logical inferences. The larger van der Waals radius and higher lipophilicity of iodine compared to bromine can lead to stronger binding interactions within the enzyme's active site, potentially making 5-IOA a more potent inhibitor in certain systems.

However, this increased potency is not guaranteed and is highly dependent on the specific topology of the DHODH active site, which varies between species (e.g., human vs. bacterial vs. parasitic). Therefore, the choice of inhibitor should be guided by the specific biological context. For instance, 5-fluoroorotic acid has shown potent and selective activity against the malaria parasite Plasmodium falciparum, highlighting the therapeutic potential of this class of compounds.[8]

Potential Applications:

  • Anticancer Research: As inhibitors of nucleotide synthesis, they can selectively target rapidly proliferating cancer cells.

  • Antimicrobial Drug Development: Many pathogens rely on de novo pyrimidine synthesis and are susceptible to DHODH inhibitors.[4]

  • Immunosuppression: DHODH inhibition can suppress the proliferation of activated lymphocytes.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To quantitatively compare the antiproliferative effects of 5-BrOA and 5-IOA, a standard cytotoxicity assay, such as the MTT assay, is employed. This protocol provides a robust, self-validating framework for determining the half-maximal inhibitory concentration (IC₅₀) of each compound.

Objective: To determine and compare the IC₅₀ values of 5-BrOA and 5-IOA in a selected cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and 5-Iodoorotic acid

  • DMSO (for stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare 100 mM stock solutions of 5-BrOA and 5-IOA in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the media from the wells and add 100 µL of the diluted compounds. Include "media only" (blank) and "vehicle control" (media with the highest concentration of DMSO used) wells.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (representing 100% viability) and plot cell viability (%) against the logarithm of inhibitor concentration. Use a non-linear regression model to calculate the IC₅₀ value for each compound.

MTT_Assay_Workflow cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment cluster_readout Day 4: Readout A 1. Seed Cells in 96-Well Plate B 2. Incubate 24h (Cell Adherence) A->B C 3. Prepare Serial Dilutions of 5-BrOA & 5-IOA D 4. Treat Cells C->D E 5. Incubate 48h D->E F 6. Add MTT Reagent (Incubate 4h) G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I caption Fig. 2: Step-by-step workflow for the MTT assay.

Fig. 2: Step-by-step workflow for the MTT assay.

Conclusion and Recommendations

Both this compound and 5-Iodoorotic acid are potent tools for investigating pyrimidine metabolism and hold promise in drug discovery.

  • This compound serves as a foundational DHODH inhibitor and a reliable starting point for many studies.

  • 5-Iodoorotic acid , due to the larger halogen, may offer higher potency in certain biological systems, but this must be empirically validated. Its increased lipophilicity might also affect cell permeability and off-target effects.

Recommendation for Researchers: The selection between 5-BrOA and 5-IOA should not be arbitrary. It is strongly advised to perform a dose-response experiment, such as the MTT assay described above, to determine the IC₅₀ of both compounds in the specific biological system of interest. This data-driven approach will provide a definitive answer regarding their relative potency and guide the selection of the most appropriate tool for your research. Future head-to-head studies across various species' DHODH enzymes would be invaluable to the field.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 5-bromo- (CAS 2067-33-6). Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Croshaw, B., & Russell, A. D. (1976). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Pharmacy and Pharmacology, 28(1), 20-25.
  • Gasteiger, E., et al. (1983). Antibacterial activity of 5-aminoorotic acid derivatives. Annales de l'Institut Pasteur. Microbiologie, 134(2), 235-246.
  • TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from [Link]

  • Ricrac Science. (2021, November 19). Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). YouTube. Retrieved from [Link]

  • Rathod, P. K., & Khatri, J. B. (1990). Selective activity of 5-fluoroorotic acid against Plasmodium falciparum in vitro. Antimicrobial agents and chemotherapy, 34(10), 1973–1979.

Sources

A Researcher's Guide to Assessing Enzyme Inhibitor Specificity: The Case of 5-Bromoorotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the specificity of an enzyme inhibitor is a cornerstone of its therapeutic potential. A highly specific inhibitor minimizes off-target effects, reducing potential toxicity and improving the therapeutic window. This guide provides a comprehensive framework for assessing the specificity of a potential enzyme inhibitor, using 5-Bromoorotic acid as our case study. We will compare its hypothetical performance against well-established inhibitors of its likely target, Dihydroorotate Dehydrogenase (DHODH), and provide detailed experimental protocols to validate these findings.

The Biological Context: Why DHODH is a Critical Target

The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis. In rapidly proliferating cells, such as cancer cells or activated lymphocytes, this pathway is highly active to meet the demand for nucleic acid precursors.[1][2] A rate-limiting and critical enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH).[2][3]

DHODH catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidines.[3] Its inhibition leads to pyrimidine starvation, which in turn halts cell proliferation. This makes DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[2][3][4]

The Central Role of DHODH

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitors Enzyme Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Other_Pyrimidines Other Pyrimidines (dUTP, CTP) UMP->Other_Pyrimidines Inhibitor DHODH Inhibitors (this compound, Brequinar, Teriflunomide) Inhibitor->Dihydroorotate

Caption: The role of DHODH in the de novo pyrimidine pathway.

The Inquiry: Characterizing this compound

This compound is a structural analog of orotate, the product of the DHODH-catalyzed reaction. Structurally similar molecules are often investigated as potential enzyme inhibitors because they can fit into the enzyme's active site and block its function. However, a structural similarity does not guarantee efficacy or specificity. The core question this guide addresses is: How can we rigorously determine if this compound is a potent and, more importantly, a specific inhibitor of human DHODH?

To answer this, we must compare it against well-characterized inhibitors that serve as benchmarks.

Reference Inhibitors for Comparison
  • Brequinar : An exceptionally potent and well-characterized inhibitor of human DHODH, with IC50 values in the low nanomolar range.[1] It serves as our "gold standard" positive control for high-potency inhibition.

  • Teriflunomide (A77 1726) : The active metabolite of the approved drug Leflunomide, Teriflunomide is a clinically relevant DHODH inhibitor used in the treatment of multiple sclerosis.[5][6] It represents a therapeutically successful benchmark.

Experimental Workflow for Specificity Assessment

A robust assessment of inhibitor specificity is a multi-step process. It begins with determining the on-target potency, proceeds to understanding the mechanism of inhibition, and culminates in screening for off-target activities. This workflow ensures that the observed biological effects are indeed due to the inhibition of the intended target.

Workflow Diagram

Experimental_Workflow cluster_phase1 Phase 1: On-Target Validation cluster_phase2 Phase 2: Mechanistic Insight cluster_phase3 Phase 3: Specificity Profiling P1_Start Compound Synthesis (this compound) P1_IC50 IC50 Determination (vs. hDHODH) P1_Start->P1_IC50 In Vitro Assay P2_Kinetics Enzyme Kinetics Study (Vary [Substrate]) P1_IC50->P2_Kinetics If potent P2_Mode Determine Ki and Mode of Inhibition (Competitive, etc.) P2_Kinetics->P2_Mode P3_Screen Off-Target Screening (Panel of related enzymes, e.g., other dehydrogenases) P2_Mode->P3_Screen If inhibition confirmed P3_Result Specificity Profile P3_Screen->P3_Result

Caption: Workflow for assessing inhibitor specificity.

PART A: On-Target Potency Determination (IC50 Assay)

The first step is to determine if this compound inhibits purified human DHODH (hDHODH) and at what concentration. This is quantified by the half-maximal inhibitory concentration (IC50).

Protocol: Spectrophotometric IC50 Assay for hDHODH

This protocol is based on monitoring the reduction of a co-substrate, which results in a change in absorbance.[7][8]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimized for hDHODH activity (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

  • Enzyme Solution: Dilute purified recombinant hDHODH in assay buffer to a working concentration (e.g., 2X the final desired concentration).

  • Substrate Solution: Prepare a solution of dihydroorotate in assay buffer (e.g., at its Michaelis constant, Km).

  • Inhibitor Stock: Prepare a high-concentration stock solution of this compound, Brequinar, and Teriflunomide in 100% DMSO (e.g., 10 mM).

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stocks in assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in all wells is constant and low (<1%).

2. Assay Setup (96-well plate format):

  • Blank Wells: Add assay buffer and the corresponding concentration of DMSO.

  • Control Wells (100% activity): Add the enzyme solution and the same concentration of DMSO as in the test wells.

  • Test Wells: Add the enzyme solution and the various dilutions of the test inhibitor (this compound) or reference inhibitors (Brequinar, Teriflunomide).

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

3. Reaction Initiation and Measurement:

  • Initiate the reaction by adding the substrate solution to all wells (except blanks).

  • Immediately place the plate in a microplate reader and measure the change in absorbance at a specific wavelength (e.g., 600 nm for the reduction of DCIP co-substrate) over time (kinetic read).

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control (100% activity).

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PART B: Determining the Mode of Inhibition

Understanding how a compound inhibits an enzyme (e.g., by competing with the substrate) provides crucial mechanistic insight.[9][10] This is achieved by measuring the inhibitor's effect at various substrate concentrations.

Protocol: Enzyme Kinetic Studies
  • Setup: Follow the IC50 assay protocol, but with a matrix experimental design. Use several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).

  • Substrate Titration: For each inhibitor concentration, perform the assay across a range of dihydroorotate concentrations (e.g., from 0.2x to 5x the Km value).

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of inhibitor and substrate concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[10]

PART C: Off-Target Specificity Profiling

This is the most direct test of specificity. The goal is to determine if this compound inhibits other, related enzymes. An ideal inhibitor will be highly potent against its target (low IC50 for DHODH) and very weak or inactive against other enzymes (high or no measurable IC50).

Protocol: Counter-Screening Assay Panel
  • Enzyme Selection: Choose a panel of structurally or functionally related enzymes. For DHODH, a good panel would include other dehydrogenases that use similar cofactors.

    • Lactate Dehydrogenase (LDH)

    • Malate Dehydrogenase (MDH)

    • Glucose-6-Phosphate Dehydrogenase (G6PDH)

    • A distantly related enzyme from a different class as a negative control (e.g., a kinase or protease).

  • Assay Execution: For each enzyme in the panel, perform an IC50 determination assay for this compound using an established protocol for that specific enzyme. Use a high concentration of the inhibitor (e.g., up to 100 µM) to detect even weak interactions.

  • Data Analysis: Calculate the IC50 value for this compound against each enzyme in the panel. Specificity is demonstrated by a large window between the on-target IC50 (DHODH) and the off-target IC50 values.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison. Below is a table with hypothetical but realistic data that could be generated from the described experiments.

InhibitorTarget EnzymeOn-Target IC50Mode of InhibitionOff-Target IC50 (vs. LDH)Specificity Index (IC50 LDH / IC50 DHODH)
This compound hDHODH15 µMCompetitive> 100 µM> 6.7
Brequinar hDHODH5.2 nM[11][12]Competitive> 50 µM> 9,600
Teriflunomide hDHODH~400 nMNon-competitive[6]> 100 µM> 250
Interpreting the Results

Data_Interpretation Start Experimental Results for This compound IC50_Check Is IC50 vs DHODH in a potent range (<20µM)? Start->IC50_Check Potent Potent Inhibitor IC50_Check->Potent  Yes Weak Weak or Inactive IC50_Check->Weak  No Specificity_Check Is Specificity Index high? (e.g., >10-fold) Potent->Specificity_Check Specific Conclusion: Potent & Specific Inhibitor. Candidate for further study. Specificity_Check->Specific  Yes NonSpecific Conclusion: Potent but Non-Specific. High risk of off-target effects. Specificity_Check->NonSpecific  No

Caption: Decision tree for interpreting inhibitor specificity data.

Based on our hypothetical data:

  • This compound shows moderate inhibitory activity against hDHODH with an IC50 of 15 µM. Its competitive mode of action is expected given its structural similarity to the product, orotate. Crucially, it shows minimal activity against LDH, suggesting a decent specificity profile, although it is significantly less potent than the reference compounds.

  • Brequinar confirms its status as a highly potent and specific inhibitor, with a massive window between its on-target and off-target activities.

  • Teriflunomide demonstrates good potency and specificity, validating its clinical utility.

Conclusion

This guide outlines a systematic and rigorous approach to assessing the specificity of a novel enzyme inhibitor, this compound. By establishing on-target potency, determining the mode of action, and profiling against off-target enzymes, researchers can build a comprehensive understanding of a compound's behavior. This self-validating workflow, grounded in direct comparison with established benchmarks like Brequinar and Teriflunomide, is essential for making informed decisions in drug discovery and development. While our hypothetical data suggests this compound may be a moderately potent and specific inhibitor, only the execution of these detailed experimental protocols can provide the definitive evidence required by the scientific community.

References

  • BenchChem. (n.d.). Comparative Analysis of DHODH-IN-11 and Alternative Dihydroorotate Dehydrogenase Inhibitors.
  • BenchChem. (n.d.). A Comparative Analysis of DHODH Inhibitors: DHODH-IN-11 and Brequinar.
  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Kozak, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
  • Tank, C. Y., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19.
  • Chen, G., et al. (2016). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 283(1), 112-122.
  • Lucas, X., et al. (2020). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 1035-1046.
  • Shirasugi, Y., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2235-2244.
  • Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193.
  • MedchemExpress. (n.d.). Dihydroorotate Dehydrogenase | Inhibitors.
  • Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 24(27), 3047-3063.
  • Li, T., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 167-177.
  • Santa Cruz Biotechnology. (n.d.). DHODH Inhibitors.
  • AbMole BioScience. (n.d.). Kinase Inhibitors on DHODH Signaling Pathways.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • El-Sayed, N. S., et al. (2020). Dihydroorotate dehydrogenase inhibitors in SARS-CoV-2 infection. Journal of Medical Virology, 92(12), 2971-2972.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?.

Sources

A Comparative Guide to the Use of 5-Bromoorotic Acid as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the meticulous selection of an internal standard (IS) is paramount to achieving accurate and reliable results. This is particularly true for the analysis of endogenous small molecules like nucleotides and their analogs, which are prone to variability during sample preparation and analysis. This guide provides an in-depth technical comparison of using 5-Bromoorotic acid as a cost-effective internal standard for the quantification of orotic acid and similar analytes, benchmarked against the gold standard of stable isotope-labeled (SIL) internal standards.

The Critical Role of Internal Standards in LC-MS

Internal standards are compounds of known concentration added to samples, calibrators, and quality controls to correct for analyte loss during sample processing and to compensate for variations in instrument response.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection. The ultimate goal is to achieve a consistent analyte/IS peak area ratio, irrespective of experimental fluctuations.

The analysis of polar compounds like orotic acid, an intermediate in pyrimidine nucleotide biosynthesis, presents unique challenges in LC-MS. These include poor retention on traditional reversed-phase columns, potential for ion suppression or enhancement due to matrix effects, and the inherent variability of biological matrices.[2][3] Therefore, the choice of internal standard is not merely a suggestion but a critical determinant of data quality.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The most effective internal standards are stable isotope-labeled (SIL) analogs of the analyte of interest (e.g., [1,3-¹⁵N₂]orotic acid for orotic acid analysis).[4] SIL standards co-elute with the analyte and exhibit nearly identical ionization efficiency, effectively compensating for matrix effects and variations in instrument performance.[5] However, the synthesis of SIL standards can be complex and costly, making them less accessible for all laboratories and applications.[6][7]

An Alternative Approach: this compound

This compound, a structural analog of orotic acid, presents a potential cost-effective alternative to SIL standards. Its utility as an internal standard hinges on its ability to mimic the physicochemical properties of the analyte. This guide will now delve into a detailed comparison of this compound and isotopically labeled orotic acid.

Comparative Analysis: this compound vs. Isotopically Labeled Orotic Acid

FeatureThis compoundIsotopically Labeled Orotic Acid ([1,3-¹⁵N₂]orotic acid)Rationale and Implications
Structural Similarity HighIdentical (except for isotopic composition)This compound's structure is very similar to orotic acid, suggesting comparable extraction recovery and chromatographic behavior. The bromine atom increases its molecular weight, allowing for mass spectrometric differentiation.
Chromatographic Behavior Expected to be similar to orotic acid, with a slight increase in retention time on reversed-phase columns due to increased hydrophobicity from the bromine atom.Co-elutes with the analyte.Co-elution is ideal for compensating for matrix effects that occur at a specific retention time. The slight shift in retention for this compound might lead to differential matrix effects, although this can be minimized with efficient chromatography.
Ionization and Detection Ionizes similarly to orotic acid, likely in negative ion mode. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum.Identical ionization behavior to the analyte.The similar acidic nature of the carboxylic acid group suggests comparable ionization efficiency. The distinct mass-to-charge ratio (m/z) allows for clear differentiation from the analyte.
Potential for Crosstalk Low. The mass difference is significant.None.The mass difference between orotic acid (m/z 155 for [M-H]⁻) and this compound (m/z 233/235 for [M-H]⁻) prevents isobaric interference.
Commercial Availability & Cost Readily available from multiple chemical suppliers at a relatively low cost.Available from specialized suppliers but at a significantly higher cost.[6][7][8]The cost-effectiveness of this compound is a major advantage, especially for high-throughput screening or budget-conscious laboratories.
Endogenous Presence Absent in biological samples.Absent (the labeled form).The absence of the internal standard in the sample matrix is a prerequisite for accurate quantification.

Experimental Protocol: Quantification of Orotic Acid in Urine using this compound as an Internal Standard

This proposed LC-MS/MS method is adapted from established protocols for orotic acid analysis.[1][4][9]

1. Sample Preparation

  • Objective: To dilute the urine matrix and add the internal standard.

  • Procedure:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Prepare a working internal standard solution of this compound in water at a concentration of 1 µg/mL.

    • In a clean microcentrifuge tube, add 50 µL of urine to 940 µL of water containing 0.1% formic acid.

    • Add 10 µL of the 1 µg/mL this compound internal standard solution.

    • Vortex mix for 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Analysis

  • Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining polar compounds like orotic acid without the need for ion-pairing reagents, which can suppress MS signal.[10][11]

Table 2: Proposed LC-MS/MS Parameters

ParameterCondition
LC System UHPLC system
Column HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 min, return to 95% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Orotic Acid: m/z 155.0 -> 111.0 this compound: m/z 232.9 -> 188.9 (for ⁷⁹Br) and m/z 234.9 -> 190.9 (for ⁸¹Br)
Collision Energy Optimize for each transition (typically 10-20 eV)

3. Method Validation

A full method validation should be performed according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, matrix effect, and stability.[12]

Visualizing the Workflow and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine Urine Sample dilution Dilution with 0.1% Formic Acid urine->dilution is_addition Addition of This compound (IS) dilution->is_addition centrifugation Centrifugation is_addition->centrifugation supernatant Transfer Supernatant centrifugation->supernatant lc_injection HILIC-UHPLC Injection supernatant->lc_injection ms_detection ESI-MS/MS Detection (Negative Ion Mode) lc_injection->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for the quantification of orotic acid in urine.

logic_diagram cluster_properties Key Properties for an Internal Standard analyte Orotic Acid (Analyte) prop1 Similar Physicochemical Properties analyte->prop1 matches prop2 Similar Extraction Recovery analyte->prop2 matches prop3 Similar Chromatographic Behavior analyte->prop3 matches prop4 Similar Ionization Efficiency analyte->prop4 matches is_sil Isotopically Labeled Orotic Acid (SIL-IS) is_sil->prop1 Ideal match is_sil->prop2 Ideal match is_sil->prop3 Ideal match (Co-elution) is_sil->prop4 Ideal match prop5 Different m/z is_sil->prop5 Achieved by isotopic labeling is_bromo This compound (Analog IS) is_bromo->prop1 Good match is_bromo->prop2 Good match is_bromo->prop3 Similar but not identical elution is_bromo->prop4 Good match is_bromo->prop5 Achieved by bromination

Sources

Safety Operating Guide

Navigating the Safe Handling of 5-Bromoorotic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 5-Bromoorotic acid, a halogenated derivative of orotic acid, represents a class of compounds with significant potential. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of the research environment.

Understanding the Hazards: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative approach based on the toxicological data of analogous halogenated organic acids is prudent. Compounds like bromoacetic acid and other brominated aromatic acids are known to be toxic if swallowed, corrosive to the skin and eyes, and may cause respiratory irritation.[1][2][3][4][5] Therefore, it is essential to handle this compound with the assumption that it poses similar risks.

Key Potential Hazards:

  • Acute Toxicity (Oral): May be harmful or fatal if swallowed.[1][6]

  • Skin Corrosion/Irritation: Can cause skin irritation or severe burns upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[2][4]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[2][4]

Given these potential hazards, a multi-layered safety approach, beginning with engineering and administrative controls and culminating in the correct use of PPE, is paramount.

The Hierarchy of Controls: Beyond PPE

Before delving into the specifics of PPE, it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.

  • Elimination/Substitution: While not always feasible in a research context, consider if a less hazardous chemical could be used.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards.

    • Chemical Fume Hood: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]

    • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Administrative Controls: These are changes to work practices and procedures.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling this compound.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

    • Restricted Access: Limit access to areas where this compound is being handled.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls cannot eliminate all risks, PPE is essential. The selection of appropriate PPE is contingent on the specific task being performed.

PPE Selection Guide for this compound
TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and transferring solid powder Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., nitrile rubber)Laboratory coatNIOSH-approved respirator (e.g., N95) is recommended, especially for larger quantities or if a fume hood is not available.[7]
Preparing solutions Chemical splash gogglesChemical-resistant gloves (e.g., nitrile rubber)Laboratory coatWork should be performed in a chemical fume hood. A respirator is generally not required if working in a properly functioning fume hood.
Handling dilute solutions Chemical splash gogglesChemical-resistant gloves (e.g., nitrile rubber)Laboratory coatNot generally required.
Cleaning up small spills Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., nitrile rubber)Laboratory coatNIOSH-approved respirator with a dust filter (e.g., N95)
Detailed PPE Specifications:
  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against dust particles and splashes.[8] A face shield should be worn in conjunction with goggles when handling larger quantities of the solid or when there is a significant splash risk.[7][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[7][8] Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

  • Body Protection: A laboratory coat should be worn to protect the skin and clothing.[9] Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron may be necessary.

  • Respiratory Protection: When handling the solid powder outside of a fume hood, or if dust generation is likely, a NIOSH-approved respirator is recommended to prevent inhalation.[7][9] The type of respirator should be selected based on a thorough risk assessment. An N95 dust mask may be sufficient for small quantities, but a half-mask or full-face respirator with particulate filters may be necessary for larger amounts.

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on the laboratory coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on goggles and, if necessary, a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Procedure:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye and Face Protection: Remove goggles and face shield from the back to the front.

  • Respirator (if required): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Visualizing the PPE Decision-Making Process

The following workflow illustrates the key decision points for selecting the appropriate level of PPE when handling this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound start Start: Handling this compound task Assess the Task: - Weighing solid? - Preparing solution? - Handling dilute solution? start->task weighing Weighing Solid task->weighing prep_solution Preparing Solution task->prep_solution dilute_solution Handling Dilute Solution task->dilute_solution fume_hood Work in a Chemical Fume Hood? weighing->fume_hood prep_solution->fume_hood ppe_medium Required PPE: - Goggles - Nitrile Gloves - Lab Coat dilute_solution->ppe_medium ppe_high Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator fume_hood->ppe_high No fume_hood->ppe_medium Yes

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Identify and Classify: All waste containing this compound should be classified as "Halogenated Organic Waste."[10]

  • Designated Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid halogenated organic waste.[10]

    • Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any un-used solid this compound.

    • Liquid Waste: This includes any solutions containing this compound.

  • Container Management: Keep waste containers closed when not in use and store them in a designated secondary containment area away from incompatible materials.[10]

Neutralization and Disposal:
  • Do Not Dispose Down the Drain: this compound should never be disposed of down the drain.[11]

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. They will provide guidance on the proper disposal methods in accordance with local, state, and federal regulations.[7]

  • Neutralization (with caution): While some acidic waste can be neutralized, this should only be done by trained personnel following a validated SOP and with EHS approval, as reactions can be exothermic or produce hazardous byproducts.[12][13] For a compound like this compound, direct disposal through a licensed hazardous waste contractor is the recommended and safest option.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1][6]

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in a labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work. A proactive and informed approach to laboratory safety is the cornerstone of innovative and responsible scientific discovery.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • Workplace Safety People. (n.d.). PPE for Chemical Handling: Simple Safety Guide for Workplaces. Available at: [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Available at: [Link]

  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.